molecular formula C9H11NO3 B15573411 L-Tyrosine-d5

L-Tyrosine-d5

カタログ番号: B15573411
分子量: 186.22 g/mol
InChIキー: OUYCCCASQSFEME-DINGIVGRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Tyrosine-d5 is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 186.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C9H11NO3

分子量

186.22 g/mol

IUPAC名

(2S)-2-amino-2-deuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,8D

InChIキー

OUYCCCASQSFEME-DINGIVGRSA-N

製品の起源

United States

Foundational & Exploratory

L-Tyrosine-d5 physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of L-Tyrosine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a deuterated isotopologue of the non-essential amino acid L-Tyrosine. Due to its increased mass, this compound is an invaluable tool in metabolic research, proteomics, and pharmacokinetic studies, primarily serving as an internal standard for mass spectrometry-based quantification of natural L-Tyrosine.[1][2] The substitution of hydrogen with deuterium (B1214612) can also enhance metabolic and chemical stability due to the kinetic isotope effect, making it a robust standard for various experimental conditions.[3]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. Data for its non-deuterated counterpart, L-Tyrosine, are included for comparison where specific data for the deuterated form is not available.

General and Computational Properties
PropertyThis compoundL-TyrosineSource(s)
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl-2,3,5,6-d4)propanoic-2-d acid(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acidInferred
CAS Number 1226919-57-860-18-4[1][4][5]
Molecular Formula C₉H₆D₅NO₃C₉H₁₁NO₃[4][5][6]
Molecular Weight 186.22 g/mol 181.19 g/mol [4][5][6]
Appearance Solid, white fine crystals/powderFine silky needles or white crystalline powder[6][7]
Purity ≥98% to 99.90%N/A[1][4][5]
Topological Polar Surface Area (TPSA) 83.55 Ų83.6 Ų[4][7]
LogP 0.3466-2.26[4][7]
Physicochemical and Thermal Properties
PropertyValue (L-Tyrosine)Source(s)
Melting Point 343 °C (decomposes)[7]
Boiling Point Sublimes[7]
Water Solubility 0.453 g/L at 25 °C (at neutral pH)[7][8]
Other Solubilities Soluble in alkaline solutions and 1 M HCl.[7] Insoluble in absolute alcohol, ether, and acetone.[7] Soluble in DMSO (0.1 mg/mL).[9][7][9]
Isoelectric Point (pI) 5.66[7][8]
pKa 2.2 (carboxyl), 9.21 (amino)[8]

Stability and Storage

To ensure the integrity of this compound, proper storage is critical. Like its non-deuterated form, it is susceptible to degradation from light, extreme pH, high temperatures, and oxidizing agents.[3]

ConditionRecommendationSource(s)
Solid (Neat) Store at -20°C for long-term (years). Store at 4°C for short-term. Keep in a tightly sealed container, protected from light and moisture.[3][4][9][10]
In Solution Aliquot and store at -80°C for up to one year. Avoid repeated freeze-thaw cycles.[9]

Key Biological Pathways and Experimental Workflows

L-Tyrosine is a precursor for the synthesis of critical catecholamine neurotransmitters and is a key substrate in cellular signaling through phosphorylation.

Catecholamine Biosynthesis Pathway

L-Tyrosine is the initial substrate for the synthesis of dopamine, norepinephrine, and epinephrine.[11][12][13] this compound is used to trace this pathway in metabolic studies.

Catecholamine_Biosynthesis cluster_enzymes Enzymes L_Tyr L-Tyrosine L_DOPA L-DOPA L_Tyr->L_DOPA O₂, Fe²⁺, THB Dopamine Dopamine L_DOPA->Dopamine PLP Norepinephrine Norepinephrine Dopamine->Norepinephrine O₂, Ascorbate Epinephrine Epinephrine Norepinephrine->Epinephrine TH Tyrosine Hydroxylase DDC DOPA Decarboxylase DBH Dopamine β-Hydroxylase PNMT PNMT

Caption: Biosynthesis pathway of catecholamines from L-Tyrosine.

Tyrosine Phosphorylation in Cell Signaling

Tyrosine residues on proteins can be phosphorylated by tyrosine kinases, a key event in signal transduction that regulates numerous cellular processes.[14]

Tyrosine_Phosphorylation Ligand Signaling Ligand RTK Receptor Tyrosine Kinase (Inactive Dimer) Ligand->RTK Binding & Dimerization RTK_Active Receptor Tyrosine Kinase (Active Dimer) RTK->RTK_Active Autophosphorylation Substrate Substrate Protein with Tyrosine (Y) RTK_Active->Substrate Kinase Activity Substrate_P Phosphorylated Substrate Protein (pY) Substrate->Substrate_P Response Downstream Cellular Response Substrate_P->Response ATP ATP ADP ADP ATP->ADP Phosphate Donation

Caption: Signal transduction via receptor tyrosine kinase phosphorylation.

Experimental Protocols

Synthesis and Purification

While L-Tyrosine is typically produced via fermentation or enzymatic conversion, chemical synthesis is also possible.[15] Purification of the final product, regardless of the source, is crucial to remove byproducts and unreacted materials.[15]

A general workflow for the chemical synthesis and subsequent purification of a tyrosine derivative is outlined below. This example is based on the nitration of L-tyrosine.[16]

Synthesis_Workflow cluster_synthesis Chemical Synthesis (Nitration Example) cluster_purification Purification by Recrystallization Dissolution 1. Dissolve L-Tyrosine in Concentrated H₂SO₄ Cooling 2. Cool Mixture in Ice Bath (0-5 °C) Dissolution->Cooling Nitration 3. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cooling->Nitration Reaction 4. Add Nitrating Mixture Dropwise (Maintain Temp < 10 °C) Nitration->Reaction Stirring 5. Stir in Ice Bath (2 hours) Reaction->Stirring Dissolve_Crude 6. Dissolve Crude Product in Hot Deionized Water Stirring->Dissolve_Crude Crude Product Cool_Slowly 7. Cool Slowly to Room Temp, then Ice Bath Dissolve_Crude->Cool_Slowly Filter 8. Collect Crystals via Vacuum Filtration Cool_Slowly->Filter Wash 9. Wash Crystals with Ice-Cold Water Filter->Wash Dry 10. Dry Under Vacuum Wash->Dry Final_Product Purified 3-Nitro-L-Tyrosine Dry->Final_Product Pure Product

Caption: General workflow for chemical synthesis and purification.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and concentration of L-Tyrosine and its deuterated standards.[15][17][18]

  • Protocol: HPLC for Tyrosine Quantification

    • Sample Preparation: Accurately weigh and dissolve this compound standard and samples in a suitable solvent (e.g., mobile phase or dilute acid).[19] Filter samples through a 0.45 µm syringe filter.[16]

    • Mobile Phase: A typical mobile phase might consist of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile.[20] The exact composition depends on the column and specific separation requirements.

    • Column: A reversed-phase C18 column or a mixed-mode column (for separating multiple amino acids) is commonly used.[18]

    • Detection: UV detection is common for aromatic amino acids like tyrosine. Fluorescence detection can also be used for higher sensitivity after derivatization or by leveraging native fluorescence.[17]

    • Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive method for which this compound is designed. It acts as an internal standard to correct for variations in sample preparation and instrument response, enabling precise quantification of endogenous L-Tyrosine.[1][2][20]

  • Protocol: LC-MS Quantification using this compound Internal Standard

    • Sample Preparation: A known amount of this compound (internal standard) is spiked into every sample and calibration standard before any sample processing (e.g., protein precipitation, extraction).

    • LC Separation: The sample is injected into an HPLC system to chromatographically separate L-Tyrosine from other matrix components.

    • MS Detection: The eluent from the LC is directed to a mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both L-Tyrosine (analyte) and this compound (internal standard).

      • Protonated L-Tyrosine [M+H]⁺: m/z 182.08

      • Protonated this compound [M+H]⁺: m/z 187.11

    • Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of L-Tyrosine in the unknown samples is calculated from this curve using their measured peak area ratios.

LCMS_Workflow cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Known Amount of this compound (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LC LC Separation (Analyte + IS) Extraction->LC MS Mass Spectrometry Detection (MS/MS) LC->MS Data Data Processing MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Quant Quantification Curve Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve Concentration Determine Analyte Concentration in Unknown Sample Curve->Concentration

Caption: Workflow for LC-MS quantification using a stable isotope-labeled internal standard.

References

L-Tyrosine-d5: A Technical Guide to Certificate of Analysis Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical Certificate of Analysis (CoA) specifications for L-Tyrosine-d5. It is designed to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical methodologies for this isotopically labeled amino acid. This document outlines the key quality attributes, detailed experimental protocols for their assessment, and relevant biological context.

This compound: Properties and Applications

This compound is a stable isotope-labeled version of the amino acid L-Tyrosine, with five deuterium (B1214612) atoms incorporated into its structure. It is a critical tool in various scientific disciplines, particularly in mass spectrometry-based quantitative proteomics and metabolomics. Its primary application is as an internal standard for the accurate quantification of endogenous L-Tyrosine in biological samples. The mass shift introduced by the deuterium labels allows for its clear differentiation from the naturally occurring (d0) L-Tyrosine, ensuring precise and reliable measurements.

Certificate of Analysis: Quantitative Specifications

A Certificate of Analysis for this compound provides a comprehensive summary of its quality and purity, as determined by a series of analytical tests. The following tables detail the typical specifications and their acceptable limits.

Table 1: General and Physicochemical Properties

ParameterSpecification
Appearance White to off-white crystalline powder
Molecular Formula C₉H₆D₅NO₃
Molecular Weight 186.22 g/mol
Solubility Soluble in 1M HCl

Table 2: Identity and Purity Specifications

TestMethodSpecification
Identification by FT-IR Infrared SpectroscopyConforms to the reference spectrum
Identification by ¹H-NMR Proton Nuclear Magnetic ResonanceConforms to the structure
Assay (on dried basis) HPLC≥ 98.0%
Isotopic Purity (Deuterium Enrichment) Mass Spectrometry≥ 98 atom % D
Chemical Purity HPLC≥ 98.0%
Specific Optical Rotation Polarimetry-10.0° to -12.0° (c=2 in 1M HCl)
Loss on Drying Gravimetric≤ 0.5%
Residue on Ignition (Sulphated Ash) Gravimetric≤ 0.1%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

Assay and Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage of this compound and to identify and quantify any chemical impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to prepare a sample solution of the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 274 nm

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions into the chromatograph.

  • Calculation: Calculate the assay and chemical purity by comparing the peak area of the this compound in the sample chromatogram to that of the standard chromatogram.

Isotopic Purity by Mass Spectrometry

Objective: To determine the deuterium enrichment of this compound.

Instrumentation:

  • Liquid Chromatograph-Mass Spectrometer (LC-MS) or Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Analytical balance

  • Volumetric flasks and pipettes

Reagents:

  • This compound sample

  • Appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid for LC-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the appropriate solvent.

  • Mass Spectrometry Analysis: Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS or GC-MS system.

  • Data Acquisition: Acquire the mass spectrum in the region of the molecular ion of this compound.

  • Calculation: Determine the relative intensities of the peaks corresponding to the d0 to d5 isotopologues. The isotopic purity is calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Specific Optical Rotation by Polarimetry

Objective: To measure the specific rotation of the this compound sample, confirming its stereochemical identity.

Instrumentation:

  • Polarimeter

  • Sodium lamp (589 nm)

  • 1 dm polarimeter tube

  • Analytical balance

  • Volumetric flask (10 mL)

Reagents:

  • This compound sample

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Sample Preparation: Accurately weigh approximately 200 mg of the this compound sample and dissolve it in 1M HCl in a 10 mL volumetric flask. Dilute to the mark with 1M HCl.

  • Blank Measurement: Fill the polarimeter tube with 1M HCl and measure the optical rotation. This is the blank reading.

  • Sample Measurement: Rinse and fill the polarimeter tube with the sample solution and measure the optical rotation.

  • Calculation: Calculate the specific optical rotation using the formula: [α] = (100 * α_obs) / (l * c), where α_obs is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100mL.

Signaling Pathway and Experimental Workflow Diagrams

Receptor Tyrosine Kinase (RTK) Signaling Pathway

L-Tyrosine is a fundamental component of proteins and its phosphorylation by tyrosine kinases is a critical event in many cellular signaling pathways. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, dimerize and autophosphorylate on tyrosine residues, initiating a cascade of downstream signaling events that regulate cell proliferation, differentiation, and survival.

RTK_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (Ligand) RTK_inactive RTK (Monomer) Ligand->RTK_inactive Binding RTK_dimer RTK (Dimer) - Dimerization - RTK_inactive->RTK_dimer RTK_active Activated RTK - Autophosphorylation - RTK_dimer->RTK_active Adaptor Adaptor Protein (e.g., Grb2) RTK_active->Adaptor Recruitment SOS SOS Adaptor->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GEF Activity Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP MAPK_cascade MAPK Cascade (Raf -> MEK -> ERK) Ras_GTP->MAPK_cascade Activation Transcription_Factor Transcription Factors (e.g., c-Fos, c-Jun) MAPK_cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response

Caption: Receptor Tyrosine Kinase (RTK) signaling cascade.

This compound Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control testing of a batch of this compound.

QC_Workflow start Start: Receive This compound Batch phys_chem Physicochemical Tests (Appearance, Solubility) start->phys_chem identity Identity Confirmation phys_chem->identity ftir FT-IR Spectroscopy identity->ftir nmr ¹H-NMR Spectroscopy identity->nmr purity_tests Purity and Strength ftir->purity_tests nmr->purity_tests hplc HPLC Assay & Purity purity_tests->hplc ms Mass Spec Isotopic Purity purity_tests->ms polarimetry Specific Optical Rotation purity_tests->polarimetry lod Loss on Drying purity_tests->lod roi Residue on Ignition purity_tests->roi pass All Specifications Met? hplc->pass ms->pass polarimetry->pass lod->pass roi->pass release Release Batch pass->release Yes fail Reject Batch pass->fail No

Caption: Quality control workflow for this compound.

An In-depth Technical Guide to L-Tyrosine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid, is a fundamental building block for proteins and a precursor to several critical neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroxine. In metabolic research, drug development, and clinical diagnostics, stable isotope-labeled compounds are indispensable tools for tracing, quantification, and metabolic flux analysis. L-Tyrosine-d5 is a deuterated form of L-Tyrosine, where five hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling renders it distinguishable from its endogenous counterpart by mass spectrometry, making it an ideal internal standard for accurate quantification of natural L-Tyrosine in various biological matrices. This guide provides an in-depth overview of the molecular properties of this compound, a detailed experimental protocol for its use in quantitative analysis, and a description of the key signaling pathway in which L-Tyrosine plays a pivotal role.

Core Molecular Data

The key quantitative data for this compound and its unlabeled counterpart, L-Tyrosine, are summarized in the table below for direct comparison. The incorporation of five deuterium atoms results in a corresponding increase in the molecular weight of this compound.

PropertyThis compoundL-Tyrosine
Molecular Formula C₉H₆D₅NO₃[1][2][3]C₉H₁₁NO₃[4]
Molecular Weight 186.22 g/mol [1][2][3][5]181.19 g/mol [4]
CAS Number 1226919-57-8[1][5]60-18-4[4]

Experimental Protocols: Quantification of L-Tyrosine in Biological Samples using LC-MS/MS with this compound as an Internal Standard

The following protocol outlines a general methodology for the quantification of L-Tyrosine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as the internal standard to correct for matrix effects and variations in sample processing and instrument response.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard working solution containing this compound.

  • Precipitate proteins by adding 200 µL of ice-cold acetone.

  • Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes is a common starting point.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both L-Tyrosine and this compound.

      • L-Tyrosine: The transition m/z 182.1 → 136.1 is commonly used.

      • This compound: The transition m/z 187.1 → 141.1 would be monitored.

    • Data Analysis: The concentration of L-Tyrosine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of L-Tyrosine and a fixed concentration of this compound.

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation

L-Tyrosine is a critical component of proteins that are central to cellular signaling. A major class of such proteins are the Receptor Tyrosine Kinases (RTKs). These are cell surface receptors that play a pivotal role in regulating a wide array of cellular processes, including growth, differentiation, metabolism, and motility.[5][6][7] The general mechanism of RTK activation is a multi-step process initiated by the binding of a ligand, such as a growth factor.

RTK_Signaling_Workflow cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK_Monomer1 RTK Monomer Ligand->RTK_Monomer1 Binding RTK_Monomer2 RTK Monomer Ligand->RTK_Monomer2 RTK_Dimer RTK Dimer (Inactive Kinase) RTK_Monomer1->RTK_Dimer Dimerization RTK_Monomer2->RTK_Dimer Dimerization Active_RTK Activated RTK (Autophosphorylation) RTK_Dimer->Active_RTK Trans-autophosphorylation on Tyrosine Residues Signaling_Proteins Signaling Proteins (e.g., Grb2, SHC) Active_RTK->Signaling_Proteins Recruitment & Activation Downstream_Pathway Downstream Signaling Cascade Signaling_Proteins->Downstream_Pathway Signal Propagation

Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway Activation.

The binding of a ligand to the extracellular domain of two RTK monomers induces their dimerization.[6][8] This dimerization brings the intracellular kinase domains into close proximity, allowing for trans-autophosphorylation on specific tyrosine residues.[8] These newly phosphorylated tyrosine residues act as docking sites for various intracellular signaling proteins containing SH2 (Src Homology 2) or PTB (Phosphotyrosine-Binding) domains.[6] This recruitment and subsequent activation of downstream signaling molecules initiates a cascade of events that ultimately leads to a cellular response. The RTK signaling pathway is a fundamental mechanism in cell-to-cell communication and its dysregulation is often implicated in diseases such as cancer.[5][6]

References

An In-depth Technical Guide to the Synthesis and Purification of L-Tyrosine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and enzymatic methodologies for the synthesis of L-Tyrosine-d5, a deuterated isotopologue of the non-essential amino acid L-Tyrosine. It further details common and effective purification techniques to achieve high levels of chemical and isotopic purity, which is critical for its applications in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantitative analysis.

Synthesis of this compound

The introduction of deuterium (B1214612) atoms into the L-Tyrosine molecule can be achieved through several synthetic strategies, primarily categorized into acid-catalyzed hydrogen-deuterium exchange and enzymatic synthesis. The choice of method often depends on the desired deuteration pattern and the required scale of production.

Acid-Catalyzed Deuteration

A common and direct method for producing highly deuterated L-Tyrosine is through acid-catalyzed hydrogen-deuterium (H/D) exchange. This approach typically results in deuteration at the aromatic ring and the α-carbon position.

Experimental Protocol: Deuteration using Deuterated Sulfuric Acid

This protocol is adapted from a method that yields α,2,3,5,6-pentadeuterated tyrosine.[1][2]

  • Preparation: In a sealed reaction vessel, dissolve L-Tyrosine in 50% deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O).

  • Reaction: Heat the mixture at 180–190 °C for 48 hours. It is noted that L-Tyrosine may decompose at higher temperatures.[1][2]

  • Cycling: For achieving high levels of deuteration (e.g., 99%), two cycles of this treatment may be necessary.[1][2]

  • Work-up: After cooling, the reaction mixture is neutralized to precipitate the crude deuterated L-Tyrosine. The solid is then collected by filtration and washed.

Experimental Protocol: Deuteration using Deuterated Triflic Acid

This method allows for the deuteration of the aromatic ring without affecting the stereochemistry at the α-carbon.[2]

  • Reaction: Treat L-Tyrosine with deuterated triflic acid at room temperature.

  • Duration: Allow the reaction to proceed for 24 hours to achieve approximately 90% H/D exchange at the 2' and 3' positions of the phenyl ring.[2]

  • Work-up: Neutralize the reaction mixture to precipitate the product, followed by filtration and washing.

Quantitative Data for Acid-Catalyzed Synthesis

ParameterDeuterated Sulfuric Acid MethodDeuterated Triflic Acid Method
Product α,2,3,5,6-pentadeuterated tyrosineL-Tyrosine-2',3'-d₂
Yield 50%[1][2]High recovery (not quantified)
Isotopic Enrichment 99%[1][2]90% at the 2' and 3' positions[2]
Enzymatic Synthesis

Enzymatic methods offer high specificity and stereoselectivity, yielding the desired L-isomer directly. Enzymes such as Tyrosine Phenol-Lyase (TPL) can be utilized to synthesize L-Tyrosine from precursors. For the production of this compound, deuterated starting materials would be required.

Conceptual Experimental Protocol: Enzymatic Synthesis using Tyrosine Phenol-Lyase (TPL)

This conceptual protocol is based on the known activity of TPL.

  • Reaction Mixture: Prepare a buffered solution containing deuterated phenol, sodium pyruvate-d₃, ammonium (B1175870) chloride in D₂O, and pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor.

  • Enzyme Addition: Introduce a thermostable TPL to the reaction mixture.

  • Incubation: Maintain the reaction at an optimal temperature (e.g., 40°C) and pH (e.g., 8.5) for a sufficient duration to allow for conversion.

  • Monitoring: Track the formation of this compound using techniques like HPLC.

  • Termination and Isolation: Stop the reaction by denaturing the enzyme (e.g., by heat or pH change) and proceed with purification.

Quantitative Data for Enzymatic Synthesis of L-Tyrosine (Non-deuterated analogue)

ParameterValue
Enzyme Tyrosine Phenol-Lyase (TPL)
Conversion Yield Up to 94%

Purification of this compound

Achieving high purity of this compound is crucial for its intended applications. The purification process aims to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated L-Tyrosine.

Ion-Exchange Chromatography

Ion-exchange chromatography is a robust method for purifying amino acids from reaction mixtures. For L-Tyrosine, a strong acid cation exchange resin is typically employed.

Experimental Protocol: Purification using Amberlite IR-120 (H+) Resin

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of acidic water.

  • Column Loading: Apply the solution to a column packed with Amberlite IR-120 (H+) resin.

  • Washing: Wash the column with deionized water to remove anionic and neutral impurities.

  • Elution: Elute the bound this compound with a dilute aqueous ammonia (B1221849) solution.

  • Isolation: Collect the fractions containing the product and remove the solvent by lyophilization to obtain the purified this compound.

Diagram of the Synthesis and Ion-Exchange Purification Workflow

cluster_synthesis Acid-Catalyzed Synthesis cluster_purification Ion-Exchange Chromatography A L-Tyrosine C Reaction at Elevated Temperature A->C B Deuterated Acid (e.g., D₂SO₄ in D₂O) B->C D Neutralization & Precipitation C->D E Crude this compound D->E F Dissolution in Acidic Water E->F Purification Start G Loading onto Amberlite IR-120 (H+) Column H Wash with Deionized Water G->H I Elution with Aqueous Ammonia H->I J Lyophilization I->J K Purified this compound J->K

Caption: Workflow for the synthesis and purification of this compound.

Isoelectric Crystallization

This method takes advantage of the low solubility of L-Tyrosine at its isoelectric point (pI ≈ 5.7). It is a particularly effective technique for purification, especially after a biosynthetic production route.

Experimental Protocol: Isoelectric Crystallization

This protocol is adapted from a method for recovering L-Tyrosine from a fermentation broth.[3]

  • Dissolution: Dissolve the crude this compound in an acidic solution (e.g., by adjusting the pH to 0.5 with acid) to ensure complete solubilization.[3]

  • Clarification: If starting from a complex mixture like a fermentation broth, remove insoluble materials such as cells by centrifugation.

  • Decolorization: Treat the supernatant with activated carbon to remove colored impurities, followed by filtration.

  • Crystallization: Slowly add a base (e.g., sodium hydroxide) to the clarified solution to adjust the pH to the isoelectric point of L-Tyrosine (approximately 5.7). This will cause the this compound to precipitate out of the solution.[3]

  • Isolation and Drying: Collect the precipitated crystals by filtration, wash with cold water, and dry to a constant weight.[3]

Quantitative Data for Isoelectric Crystallization of L-Tyrosine (Non-deuterated analogue)

ParameterValue
Recovery Yield 92%[3]
Purity >98.5%[3]

Diagram of the Isoelectric Crystallization Workflow

cluster_purification Isoelectric Crystallization A Crude this compound Solution B Acidification (to dissolve) A->B C Centrifugation (optional, removes solids) B->C D Decolorization (Activated Carbon) C->D E pH Adjustment to pI (approx. 5.7) D->E F Precipitation of this compound E->F G Filtration & Washing F->G H Drying G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound by isoelectric crystallization.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest possible purity, preparative reverse-phase HPLC is a powerful technique. It separates compounds based on their hydrophobicity.

Conceptual Experimental Protocol: Preparative RP-HPLC

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase.

  • Chromatography:

    • Column: A C18 stationary phase is commonly used for amino acid separations.

    • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., trifluoroacetic acid or formic acid) is typically employed.

    • Detection: Monitor the elution profile using a UV detector.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Remove the mobile phase solvents from the collected fractions, often by lyophilization, to obtain the highly pure product.

Quality Control

The final product should be characterized to confirm its identity, chemical purity, and isotopic enrichment.

  • Identity and Chemical Purity: Assessed by ¹H NMR, ¹³C NMR, and HPLC.

  • Isotopic Enrichment: Determined by mass spectrometry (MS), which can quantify the relative abundance of different isotopologues (d0, d1, d2, d3, d4, d5).[4][5]

This technical guide provides a foundation for the synthesis and purification of this compound. The specific choice of methods and optimization of protocols will depend on the desired deuteration pattern, scale of production, and the required final purity for the intended application.

References

L-Tyrosine-d5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Tyrosine-d5. Ensuring the integrity of this isotopically labeled amino acid is critical for its use in research, diagnostics, and pharmaceutical development, particularly in applications such as tracer studies for metabolic research and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). While specific quantitative stability data for the deuterated form is limited, the information presented here is based on available data for L-Tyrosine, with the understanding that deuteration may enhance metabolic and chemical stability.

Core Stability & Storage Data

Proper storage and handling are paramount to maintaining the chemical and isotopic purity of this compound. The following tables summarize the recommended storage conditions and known stability information.

Table 1: Recommended Storage Conditions for this compound
FormatTemperatureConditionsDuration
Solid (Neat) 4°CTightly sealed container, protected from light and moisture.[1]Long-term
Room TemperatureTightly sealed container, protected from light and moisture.[2][3]Short-term handling
Solution (Aqueous) -20°C to -80°CIn a suitable buffer, aliquoted to avoid freeze-thaw cycles.Long-term
2-8°CFreshly prepared, buffered to a neutral pH.Short-term
Table 2: Summary of L-Tyrosine Stability Under Various Stress Conditions
ConditionObservationsPotential Degradants
Thermal Solid L-Tyrosine exhibits a one-stage decomposition at high temperatures (around 340°C).[3][4] Solutions are more susceptible to thermal degradation.4-(2-aminoethyl) phenol (B47542), 4-methylphenol (from decarboxylation or deamination).[4]
Photodegradation Aromatic amino acids like tyrosine are sensitive to UV light.[5] Photooxidation can be initiated by light absorption, leading to the formation of reactive oxygen species.[6]Dityrosine, DOPA, mono-, di-, tri-, and tetrahydroxyl tyrosine.[6][7]
pH L-Tyrosine is most stable in neutral to slightly acidic conditions (pH 4-7).[2] Solubility is low at neutral pH but increases at pH < 2 or pH > 9.[1] In strongly acidic or alkaline solutions, degradation can be accelerated.Halogenated tyrosine (in high HCl concentrations).[1]
Oxidation Susceptible to oxidation, especially in the presence of trace metals or oxidizing agents.[6][8] The phenolic ring is a primary site for oxidation.Dityrosine, DOPA, and other oxidized species.[6][7]

Degradation Pathways and Mechanisms

The primary chemical degradation pathways for L-Tyrosine involve oxidation and photodegradation of the phenol ring, as well as decarboxylation and deamination at higher temperatures. In biological systems, L-Tyrosine is metabolized through a well-defined enzymatic pathway.

Metabolic Degradation Pathway of L-Tyrosine

The catabolism of L-Tyrosine in most organisms begins with its conversion to p-hydroxyphenylpyruvate. This is followed by a series of enzymatic reactions that ultimately lead to the formation of fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle.[9][10]

L_Tyrosine_Metabolic_Pathway cluster_pathway L-Tyrosine Metabolic Degradation Pathway LTyrosine L-Tyrosine pHPP p-Hydroxyphenylpyruvate LTyrosine->pHPP Tyrosine aminotransferase Homogentisate Homogentisate pHPP->Homogentisate p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate 4-Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCACycle TCA Cycle Fumarate->TCACycle Acetoacetate->TCACycle

Caption: Metabolic degradation of L-Tyrosine.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the stability of this compound. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

General Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for a forced degradation study to assess the stability of this compound.

Stability_Testing_Workflow cluster_workflow Forced Degradation Study Workflow SamplePrep Prepare this compound Stock Solution StressConditions Expose Aliquots to Stress Conditions (Heat, Light, Acid, Base, Oxidation) SamplePrep->StressConditions TimePoints Collect Samples at Defined Time Points StressConditions->TimePoints Analysis Analyze Samples by Stability-Indicating HPLC-UV/MS TimePoints->Analysis DataAnalysis Quantify this compound and Degradation Products Analysis->DataAnalysis Report Determine Degradation Rate and Pathway DataAnalysis->Report

Caption: Workflow for a forced degradation study.

Detailed Methodology: Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization and validation are essential for specific applications.

1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (18 MΩ·cm)

  • Formic acid or trifluoroacetic acid

  • Ammonium acetate (B1210297) or phosphate (B84403) buffer salts

  • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies

3. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. A mass spectrometer (MS) can be coupled for peak identification.

  • Analytical column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

4. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over a specified time (e.g., 20 minutes), followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 274 nm (or monitor multiple wavelengths with a PDA detector)

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dilute acid or a mixture of water and organic solvent). Prepare working standards by serial dilution.

  • Forced Degradation Samples: Expose the this compound stock solution to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 80°C, and exposure to UV light as per ICH guidelines). Neutralize the acidic and basic samples before injection.

6. Method Validation (as per ICH guidelines):

  • Specificity: Analyze blank, standard, and stressed samples to ensure that the this compound peak is well-resolved from any degradation products and excipients.

  • Linearity: Analyze a series of at least five concentrations of the standard solution to demonstrate a linear relationship between peak area and concentration.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a sample matrix.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of the standard solution.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.

7. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point under each stress condition.

  • Identify and, if possible, quantify the major degradation products. Mass spectrometry is highly valuable for the structural elucidation of unknown degradants.

Handling and Safety Recommendations

When handling this compound, it is important to follow standard laboratory safety procedures. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. By adhering to the recommended storage and handling procedures and employing robust analytical methods for stability assessment, the integrity and reliability of this important research compound can be ensured.

References

The Kinetic Isotope Effect of L-Tyrosine-d5: A Technical Guide for Mechanistic Elucidation in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) of L-Tyrosine-d5, a powerful tool for elucidating enzymatic reaction mechanisms and informing drug development strategies. By replacing hydrogen atoms with deuterium (B1214612) at specific positions within the L-Tyrosine (B559521) molecule, researchers can probe the rate-limiting steps of metabolic pathways, understand enzyme-substrate interactions, and predict the impact of deuteration on drug pharmacokinetics. While direct studies on this compound are not extensively published, the principles and methodologies derived from studies using L-Tyrosine deuterated at various positions (e.g., d1, d2, d4) are directly applicable and form the foundation of this guide.

Core Principles of the Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1] The KIE is expressed as the ratio of the reaction rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). A KIE greater than 1 (kH/kD > 1), known as a primary KIE, typically indicates that the C-H bond at the site of deuteration is being broken in the rate-determining step of the reaction.[2] The magnitude of the KIE can provide insights into the transition state of this bond-breaking event.[3]

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can also provide valuable information about changes in hybridization or the steric environment of the reaction center during the transition state.[1]

For drug development professionals, understanding the KIE is crucial. Deuterating a metabolically labile C-H bond can significantly slow down its enzymatic cleavage, a strategy used to enhance a drug's metabolic stability and improve its pharmacokinetic profile.[4][5]

Quantitative KIE Data for L-Tyrosine Metabolizing Enzymes

The following tables summarize key quantitative data from KIE studies on enzymes that metabolize L-Tyrosine and its derivatives. These values, obtained using various deuterated isotopologues of L-Tyrosine, serve as a benchmark for what can be expected in studies with this compound.

Table 1: L-Phenylalanine Dehydrogenase (PheDH)

SubstrateIsotope PositionKIE TypeValueImplication
L-Tyrosineα-carbon ([2-²H]-L-Tyr)DVmax2.26Cleavage of the Cα-H bond is likely the rate-determining step in the oxidative deamination.[6]
L-Tyrosineα-carbon ([2-²H]-L-Tyr)D(Vmax/KM)2.87Confirms that Cα-H bond cleavage is a major determinant of the reaction rate.[6]

Table 2: Tyrosinase

SubstrateIsotope PositionKIE TypeValueImplication
3'-fluoro-L-Tyr5'-position of the ringDVmax2.01C-H bond cleavage at the aromatic ring is a rate-limiting step in the hydroxylation.[7]
3'-fluoro-L-Tyr5'-position of the ringD(Vmax/KM)2.22Supports the conclusion that ring C-H cleavage is rate-determining.[7]
3'-chloro-L-Tyr5'-position of the ringDVmax2.09Similar to the fluoro-derivative, indicating a common mechanism.[7]
3'-chloro-L-Tyr5'-position of the ringD(Vmax/KM)2.19Reinforces the role of C-H bond cleavage in the rate-limiting step.[7]
α-methyl-L-Tyr3',5'-positions of the ringDVmax2.03Indicates that C-H bond cleavage on the aromatic ring is rate-limiting for this derivative as well.[8]
α-methyl-L-Tyr3',5'-positions of the ringD(Vmax/KM)2.15Further evidence for the role of aromatic C-H bond cleavage.[8]

Table 3: Tyrosine Hydroxylase (TyrH)

Enzyme TypeSubstrateIsotope PositionKIE ValueImplication
Wild-Type TyrHL-Tyrosine3,5-positions of the ringNo significant KIE observedThe chemical step of C-H bond cleavage is masked by other, slower steps in the catalytic cycle.[9]
Mutant TyrHL-Tyrosine3,5-positions of the ringSignificant inverse KIEUncoupling mutations reveal the intrinsic isotope effect, supporting the proposed electrophilic attack mechanism.[9][10]

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context and experimental design is crucial for understanding KIE studies.

L-Tyrosine Metabolic Pathway Tyr L-Tyrosine DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase (TyrH) / Tyrosinase pOHPPA p-Hydroxyphenylpyruvic Acid Tyr->pOHPPA L-Phenylalanine Dehydrogenase (PheDH) (Oxidative Deamination) Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Melanin Melanin DOPA->Melanin Tyrosinase Neurotransmitters Norepinephrine/ Epinephrine Dopamine->Neurotransmitters

Caption: Key metabolic pathways of L-Tyrosine.

The diagram above illustrates the central role of L-Tyrosine as a precursor for critical biological molecules. KIE studies on enzymes like Tyrosine Hydroxylase, Tyrosinase, and L-Phenylalanine Dehydrogenase help to dissect the mechanisms of these transformations.

KIE Experimental Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis S1 Synthesize This compound S2 Purify & Verify (NMR, Mass Spec) S1->S2 A1 Prepare Reagents (Enzyme, Buffers, Substrates) S2->A1 A2 Run Parallel Reactions (L-Tyr vs L-Tyr-d5) A1->A2 A3 Monitor Reaction Progress (Spectrophotometry/HPLC) A2->A3 D1 Calculate Initial Rates A3->D1 D2 Determine Kinetic Parameters (Vmax, KM) D1->D2 D3 Calculate KIE (kH/kD) D2->D3 M1 Mechanistic Interpretation D3->M1

Caption: Generalized workflow for a KIE experiment.

This workflow outlines the major steps involved in a typical KIE study, from the synthesis of the deuterated substrate to the final mechanistic interpretation of the results.

KIE Logic Diagram Start Measure KIE = kH/kD for This compound Reaction Decision Is KIE > 1.5? Start->Decision ResultYes Conclusion: Primary KIE is observed. C-D bond cleavage is at least partially rate-determining. Decision->ResultYes PathYes ResultNo Conclusion: No significant primary KIE. C-D bond cleavage is not rate-determining. Decision->ResultNo PathNo PathYes Yes PathNo No FurtherNo Other steps are slower and mask the KIE (e.g., product release, conformational changes). ResultNo->FurtherNo

Caption: Logic for interpreting primary KIE values.

This diagram provides a simplified decision-making framework for interpreting the results of a KIE experiment. A significant KIE points towards C-H bond cleavage being a bottleneck in the reaction.

Experimental Protocols

Synthesis of Deuterated L-Tyrosine

While this guide focuses on this compound, a common method for deuterating the aromatic ring is acid-catalyzed isotope exchange, which can be adapted.

Protocol: Synthesis of L-[3',5'-d2]Tyrosine [8]

  • Dissolution: Dissolve L-Tyrosine in a 6 M DCl/D₂O solution within a sealed glass ampoule.

  • Heating: Heat the sealed ampoule at an elevated temperature (e.g., 120°C) for a period of 24-48 hours to facilitate H/D exchange on the aromatic ring.

  • Lyophilization: After cooling, freeze the contents with liquid nitrogen and lyophilize the sample to remove the DCl/D₂O.

  • Purification: Dissolve the resulting residue in a minimal amount of water and apply it to an ion-exchange chromatography column (e.g., Amberlite IR-120 (H+) resin).

  • Elution: Wash the column with deionized water to remove any residual acid, then elute the deuterated tyrosine with a suitable buffer, such as aqueous ammonia.

  • Final Product: Lyophilize the eluted fraction to obtain the purified deuterated L-Tyrosine.

  • Verification: Confirm the isotopic purity and the specific sites of deuteration using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Note: To synthesize this compound, a combination of this method with a synthesis route that introduces deuterium at the α- and β-carbons would be required.

Determination of KIE by Non-Competitive Spectrophotometric Method

This method involves running parallel reactions with the deuterated and non-deuterated substrates and comparing their kinetic parameters.

Protocol: KIE Determination for Tyrosinase Activity [7]

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate (B84403) buffer at the desired pH (e.g., pH 6.8). For solvent isotope effect studies, prepare an equivalent buffer in D₂O, correcting the pD to ensure equivalent [H⁺] and [D⁺] concentrations (pD = pH + 0.4).

    • Prepare stock solutions of L-Tyrosine and this compound in the respective H₂O or D₂O buffers.

    • Prepare a stock solution of the enzyme (e.g., mushroom tyrosinase) in the H₂O buffer.

  • Kinetic Assay:

    • Set up a series of reactions in cuvettes. Each series should correspond to one substrate (L-Tyrosine or this compound).

    • Within each series, vary the substrate concentration over a range that brackets the KM value (e.g., 0.2 mM to 1.2 mM).

    • Add the appropriate buffer and substrate solution to each cuvette.

    • Initiate the reaction by adding a small, fixed amount of the enzyme solution to each cuvette.

  • Data Acquisition:

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at a specific wavelength corresponding to product formation (e.g., λmax = 475 nm for dopachrome (B613829) formation in the tyrosinase reaction).[7]

    • Record absorbance readings at regular intervals (e.g., every 60 seconds) for a set duration (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (v) from the linear portion of the absorbance vs. time plots for each substrate concentration.

    • Determine the kinetic parameters Vmax and KM for both the deuterated and non-deuterated substrates by fitting the initial rate data to the Michaelis-Menten equation, often using a Lineweaver-Burk plot.

    • Calculate the KIE on Vmax and Vmax/KM by taking the ratio of the values obtained for the non-deuterated substrate to those of the deuterated substrate (e.g., KIE on Vmax = Vmax(H) / Vmax(D)).

Conclusion and Future Directions

The kinetic isotope effect is an indispensable tool in the fields of enzymology and drug development. By using this compound, researchers can gain a detailed understanding of the reaction mechanisms of key metabolic enzymes. A significant primary KIE would strongly suggest that C-H bond cleavage is a critical, rate-limiting event, making that position a prime target for deuteration to enhance metabolic stability in drug candidates. Conversely, the absence of a KIE can rule out certain mechanisms and direct research efforts towards other rate-limiting steps, such as substrate binding or product release.[9][11] The application of these techniques will continue to provide profound insights into biochemical pathways and pave the way for the rational design of safer and more effective therapeutics.

References

An In-Depth Technical Guide on the Metabolic Fate and Pathways of L-Tyrosine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid, is a critical precursor to a wide array of biologically active molecules essential for neuronal communication, pigmentation, and hormonal regulation. Its deuterated analogue, L-Tyrosine-d5, serves as a powerful tool in metabolic research, allowing for the tracing of its metabolic fate and the quantification of flux through its various biochemical pathways. The deuterium (B1214612) labels on the aromatic ring and/or the side chain provide a distinct mass signature that can be tracked using mass spectrometry-based techniques.

Metabolic Pathways of L-Tyrosine

L-Tyrosine is synthesized in the body from phenylalanine and serves as a branch point for several crucial metabolic pathways.[1] The primary fates of L-Tyrosine include:

  • Protein Synthesis: As a proteinogenic amino acid, L-Tyrosine is incorporated into proteins and peptides.

  • Catecholamine Synthesis: This pathway leads to the production of the neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine.[2]

  • Melanin (B1238610) Synthesis: L-Tyrosine is the initial substrate for the synthesis of melanin pigments, responsible for coloration of the skin, hair, and eyes.

  • Thyroid Hormone Synthesis: The thyroid gland utilizes L-Tyrosine for the production of thyroxine (T4) and triiodothyronine (T3).

  • Catabolism: L-Tyrosine can be degraded into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production.[3]

The deuterium atoms in this compound act as tracers, allowing for the quantification of the rate of conversion of tyrosine into these various downstream metabolites.

Catecholamine Synthesis Pathway

The synthesis of catecholamines from tyrosine is a critical pathway in the central nervous system and the adrenal glands.[4] The rate-limiting step is the conversion of L-Tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase.[1]

Catecholamine_Synthesis LTyrosine This compound LDOPA L-DOPA-d5 LTyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine-d5 LDOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine-d5 Dopamine->Norepinephrine Dopamine β- Hydroxylase (DBH) Epinephrine Epinephrine-d5 Norepinephrine->Epinephrine Phenylethanolamine N-Methyltransferase (PNMT)

Catecholamine synthesis pathway from this compound.
Melanin Synthesis Pathway

Melanin synthesis, or melanogenesis, occurs in melanocytes and involves a series of enzymatic and spontaneous reactions initiated by the oxidation of L-Tyrosine to DOPAquinone by the enzyme tyrosinase.[5]

Melanin_Synthesis cluster_eumelanin Eumelanin Synthesis cluster_pheomelanin Pheomelanin Synthesis DOPAchrome DOPAchrome DHI DHI DOPAchrome->DHI Dopachrome Tautomerase Indole_5_6_quinone Indole_5_6_quinone DHI->Indole_5_6_quinone Eumelanin Eumelanin Indole_5_6_quinone->Eumelanin DOPAquinone_cys DOPAquinone + Cysteine Cysteinyldopa Cysteinyldopa DOPAquinone_cys->Cysteinyldopa Pheomelanin Pheomelanin Cysteinyldopa->Pheomelanin LTyrosine This compound LDOPA L-DOPA-d5 LTyrosine->LDOPA Tyrosinase DOPAquinone DOPAquinone-d5 LDOPA->DOPAquinone Tyrosinase DOPAquinone->DOPAchrome DOPAquinone->DOPAquinone_cys

Melanin synthesis pathways originating from this compound.
Thyroid Hormone Synthesis Pathway

In the thyroid gland, tyrosine residues within the thyroglobulin protein are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). These are then coupled to form the thyroid hormones T4 and T3.

Thyroid_Hormone_Synthesis LTyrosine This compound (on Thyroglobulin) MIT Monoiodotyrosine-d5 (MIT) LTyrosine->MIT Iodination DIT Diiodotyrosine-d5 (DIT) LTyrosine->DIT Iodination T3 Triiodothyronine (T3)-d5 MIT->T3 Coupling with DIT T4 Thyroxine (T4)-d5 DIT->T4 Coupling with DIT

Thyroid hormone synthesis from this compound.
Tyrosine Catabolism Pathway

Excess tyrosine is degraded primarily in the liver through a series of enzymatic reactions that ultimately yield fumarate, a Krebs cycle intermediate, and acetoacetate, a ketone body.[3]

Tyrosine_Catabolism LTyrosine This compound PHP p-Hydroxyphenylpyruvate-d4 LTyrosine->PHP Tyrosine Aminotransferase Homogentisate Homogentisate-d3 PHP->Homogentisate p-Hydroxyphenylpyruvate Dioxygenase Maleylacetoacetate 4-Maleylacetoacetate-d2 Homogentisate->Maleylacetoacetate Homogentisate 1,2-Dioxygenase Fumarylacetoacetate 4-Fumarylacetoacetate-d2 Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate

Catabolic pathway of this compound.

Quantitative Data

As previously stated, specific quantitative pharmacokinetic and metabolic flux data for this compound are not extensively published. The primary use of this compound is as a tool to generate this data in specific experimental contexts. Below are tables outlining the types of quantitative data that can be obtained through the experimental protocols described in the following section.

Table 1: Exemplar Pharmacokinetic Parameters for this compound

ParameterDescriptionUnitsMethod of Determination
Bioavailability (F) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.%Comparison of plasma concentration-time curves after oral and intravenous administration.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.hoursDetermined from the elimination phase of the plasma concentration-time curve.
Clearance (CL) The volume of plasma from which the drug is completely removed per unit of time.L/hr or mL/minCalculated from the dose and the area under the plasma concentration-time curve (AUC).
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.LCalculated from clearance and the elimination rate constant.

Table 2: Exemplar Metabolic Flux Parameters for this compound

PathwayFlux ParameterUnitsMethod of Determination
Catecholamine Synthesis Rate of dopamine synthesisnmol/g/hrMeasurement of deuterated dopamine and its metabolites in tissue or microdialysate following this compound administration.
Protein Synthesis Fractional synthesis rate (FSR)%/hrMeasurement of the incorporation of this compound into tissue or plasma proteins over time.
Catabolism Rate of tyrosine oxidationµmol/kg/hrMeasurement of the appearance of deuterated metabolites of the catabolic pathway in plasma or urine.
Thyroid Hormone Synthesis Rate of thyroxine (T4) synthesispmol/gland/dayMeasurement of deuterated T4 in the thyroid gland or circulation after this compound administration.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the metabolic fate and pathways of this compound.

Protocol 1: Determination of this compound Pharmacokinetics in Rodents

Objective: To determine the bioavailability, half-life, clearance, and volume of distribution of orally administered this compound.

Workflow Diagram:

PK_Workflow Dosing Oral Administration of This compound Solution Sampling Serial Blood Sampling (e.g., tail vein) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Protein Precipitation and Metabolite Extraction Processing->Extraction Analysis LC-MS/MS Analysis of This compound Concentration Extraction->Analysis Calculation Pharmacokinetic Parameter Calculation Analysis->Calculation

Workflow for rodent pharmacokinetic study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5-6 per group), 8-10 weeks old.

  • Housing and Acclimation: Animals are housed in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

  • Dosing Solution Preparation: Dissolve this compound in sterile water or a suitable vehicle to a final concentration of 10 mg/mL.

  • Administration:

    • Oral Group: Administer this compound solution via oral gavage at a dose of 50 mg/kg.

    • Intravenous Group: Administer this compound solution via tail vein injection at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at pre-dose (0) and at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Plasma Preparation: Centrifuge blood samples at 3000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., L-Tyrosine-d4 or 13C9-L-Tyrosine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the transitions for this compound and the internal standard.

  • Data Analysis: Construct a calibration curve using standards of known this compound concentrations. Calculate the plasma concentration of this compound at each time point. Use pharmacokinetic software to determine parameters such as AUC, Cmax, t½, CL, and Vd. Bioavailability (F) is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Protocol 2: In Vivo Metabolic Flux Analysis of this compound to Catecholamines in the Brain

Objective: To quantify the rate of dopamine synthesis from this compound in a specific brain region (e.g., striatum) using in vivo microdialysis.

Workflow Diagram:

Microdialysis_Workflow Surgery Stereotaxic Implantation of Microdialysis Probe Infusion Systemic Administration of This compound (i.p. or i.v.) Surgery->Infusion Dialysis Continuous Perfusion of Artificial Cerebrospinal Fluid Infusion->Dialysis Collection Collection of Microdialysate Fractions over Time Dialysis->Collection Analysis LC-MS/MS Analysis of Dopamine-d5 and Metabolites Collection->Analysis Calculation Calculation of Dopamine Synthesis Rate Analysis->Calculation

Workflow for in vivo microdialysis study.

Methodology:

  • Animal Model and Surgery: Anesthetize a rat and place it in a stereotaxic frame. Implant a microdialysis guide cannula targeting the striatum. Allow the animal to recover for at least 48 hours.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

  • Baseline Collection: Collect baseline dialysate samples for at least 2 hours to ensure stable neurotransmitter levels.

  • This compound Administration: Administer this compound via intraperitoneal (i.p.) injection (e.g., 100 mg/kg).

  • Sample Collection: Continue to collect dialysate samples in fractions (e.g., every 20 minutes) for several hours post-administration. Immediately add an antioxidant solution to each fraction to prevent catecholamine degradation.

  • Sample Analysis: Analyze the dialysate samples for the concentrations of this compound, Dopamine-d5, and its deuterated metabolites (e.g., DOPAC-d5, HVA-d5) using a highly sensitive LC-MS/MS method as described in Protocol 1, with appropriate modifications for these analytes.

  • Data Analysis: Calculate the rate of appearance of Dopamine-d5 and its metabolites in the dialysate. This rate, corrected for the recovery of the microdialysis probe, provides a measure of the in vivo synthesis rate of dopamine from the administered this compound.

Conclusion

This compound is an invaluable tool for researchers, scientists, and drug development professionals seeking to understand the dynamic processes of L-Tyrosine metabolism. While specific quantitative data for this compound is not widely published, this guide provides the foundational knowledge of its metabolic pathways and detailed experimental protocols to enable researchers to generate this critical data. The use of stable isotope tracing with this compound, coupled with modern analytical techniques like LC-MS/MS, allows for the precise quantification of metabolic flux and pharmacokinetic parameters, offering deep insights into the roles of tyrosine in health and disease.

References

Deuterated L-Tyrosine vs. Unlabeled L-Tyrosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine (B559521), a non-essential amino acid, is a critical precursor to several key neurotransmitters, hormones, and melanin. The selective replacement of hydrogen with its stable isotope, deuterium (B1214612), at specific positions within the L-Tyrosine molecule offers a powerful tool for investigating enzymatic mechanisms, metabolic pathways, and for the development of novel therapeutics with improved pharmacokinetic profiles. This technical guide provides a comprehensive comparison of deuterated and unlabeled L-Tyrosine, focusing on their core biochemical differences, with a detailed exploration of the kinetic isotope effect (KIE). This document furnishes detailed experimental protocols for the synthesis of deuterated L-Tyrosine, the assessment of enzymatic kinetics, and the analysis of its metabolites. Furthermore, signaling pathways, experimental workflows, and the principles of the kinetic isotope effect are visualized through detailed diagrams.

Introduction

Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling its mass compared to protium (B1232500) (¹H). This seemingly subtle difference in mass can have profound effects on the physicochemical properties of a molecule, most notably the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and vibrates at a lower frequency, leading to a higher activation energy required for its cleavage. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic enzymology and has significant implications for drug development.

By strategically replacing hydrogen with deuterium in L-Tyrosine, researchers can modulate its metabolic fate. This "heavy" version of L-Tyrosine can slow down enzymatic reactions where the cleavage of a C-H bond is the rate-determining step. This allows for a detailed investigation of reaction mechanisms and can be leveraged to enhance the metabolic stability and pharmacokinetic properties of drugs derived from or targeting the L-Tyrosine metabolic network.

Data Presentation: Comparative Analysis

The primary quantitative difference between deuterated and unlabeled L-Tyrosine is observed in the kinetics of enzymes for which it is a substrate. The kinetic isotope effect (KIE) is a measure of the change in the rate of a reaction upon isotopic substitution. It is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD).

Table 1: Kinetic Isotope Effects on Enzymes Metabolizing L-Tyrosine and its Derivatives

EnzymeSubstrateVmax (relative)Km (mM)Vmax/Km (relative)Kinetic Isotope Effect (DV)Reference
L-Phenylalanine Dehydrogenase L-Tyrosine1.00-1.00-
[2-²H]-L-Tyrosine0.44-0.35Vmax = 2.26, Vmax/Km = 2.87
Tyrosinase 3'-fluoro-L-Tyrosine1.00-1.00-[1]
3'-fluoro-[5'-²H]-L-Tyrosine0.83-0.81Vmax = 1.20, Vmax/Km = 1.23[1]
3'-chloro-L-Tyrosine1.00-1.00-[1]
3'-chloro-[5'-²H]-L-Tyrosine0.90-0.88Vmax = 1.11, Vmax/Km = 1.14[1]
Tyrosine Hydroxylase (Wild-Type) L-Tyrosine1.00-1.00No significant KIE observed[2][3]
Tyrosine Hydroxylase (F309A mutant) 3,5-²H₂-Tyrosine---Inverse KIE on coupling (0.83)[2][3]
Tyrosine Hydroxylase (E326A mutant) 3,5-²H₂-Tyrosine---Inverse KIE on coupling (0.81)[2][3]

Note: KIE values greater than 1 indicate a normal kinetic isotope effect, where the reaction is slower with the deuterated substrate. Inverse KIEs (less than 1) can also be observed and provide mechanistic insights.

Table 2: Illustrative Impact of Deuteration on Pharmacokinetic Parameters

ParameterUnlabeled DrugDeuterated DrugRationale
Metabolic Clearance (CL) HighLowerSlower enzymatic degradation due to the KIE.
Half-life (t½) ShortLongerReduced clearance leads to a longer residence time in the body.
Area Under the Curve (AUC) LowerHigherIncreased overall drug exposure.
Formation of Toxic Metabolites Potential for formationReducedAltered metabolic pathways can decrease the production of harmful byproducts.

This table provides a generalized illustration of the potential benefits of deuteration in drug development. Specific values will vary depending on the drug and the site of deuteration.

Experimental Protocols

Synthesis of Deuterated L-Tyrosine

Protocol 1: Microwave-Assisted Synthesis of [3',5'-²H₂]-L-Tyrosine

This protocol is adapted from microwave-assisted methods for deuterating halogenated tyrosine derivatives and can be applied to L-Tyrosine itself.[4][5]

Materials:

  • L-Tyrosine

  • 6 M Deuterium chloride (DCl) in Deuterium oxide (D₂O)

  • Polytetrafluoroethylene (PTFE) vessel

  • Microwave reactor

  • Lyophilizer

  • Amberlite IR-120 (H⁺) resin

  • 1 M Ammonium hydroxide (B78521) (NH₄OH) solution

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ninhydrin (B49086) solution (0.1% in ethanol)

Procedure:

  • Dissolve 10 mg of L-Tyrosine in 1 mL of 6 M DCl/D₂O in a PTFE vessel.

  • Place the vessel in a microwave reactor and heat for 2 minutes at 160 W.

  • Allow the sample to cool to room temperature.

  • Repeat the heating and cooling cycle a total of 8 times.

  • After the final cycle, lyophilize the sample to remove the DCl/D₂O.

  • Dissolve the residue in a minimal amount of deionized water.

  • Load the solution onto a column packed with Amberlite IR-120 (H⁺) resin.

  • Wash the column with deionized water to remove any residual acid and labile deuterium.

  • Elute the deuterated L-Tyrosine with 1 M NH₄OH solution.

  • Monitor the fractions by TLC, visualizing with ninhydrin solution.

  • Combine the fractions containing the product and lyophilize to obtain purified [3',5'-²H₂]-L-Tyrosine.

  • Confirm the degree and site of deuteration using ¹H NMR and mass spectrometry.

Determination of Kinetic Isotope Effect

Protocol 2: Spectrophotometric Assay of Tyrosinase Activity

This protocol describes a non-competitive method to determine the kinetic parameters of tyrosinase with both unlabeled L-Tyrosine and deuterated L-Tyrosine.[1][6][7]

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-Tyrosine

  • Deuterated L-Tyrosine (e.g., [3',5'-²H₂]-L-Tyrosine)

  • 50 mM Potassium phosphate (B84403) buffer, pH 6.5

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.5 at 25°C.

    • Prepare stock solutions of L-Tyrosine and deuterated L-Tyrosine in the phosphate buffer. A typical concentration range for the final assay is 0.2-1.2 mM.

    • Immediately before use, prepare a solution of tyrosinase in cold phosphate buffer (e.g., 500-1,000 units/mL).

  • Assay Procedure:

    • For each substrate (unlabeled and deuterated), prepare a series of six cuvettes with varying substrate concentrations (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mM).

    • Add the appropriate volume of substrate stock solution and phosphate buffer to each cuvette to a final volume of 2.9 mL.

    • Equilibrate the cuvettes to 25°C in a thermostatted spectrophotometer.

    • Initiate the reaction by adding 0.1 mL of the tyrosinase solution to each cuvette.

    • Immediately mix by inversion and start monitoring the increase in absorbance at 475 nm (for the formation of dopachrome) for approximately 10 minutes, taking readings at 1-minute intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.

    • Determine the Vmax (the reciprocal of the y-intercept) and Km (the negative reciprocal of the x-intercept) for both unlabeled and deuterated L-Tyrosine.

    • Calculate the kinetic isotope effect on Vmax (DV = Vmax(H)/Vmax(D)) and on Vmax/Km (D(V/K) = (Vmax/Km)H / (Vmax/Km)D).

Analysis of L-Tyrosine Metabolites

Protocol 3: LC-MS/MS Analysis of L-Tyrosine and its Metabolites in Plasma

This protocol provides a general framework for the quantification of L-Tyrosine and its metabolites in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

Materials:

  • Plasma samples

  • Internal standards (e.g., ¹³C₆-labeled L-Tyrosine, 3-Nitro-L-tyrosine, etc.)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an appropriate amount of the internal standard solution.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Chromatographic Separation:

      • Use a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-2 min, 5% B; 2-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-15 min, 5% B.

    • Mass Spectrometric Detection:

      • Use electrospray ionization (ESI) in positive ion mode.

      • Optimize the mass spectrometer parameters (e.g., capillary voltage, source temperature, gas flows) for each analyte.

      • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard.

  • Data Analysis:

    • Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a matrix-matched standard.

Mandatory Visualizations

L_Tyrosine_Metabolic_Pathway cluster_catecholamine Catecholamine Synthesis cluster_melanin Melanin Synthesis cluster_degradation Degradation Pathway L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT L_Tyrosine2 L-Tyrosine L_DOPA2 L-DOPA L_Tyrosine2->L_DOPA2 Tyrosinase Dopaquinone Dopaquinone L_DOPA2->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin L_Tyrosine3 L-Tyrosine p_HPP p-Hydroxyphenylpyruvate L_Tyrosine3->p_HPP Tyrosine Aminotransferase Homogentisate Homogentisate p_HPP->Homogentisate Maleylacetoacetate 4-Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA_Cycle TCA Cycle Fumarate->TCA_Cycle Acetoacetate->TCA_Cycle

Caption: Metabolic pathways of L-Tyrosine.

Kinetic_Isotope_Effect cluster_energy_profile Energy Profile cluster_explanation Explanation Reactants Reactants (E + S) Transition_State_H Transition State [E-S]‡ (C-H) Reactants->Transition_State_H ΔG‡(H) Transition_State_D Transition State [E-S]‡ (C-D) Reactants->Transition_State_D ΔG‡(D) Products Products (E + P) Transition_State_H->Products Transition_State_D->Products Bond_Strength C-D bond is stronger than C-H bond Activation_Energy Higher activation energy (ΔG‡) for C-D bond cleavage Bond_Strength->Activation_Energy Reaction_Rate Slower reaction rate for deuterated substrate (kH > kD) Activation_Energy->Reaction_Rate

Caption: The Kinetic Isotope Effect (KIE).

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_assay Enzymatic Assay cluster_analysis Data Analysis Synthesize_D Synthesize Deuterated L-Tyrosine Purify_D Purify Deuterated L-Tyrosine Synthesize_D->Purify_D Characterize_D Characterize Deuterated L-Tyrosine (NMR, MS) Purify_D->Characterize_D Enzyme_Assay_D Perform Enzyme Kinetic Assay with Deuterated L-Tyrosine Characterize_D->Enzyme_Assay_D Unlabeled_Tyr Obtain Unlabeled L-Tyrosine Enzyme_Assay_H Perform Enzyme Kinetic Assay with Unlabeled L-Tyrosine Unlabeled_Tyr->Enzyme_Assay_H Calculate_Kinetics Calculate Kinetic Parameters (Vmax, Km) Enzyme_Assay_D->Calculate_Kinetics Enzyme_Assay_H->Calculate_Kinetics Calculate_KIE Calculate Kinetic Isotope Effect (KIE) Calculate_Kinetics->Calculate_KIE Compare_Results Compare Results and Draw Mechanistic Conclusions Calculate_KIE->Compare_Results

Caption: Experimental workflow for KIE analysis.

Conclusion

The use of deuterated L-Tyrosine represents a sophisticated and powerful strategy in biochemical and pharmaceutical research. The kinetic isotope effect provides an unparalleled tool for dissecting enzymatic mechanisms at a fundamental level. For drug development professionals, the "deuterium switch" offers a viable approach to improving the pharmacokinetic profiles of new and existing drugs, potentially leading to safer and more effective treatments. The detailed protocols and data presented in this guide serve as a valuable resource for researchers seeking to employ deuterated L-Tyrosine in their studies. As analytical techniques continue to advance, the applications of stable isotope labeling in understanding complex biological systems and developing novel therapeutics are expected to expand significantly.

References

Navigating the Landscape of L-Tyrosine-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of L-Tyrosine-d5, a deuterated analogue of the amino acid L-Tyrosine. This document outlines key supplier information, purity specifications, and detailed analytical methodologies crucial for the procurement and verification of this essential compound for research and development.

This compound serves as a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based proteomics and metabolomics. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, enabling sensitive and accurate quantification in complex biological matrices.

Supplier and Purity Overview

The selection of a reliable supplier is paramount to ensure the quality and integrity of research outcomes. Several reputable suppliers offer this compound, typically with high chemical and isotopic purity. Below is a summary of publicly available information from prominent suppliers in the field.

Supplier Product Name/Variant CAS Number Chemical Purity Isotopic Purity/Enrichment Analytical Methods Cited
MedChemExpress This compound1226919-57-8≥98%Not specifiedNMR, LC-MS, HPLC
ChemScene This compound1226919-57-8≥98%Not specifiedNot specified
Cambridge Isotope Laboratories, Inc. L-Tyrosine (ring-d4, 98%)62595-14-6≥98%98 atom % DNMR, MS
Cambridge Isotope Laboratories, Inc. L-Tyrosine (d7, 98%)Not specified≥98%98 atom % DNot specified
Aladdin Scientific This compound1226919-57-8Not specifiedNot specifiedNot specified

Note: Purity and isotopic enrichment can vary by batch. Researchers should always consult the batch-specific Certificate of Analysis (CofA) provided by the supplier.

Certificate of Analysis: A Critical Quality Document

The Certificate of Analysis is a crucial document that provides detailed information about the quality and purity of a specific batch of this compound. A representative CofA for a deuterated L-Tyrosine product (L-Tyrosine-d4) from MedChemExpress indicates the following analyses are typically performed.[1]

Analysis Specification Typical Result
Appearance White to off-white solidConforms
¹H NMR Spectrum Consistent with structureConforms
Mass Spectrometry Consistent with structureConforms
Chemical Purity (by NMR) ≥98.0%98.0%
Isotopic Enrichment Not specified98.40%

Experimental Protocols for Purity Determination

Accurate determination of chemical and isotopic purity is essential for the reliable application of this compound. The following sections detail representative experimental protocols for the most common analytical techniques used for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for confirming the identity, structure, and isotopic labeling pattern of this compound. It is also used for determining chemical purity.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 5-10 mg/mL.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling. Residual proton signals can be used to quantify the isotopic enrichment.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.

  • Purity Determination: Quantitative NMR (qNMR) can be employed to determine the chemical purity by integrating the signals of this compound against a certified internal standard of known concentration.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for assessing the chemical purity of this compound by separating it from any potential impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dilute acid or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[2]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Monitor the elution profile at a wavelength where tyrosine absorbs, such as 274 nm.

  • Data Analysis: The chemical purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

Mass spectrometry is essential for confirming the molecular weight of this compound and determining its isotopic enrichment.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to an electrospray ionization (ESI) source is ideal.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed.

  • Data Analysis:

    • Identity Confirmation: The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the theoretical m/z of this compound.

    • Isotopic Enrichment: The isotopic distribution of the molecular ion peak cluster is analyzed to determine the percentage of molecules that are fully deuterated, as well as the distribution of partially deuterated species.

Workflow and Pathway Diagrams

To aid in the understanding of the sourcing and verification process, the following diagrams have been generated using the DOT language.

Sourcing_and_Verification_Workflow cluster_sourcing Sourcing cluster_verification Internal Verification Identify Suppliers Identify Suppliers Request Quotes & CofA Request Quotes & CofA Identify Suppliers->Request Quotes & CofA Initial Screening Select Supplier Select Supplier Request Quotes & CofA->Select Supplier Evaluate Quality & Cost Place Order Place Order Select Supplier->Place Order Receive Shipment Receive Shipment Place Order->Receive Shipment Review Supplier CofA Review Supplier CofA Receive Shipment->Review Supplier CofA Perform QC Analysis Perform QC Analysis Review Supplier CofA->Perform QC Analysis Confirm Specifications Approve for Use Approve for Use Perform QC Analysis->Approve for Use Meets Requirements Contact Supplier Contact Supplier Perform QC Analysis->Contact Supplier Discrepancy Found

Caption: Sourcing and verification workflow for this compound.

QC_Analysis_Pathway cluster_nmr NMR Analysis cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry This compound Sample This compound Sample 1H_NMR ¹H NMR This compound Sample->1H_NMR Structural Confirmation 13C_NMR ¹³C NMR This compound Sample->13C_NMR Carbon Skeleton qNMR qNMR This compound Sample->qNMR Chemical Purity HPLC_UV HPLC-UV This compound Sample->HPLC_UV Chemical Purity HRMS High-Resolution MS This compound Sample->HRMS Molecular Weight & Isotopic Enrichment Structural_Identity Structural_Identity 1H_NMR->Structural_Identity 13C_NMR->Structural_Identity Purity_Assessment Purity_Assessment qNMR->Purity_Assessment HPLC_UV->Purity_Assessment HRMS->Structural_Identity Isotopic_Enrichment Isotopic_Enrichment HRMS->Isotopic_Enrichment

Caption: Quality control analysis pathway for this compound.

This guide provides a foundational understanding for researchers working with this compound. By carefully selecting suppliers and implementing rigorous analytical verification, scientists can ensure the quality and reliability of their experimental data, ultimately contributing to the advancement of their respective fields.

References

A Technical Guide to NMR Chemical Shifts of L-Tyrosine-d5 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals on the Nuclear Magnetic Resonance (NMR) chemical shifts of L-Tyrosine-d5. This deuterated isotopologue of L-tyrosine is instrumental in various research applications, including biomolecular NMR, metabolism studies, and metabolomics.[1][2]

Introduction to L-Tyrosine

L-Tyrosine, or 4-hydroxyphenylalanine, is a non-essential amino acid synthesized in the body from phenylalanine. It is a fundamental component in protein synthesis and a precursor for several crucial biomolecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[3][4][5] Given its central role in metabolic pathways, understanding its structure and behavior in biological systems is of paramount importance. Isotopic labeling, such as the use of this compound, is a powerful technique in NMR spectroscopy to probe the structure, dynamics, and interactions of this amino acid in complex biological environments.[6]

NMR Chemical Shift Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for L-Tyrosine. While specific experimental data for this compound is not abundant in publicly available datasets, the data for unlabeled L-Tyrosine provides a reference point. The deuteration at the 2,3,3,2',6' positions in some commercially available variants would lead to the absence of corresponding signals in the ¹H NMR spectrum.[1]

Table 1: ¹H NMR Spectral Data for L-Tyrosine

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-α3.91 - 3.94triplet / dd~6.1
H-βa, H-βb2.99 - 3.20multiplet-
H-2', H-6' (ortho to OH)6.88 - 6.91doublet~8.3
H-3', H-5' (meta to OH)7.17 - 7.19doublet~8.3

Data compiled from various sources, with experiments typically conducted in D₂O or H₂O at a pH of approximately 7.0 on 500 or 600 MHz spectrometers.[7][8][9][10]

Table 2: ¹³C NMR Spectral Data for L-Tyrosine

Carbon AssignmentChemical Shift (δ) [ppm]
C=O (Carboxyl)~177.0
C-γ (Aromatic C-OH)~157.7
C-δ (Aromatic CH)~133.5
C-ε (Aromatic CH)~118.6
C-α~59.0
C-β~38.3

Data compiled from various sources, with experiments typically conducted in D₂O or H₂O at a pH of approximately 7.0 on a 125 MHz spectrometer.[8][10][11]

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible NMR data. The following outlines a general procedure for the NMR analysis of this compound.

Protocol 1: Sample Preparation
  • Weighing the Sample : Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection : Use a high-quality deuterated solvent. For L-Tyrosine, deuterated water (D₂O) is a common choice.[7]

  • Dissolution : Dissolve the weighed sample in 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid in dissolution.[7]

  • pH Adjustment (Recommended) : The chemical shifts of amino acids can be pH-dependent. For consistency, it is advisable to adjust the pH of the solution. A pH of 7.0 is often used as a standard.[7][8] This can be achieved using dilute NaOD or DCl in D₂O.[7]

  • Transfer to NMR Tube : Transfer the final solution to a clean NMR tube.

  • Labeling : Clearly label the NMR tube with the sample identification.[7]

Protocol 2: NMR Data Acquisition

This protocol provides a general procedure for acquiring a 1D ¹H NMR spectrum. Parameters may need to be optimized based on the specific spectrometer used.

  • Instrument Setup : Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer.[7]

  • Locking and Shimming : Lock the spectrometer on the deuterium (B1214612) signal of the solvent (e.g., D₂O). Perform shimming to optimize the magnetic field homogeneity.[7]

  • Tuning and Matching : Tune and match the probe for the ¹H frequency to ensure efficient signal transmission and detection.[7]

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse sequence is typically used. If using D₂O with a residual H₂O signal, a water suppression sequence (e.g., NOESY-presat or Watergate) is recommended.[7]

    • Spectral Width : Set a spectral width of approximately 12-16 ppm to capture all signals.[7]

    • Number of Scans : Acquire a sufficient number of scans (e.g., 16 to 128) to achieve an adequate signal-to-noise ratio.[7]

    • Relaxation Delay (d1) : For accurate quantification, set a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest. A delay of 2-5 seconds is generally sufficient for qualitative analysis.[7]

    • Acquisition Time (aq) : An acquisition time of 2-4 seconds is typically appropriate.[7]

Visualizations of Pathways and Workflows

The following diagrams illustrate key pathways involving L-Tyrosine and a general workflow for its NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in D2O weigh->dissolve ph_adjust Adjust pH to 7.0 dissolve->ph_adjust transfer Transfer to NMR Tube ph_adjust->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim tune_match Tune and Match Probe lock_shim->tune_match setup_params Set Acquisition Parameters tune_match->setup_params acquire Acquire Spectrum setup_params->acquire process Process Raw Data (FT, Phasing) acquire->process analyze Analyze Chemical Shifts process->analyze

Experimental Workflow for NMR Analysis of this compound.

L-Tyrosine is a key player in several metabolic and signaling pathways.

tyrosine_metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine hydroxylase p_HPP p-Hydroxyphenylpyruvate Tyr->p_HPP Tyrosine aminotransferase Homogentisate Homogentisate p_HPP->Homogentisate p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA TCA Cycle Fumarate->TCA

Simplified Catabolic Pathway of L-Tyrosine.

One of the critical functions of L-Tyrosine is its role as a precursor in the synthesis of catecholamine neurotransmitters.[3][4]

neurotransmitter_synthesis Tyr L-Tyrosine L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

L-Tyrosine as a Precursor for Catecholamine Synthesis.

Furthermore, tyrosine phosphorylation is a fundamental mechanism in cellular signaling, regulated by receptor tyrosine kinases (RTKs).[12]

rtk_signaling Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Receptor Dimerization RTK->Dimerization Autophosphorylation Autophosphorylation of Tyrosine Residues Dimerization->Autophosphorylation SignalingProteins Recruitment of SH2-domain Proteins Autophosphorylation->SignalingProteins Downstream Downstream Signaling (e.g., MAPK pathway) SignalingProteins->Downstream Response Cellular Response (Growth, Differentiation) Downstream->Response

Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of L-Tyrosine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of L-Tyrosine-d5. The content herein is designed to assist researchers in identifying and quantifying this deuterated amino acid in complex biological matrices. This document outlines the predicted fragmentation pathways, presents quantitative data in a clear tabular format, and provides a comprehensive experimental protocol for acquiring mass spectra.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation pattern of this compound is predicted based on the well-established fragmentation of unlabeled L-Tyrosine. The primary fragmentation events involve the loss of the carboxyl group (COOH), followed by the loss of the amino group (NH3), and cleavage of the side chain. The presence of five deuterium (B1214612) atoms on the phenyl ring and the β-carbon (Cβ) results in a corresponding mass shift in the precursor ion and its fragments.

The predicted major fragment ions for this compound, when analyzed in positive ion mode using a technique such as electrospray ionization (ESI) followed by collision-induced dissociation (CID), are summarized in the table below. The relative abundance is estimated based on typical fragmentation patterns observed for amino acids.

Fragment IonPredicted m/zProposed Structure/LossRelative Abundance
[M+H]⁺187.1Protonated this compoundHigh
[M+H-HCOOH]⁺141.1Loss of formic acidHigh
[M+H-HCOOH-NH₃]⁺124.1Subsequent loss of ammoniaModerate
Immonium Ion91.1C₆D₅CH₂⁺Moderate

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is initiated by the protonation of the molecule, typically at the amino or carboxyl group. Subsequent collision-induced dissociation leads to characteristic neutral losses and the formation of stable fragment ions. The proposed fragmentation pathway is illustrated below.

fragmentation_pathway precursor [M+H]⁺ m/z = 187.1 fragment1 [M+H-HCOOH]⁺ m/z = 141.1 precursor->fragment1 - HCOOH immonium Immonium Ion m/z = 91.1 precursor->immonium - CH(NH₂)COOH fragment2 [M+H-HCOOH-NH₃]⁺ m/z = 124.1 fragment1->fragment2 - NH₃

Proposed fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a detailed methodology for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a solvent mixture of 50:50 acetonitrile (B52724):water with 0.1% formic acid.

  • Working Solutions: Serially dilute the stock solution with the same solvent mixture to create a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Biological Sample Preparation (e.g., Plasma):

    • Thaw plasma samples on ice.

    • Perform a protein precipitation by adding three volumes of ice-cold acetonitrile (containing an appropriate internal standard if necessary) to one volume of plasma.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase composition.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 2%), hold for a short period, then ramp up to a high percentage (e.g., 95%) to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • MS (B15284909)/MS Analysis:

    • Precursor Ion: m/z 187.1

    • Product Ions: m/z 141.1 and 124.1

    • Collision Energy: Optimize for the specific instrument, typically in the range of 10-25 eV.

    • Dwell Time: 100 ms per transition.

The experimental workflow for this analysis is depicted in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Standard/Sample Standard/Sample Protein Precipitation Protein Precipitation Standard/Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution Injection Injection Reconstitution->Injection C18 Column C18 Column Injection->C18 Column Gradient Elution Gradient Elution C18 Column->Gradient Elution ESI Source ESI Source Gradient Elution->ESI Source Quadrupole 1 (Precursor Selection) Quadrupole 1 (Precursor Selection) ESI Source->Quadrupole 1 (Precursor Selection) Collision Cell (CID) Collision Cell (CID) Quadrupole 1 (Precursor Selection)->Collision Cell (CID) Quadrupole 2 (Product Ion Scan) Quadrupole 2 (Product Ion Scan) Collision Cell (CID)->Quadrupole 2 (Product Ion Scan) Detector Detector Quadrupole 2 (Product Ion Scan)->Detector Data Acquisition Data Acquisition Detector->Data Acquisition

Experimental workflow for LC-MS/MS analysis.

L-Tyrosine-d5: A Technical Guide to Safe Handling and Storage for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive safety and handling information for L-Tyrosine-d5, a deuterated form of the amino acid L-Tyrosine (B559521). Due to the limited availability of specific safety data for this compound, this guide is primarily based on the safety information for L-Tyrosine and D-Tyrosine-d2. It is presumed that the safety and handling precautions for this compound are comparable to its non-deuterated and closely related deuterated counterparts. This document is intended to supplement, not replace, institutional safety protocols and a thorough review of the most current Safety Data Sheet (SDS) is recommended before handling.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound used in various research applications, including metabolic studies and as an internal standard in mass spectrometry.

PropertyValueReference
CAS Number 1226919-57-8[1]
Molecular Formula C₉H₆D₅NO₃[1]
Molecular Weight 186.22 g/mol [1]
Appearance White crystalline powder[2]
Odor Odorless[2][3]
Melting Point Decomposition temperature: 344°C (651.2°F)[3]
Solubility Slightly soluble in water. Insoluble in alcohol and acetone. Soluble in alkaline solutions.[2]
Storage Temperature 4°C[1]

Hazard Identification and Toxicology

L-Tyrosine is generally recognized as safe (GRAS) for oral consumption in the USA.[4] However, in a laboratory setting, it is important to be aware of the potential hazards associated with handling the pure substance.

GHS Hazard Classification:

  • Skin Irritation: Category 2[2][5]

  • Eye Irritation: Category 2A[2][5]

  • Specific target organ toxicity — single exposure (Respiratory tract irritation): Category 3[2][5]

  • Carcinogenicity: Suspected of causing cancer (Category 2)[5]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[2][3]

  • Skin Contact: May cause skin irritation.[2][3]

  • Eye Contact: May cause serious eye irritation.[2][3]

  • Ingestion: May cause digestive tract irritation.[3]

Toxicological Data (L-Tyrosine):

Study TypeSpeciesRouteDoseEffectReference
13-week repeated dose toxicityRatOral gavage200, 600, 2000 mg/kg bw/dayNOAEL: 600 mg/kg bw/day for males, 200 mg/kg bw/day for females. At higher doses, effects on liver, kidney, and blood chemistry were observed.[6]
Preclinical safety investigationsRat and DogParenteralup to 25 mg/kg/day for 28 daysNo signs of toxicity or genotoxicity. Immunostimulatory effects and local-dose site reactions were observed.[7]

Safe Handling and Experimental Protocols

Adherence to proper handling procedures is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is necessary to minimize exposure when handling this compound, which is a solid powder.[8]

PPE CategorySpecific EquipmentRationale
Eye and Face Protection Safety glasses with side-shields or tightly fitting safety goggles.Protects against airborne particles and potential splashes that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact with the chemical, which can cause skin irritation.
Body Protection Laboratory coat.Protects skin and clothing from spills and contamination.
Respiratory Protection A NIOSH- or CEN-certified respirator should be used if ventilation is inadequate or if dust is generated.Prevents inhalation of the chemical powder, which may cause respiratory irritation.
Engineering Controls
  • Use in a well-ventilated area, such as a chemical fume hood, especially when weighing or performing other operations that may generate dust.[2][9]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[9]

General Hygiene Practices
  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory.

  • Avoid breathing dust.[2]

  • Keep containers tightly closed when not in use.[2]

Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep_Area Ensure work area is clean and uncluttered Check_PPE Confirm PPE availability and condition Ready_Equip Have necessary equipment ready Weigh Weigh this compound in a fume hood Ready_Equip->Weigh Transfer Use appropriate tools for transfer Dissolve If applicable, add solid to solvent slowly Label Properly label the container Close_Container Tightly close the primary container Label->Close_Container Clean_Area Clean all equipment and work surfaces Wash_Hands Wash hands thoroughly Dispose_PPE Dispose of contaminated PPE properly

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention if symptoms persist.

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3][9]
Skin Contact Wash with soap and plenty of water. Cover the irritated skin with an emollient. Get medical attention if irritation develops.[3]
Eye Contact Check for and remove any contact lenses. In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention if irritation occurs.[3]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt or waistband. Get medical attention if symptoms appear.[9]

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and to ensure environmental safety.

Storage:

  • Store in a tightly-closed container.[2]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][10]

  • Store at 4°C for long-term stability.[1]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container.[8]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.[8]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Wear appropriate personal protective equipment.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[9]

Logical Relationship of Safety Procedures

The following diagram illustrates the logical flow of safety considerations when working with this compound.

SafetyLogic cluster_controls Control Measures Start Working with this compound Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Implement_Controls Implement Control Measures Risk_Assessment->Implement_Controls Engineering_Controls Engineering Controls (Fume Hood) Administrative_Controls Administrative Controls (SOPs) PPE Personal Protective Equipment Handling_Procedure Follow Safe Handling Procedures Emergency_Preparedness Emergency Preparedness Handling_Procedure->Emergency_Preparedness Waste_Disposal Proper Waste Disposal Handling_Procedure->Waste_Disposal End Safe Completion of Work Emergency_Preparedness->End Waste_Disposal->End Engineering_Controls->Handling_Procedure Administrative_Controls->Handling_Procedure PPE->Handling_Procedure

Caption: Logical flow of safety procedures for this compound.

References

Methodological & Application

Application Note: Quantification of L-Tyrosine in Human Plasma using L-Tyrosine-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable method for the quantitative analysis of L-Tyrosine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, L-Tyrosine-d5, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] A simple protein precipitation step is employed for sample cleanup, followed by a rapid chromatographic separation. This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of L-Tyrosine in a biological matrix.

Introduction

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of critical catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[2] Its quantification in biological fluids is essential for various research areas, including neuroscience, metabolism studies, and clinical research. The gold standard for quantitative bioanalysis by mass spectrometry is the use of stable isotope-labeled internal standards (SIL-ISs).[1] These standards are chemically identical to the analyte of interest, differing only in isotopic composition, which allows them to co-elute and experience similar ionization effects, thus providing a reliable means for correction.[1] this compound is an ideal internal standard for the quantification of L-Tyrosine due to its chemical similarity and mass difference, which allows for clear differentiation in the mass spectrometer.

Experimental

Materials and Reagents
  • L-Tyrosine

  • This compound

  • LC-MS/MS grade Methanol (B129727)

  • LC-MS/MS grade Acetonitrile

  • LC-MS/MS grade Water

  • Formic Acid

  • Human Plasma

Sample Preparation

A simple and efficient protein precipitation method is used for sample preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold methanol to precipitate the plasma proteins.[3]

  • Vortex the mixture for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[3]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.[3]

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient As described in Table 2

Table 2: Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
2.095
2.195
2.25
4.05
Mass Spectrometry

The analysis is carried out on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for the detection and quantification of L-Tyrosine and this compound.

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument Dependent

The MRM transitions for L-Tyrosine are well-established.[4] Based on the known fragmentation pattern of tyrosine, which involves the loss of the carboxyl group (COOH) and the amino group (NH2), the transitions for this compound can be predicted. The precursor ion for L-Tyrosine is m/z 182.08, and a common product ion is m/z 136.08.[4] For this compound, the precursor ion will be m/z 187.11. The primary fragmentation is expected to be the same, leading to a product ion of m/z 141.11.

Table 4: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
L-Tyrosine 182.1136.110015
This compound (IS) 187.1141.110015

Note: The optimal collision energy should be determined empirically for the specific instrument being used.

Results and Discussion

Method Performance

The use of a stable isotope-labeled internal standard is crucial for mitigating variability in sample preparation and instrumental analysis.[1] The performance of this method is expected to demonstrate excellent linearity, precision, and accuracy, consistent with established methods for amino acid quantification.

Table 5: Expected Method Performance Characteristics

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%

Workflow and Signaling Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add 10 µL this compound (IS) plasma->add_is precipitate Add 300 µL Cold Methanol add_is->precipitate vortex Vortex 1 min precipitate->vortex incubate Incubate -20°C for 20 min vortex->incubate centrifuge Centrifuge 14,000 x g, 10 min incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep Chromatographic Separation (C18) inject->lc_sep ms_detect MS Detection (MRM) lc_sep->ms_detect quant Quantification ms_detect->quant

Caption: Experimental workflow for the quantification of L-Tyrosine.

G tyrosine L-Tyrosine dopamine Dopamine tyrosine->dopamine Tyrosine Hydroxylase norepinephrine Norepinephrine dopamine->norepinephrine Dopamine β-Hydroxylase epinephrine Epinephrine norepinephrine->epinephrine PNMT

References

Application Notes and Protocols for L-Tyrosine-d5 in Protein Turnover Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process in cellular homeostasis. The balance between these two processes dictates the concentration of individual proteins and is crucial for a multitude of cellular functions, including signal transduction, metabolic regulation, and response to stimuli. Dysregulation of protein turnover is implicated in numerous diseases, including cancer and neurodegenerative disorders. The use of stable isotope-labeled amino acids, such as L-Tyrosine-d5, coupled with mass spectrometry has become a powerful technique for quantifying protein turnover rates. This application note provides a detailed protocol for the use of this compound in both in vitro and in vivo protein turnover studies.

This compound is a non-radioactive, stable isotope-labeled version of the amino acid L-Tyrosine, where five hydrogen atoms have been replaced by deuterium. When introduced into cell culture media or administered in the diet, this compound is incorporated into newly synthesized proteins. The resulting mass shift allows for the differentiation and quantification of "old" versus "new" protein populations using mass spectrometry.

Properties of L-Tyrosine and this compound:

PropertyL-TyrosineThis compound
Molecular Formula C₉H₁₁NO₃C₉H₆D₅NO₃
Molecular Weight ~181.19 g/mol ~186.22 g/mol [1][2]
Monoisotopic Mass ~181.074 Da[3]~186.105 Da
Mass Shift -~ +5 Da

Signaling Pathways and Experimental Workflow

Tyrosine Metabolism and Signaling

Tyrosine plays a central role in various metabolic and signaling pathways. Understanding these pathways is crucial for interpreting protein turnover data, as the availability of the amino acid pool and the signaling state of the cell can influence protein synthesis and degradation rates. Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[4] It is synthesized from phenylalanine and can be catabolized to fumarate (B1241708) and acetoacetate.[5] Furthermore, tyrosine phosphorylation, mediated by receptor tyrosine kinases (RTKs), is a critical event in signal transduction pathways that regulate cell growth, proliferation, and protein synthesis, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[3]

Tyrosine_Metabolism_and_Signaling Tyrosine Metabolism and Signaling Pathways Phenylalanine Phenylalanine L_Tyrosine L-Tyrosine Phenylalanine->L_Tyrosine Phenylalanine Hydroxylase Protein_Synthesis Protein Synthesis L_Tyrosine->Protein_Synthesis L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones L_Tyrosine->Thyroid_Hormones Melanin Melanin L_Tyrosine->Melanin Catabolism Catabolism (Fumarate, Acetoacetate) L_Tyrosine->Catabolism Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine RTK Receptor Tyrosine Kinase (RTK) PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT RAS_MEK_ERK RAS/MEK/ERK Pathway RTK->RAS_MEK_ERK PI3K_AKT->Protein_Synthesis Cell_Growth Cell Growth & Proliferation RAS_MEK_ERK->Cell_Growth

Caption: Overview of Tyrosine Metabolism and Signaling Pathways.

Experimental Workflow for Protein Turnover Analysis

The general workflow for a protein turnover study using this compound involves metabolic labeling, sample preparation, mass spectrometry analysis, and data analysis.

Experimental_Workflow Experimental Workflow for this compound Protein Turnover Studies Labeling Metabolic Labeling (In Vitro or In Vivo) with this compound Harvesting Sample Harvesting (Cells or Tissues) at multiple time points Labeling->Harvesting Lysis Cell Lysis and Protein Extraction Harvesting->Lysis Digestion Protein Digestion (e.g., with Trypsin) Lysis->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis Data Analysis (Peptide ID, Quantification, Turnover Rate Calculation) MS_Analysis->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: General experimental workflow for protein turnover analysis.

Experimental Protocols

In Vitro Metabolic Labeling with this compound (SILAC-like)

This protocol is designed for the metabolic labeling of mammalian cells in culture.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Tyrosine-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture: Culture cells in standard medium supplemented with 10% dFBS to at least 70-80% confluency.

  • Media Preparation: Prepare "heavy" labeling medium by supplementing tyrosine-free medium with this compound to a final concentration of 50-200 µM (optimization may be required for different cell lines to balance incorporation efficiency and potential toxicity). Add other essential amino acids and 10% dFBS.

  • Labeling:

    • For adherent cells, aspirate the standard medium, wash the cells once with sterile PBS, and then add the pre-warmed "heavy" labeling medium.

    • For suspension cells, pellet the cells by centrifugation, wash once with sterile PBS, and resuspend in the pre-warmed "heavy" labeling medium.

  • Incubation: Incubate the cells in the "heavy" medium for a duration equivalent to at least 5-6 cell doublings to ensure maximal incorporation of this compound.

  • Time-Course Experiment (Pulse-Chase):

    • Pulse: After the initial labeling period, replace the "heavy" medium with a "light" medium containing unlabeled L-Tyrosine at the same concentration.

    • Chase: Harvest cells at various time points after the switch to the "light" medium (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, wash with ice-cold PBS and detach using a cell scraper.

    • For suspension cells, pellet by centrifugation and wash with ice-cold PBS.

    • Store cell pellets at -80°C until further processing.

  • Protein Extraction and Quantification:

    • Lyse the cell pellets in lysis buffer on ice.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant.

In Vivo Metabolic Labeling with this compound

This protocol is a general guideline for labeling rodents.

Materials:

  • Rodent model

  • Standard rodent chow

  • This compound

  • Equipment for preparing a custom diet or for administration via drinking water.

Procedure:

  • Diet Preparation: Prepare a custom rodent diet by supplementing a standard chow with crystalline this compound. The amount of supplementation should be calculated to achieve a specific relative isotopic abundance in the precursor pool.

  • Acclimation: Acclimate the animals to a control diet supplemented with unlabeled L-Tyrosine for a period before introducing the labeled diet to avoid neophobia.

  • Labeling: Provide the this compound supplemented diet and water ad libitum.

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 3, 7, 14, 21 days), euthanize a subset of animals and harvest tissues of interest.

  • Sample Processing: Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C until protein extraction.

Sample Preparation for Mass Spectrometry
  • Protein Digestion:

    • Take a defined amount of protein (e.g., 50-100 µg) from each sample.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT).

    • Alkylate cysteine residues with iodoacetamide (B48618) (IAA).

    • Digest the proteins into peptides using sequencing-grade trypsin (typically at a 1:50 to 1:100 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using C18 solid-phase extraction (SPE) cartridges or tips.

    • Elute the peptides and dry them under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

Data Analysis

  • Peptide and Protein Identification: Search the raw MS/MS data against a protein sequence database to identify peptides and proteins.

  • Quantification: Extract the ion intensities for the "light" (unlabeled) and "heavy" (this compound labeled) forms of each identified peptide.

  • Calculation of Fractional Synthesis Rate (FSR) and Half-Life:

    • The rate of incorporation of the "heavy" isotope or the rate of disappearance of the "light" isotope over time is used to calculate the fractional synthesis rate (FSR) or degradation rate constant (k).

    • The protein half-life (t₁/₂) can be calculated from the degradation rate constant using the formula: t₁/₂ = ln(2) / k.

Quantitative Data Presentation

The following tables present example data that would be generated from a protein turnover study using stable isotope labeling. Specific data for this compound is not widely available in the literature; therefore, these tables are illustrative of the expected results.

Table 1: Example Protein Half-Lives in HeLa Cells Determined by Dynamic SILAC

ProteinGeneFunctionHalf-Life (hours)
Histone H3.1HIST1H3AChromatin organization> 48
GAPDHGAPDHGlycolysis35.2
Actin, cytoplasmic 1ACTBCytoskeleton42.1
Cyclin B1CCNB1Cell cycle1.5
c-MycMYCTranscription factor0.5
p53TP53Tumor suppressor0.4

This is example data based on typical SILAC experiments and does not represent data obtained specifically with this compound.

Table 2: Example Fractional Synthesis Rates (FSR) in Mouse Liver

ProteinGeneFSR (%/day)
AlbuminAlb15.2
CatalaseCat8.5
Cytochrome cCycs12.1
Arginase-1Arg125.6
Fatty acid synthaseFasn18.9

This is example data based on typical in vivo labeling experiments and does not represent data obtained specifically with this compound.

Conclusion

The use of this compound in metabolic labeling experiments provides a robust method for the quantitative analysis of protein turnover. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers to design and execute experiments to gain valuable insights into the dynamics of the proteome in various biological contexts. Careful optimization of labeling conditions and rigorous data analysis are essential for obtaining accurate and reproducible results.

References

L-Tyrosine-d5 for Quantitative Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for mass spectrometry (MS)-based quantitative proteomics.[1][2] This method involves the incorporation of stable isotope-labeled amino acids into proteins as cells are cultured. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" (isotope-labeled) media, researchers can accurately quantify relative protein abundance.[3] L-Tyrosine, a key amino acid in many signaling pathways, can be replaced with its deuterated analog, L-Tyrosine-d5, to specifically probe cellular processes involving this residue, most notably tyrosine phosphorylation cascades.

This application note provides a detailed workflow and protocols for utilizing this compound in quantitative proteomics studies. We will focus on the investigation of tyrosine kinase signaling pathways, using the Epidermal Growth Factor Receptor (EGFR) and Src kinase pathways as examples. The protocols outlined here will guide researchers through SILAC media preparation, cell culture and labeling, sample preparation, and mass spectrometry analysis.

Principles of SILAC using this compound

The core principle of SILAC is to create two cell populations that are isotopically distinct but otherwise identical. One population is cultured in standard "light" medium, while the other is cultured in a "heavy" medium where natural L-Tyrosine is replaced with this compound. Over several cell divisions, the "heavy" amino acid is incorporated into all newly synthesized proteins.[4]

After experimental treatment (e.g., growth factor stimulation or drug inhibition), the "light" and "heavy" cell populations are combined. Proteins are extracted, digested (typically with trypsin), and analyzed by LC-MS/MS. Peptides containing this compound will exhibit a predictable mass shift compared to their "light" counterparts, allowing for their differentiation and relative quantification based on the signal intensities of the peptide isotope envelopes.[5]

Key Advantages of this compound SILAC:

  • High Accuracy and Precision: As the "light" and "heavy" samples are combined early in the workflow, variability from sample processing is minimized.[3]

  • Specific Insights into Tyrosine Signaling: Directly labels proteins containing tyrosine, making it ideal for studying tyrosine phosphorylation-dependent signaling.[6]

  • In vivo Labeling: Labeling occurs within living cells, preserving the native state of proteins and their post-translational modifications.[7]

Quantitative Data Presentation

The primary output of a SILAC experiment is the ratio of "heavy" to "light" peptide intensities, which reflects the relative abundance of the protein between the two experimental conditions. This data is typically presented in tables.

Table 1: Mass Shift Introduced by this compound

Amino AcidMolecular Formula (Monoisotopic)Monoisotopic Mass (Da)Mass Shift (Da)
L-TyrosineC₉H₁₁NO₃181.0739-
This compoundC₉H₆D₅NO₃186.1054+5.0315

Note: The exact mass shift may vary slightly depending on the specific isotopic purity of the this compound.

Table 2: Example Quantitative Data from a Phosphotyrosine-Enriched SILAC Experiment Investigating EGFR Signaling

This table presents hypothetical data based on typical results from SILAC experiments studying EGFR signaling, illustrating how quantitative data can be summarized.

ProteinGenePeptide SequenceHeavy/Light Ratio (Stimulated/Unstimulated)Regulation
EGFREGFRK.T(ph)AENAEYLRV.A8.5Up
Shc1SHC1R.L(ph)YVNGTFK.I6.2Up
Grb2GRB2K.V(ph)YQDGAGNYV.S5.8Up
Gab1GAB1R.G(ph)YVEMRPAGSP.T4.9Up
c-SrcSRCK.T(ph)EPQYQPGENC.L3.1Up
PTPN11 (SHP2)PTPN11R.V(ph)TFLDHGISVE.A1.2No Change
Protein Kinase C deltaPRKCDK.S(ph)YGVTVWALE.V0.8No Change

Experimental Protocols

Protocol 1: Preparation of this compound SILAC Media

This protocol details the preparation of "light" and "heavy" SILAC media. It is crucial to use amino acid-dropout media and dialyzed fetal bovine serum (dFBS) to avoid contamination with unlabeled L-Tyrosine.[8][9]

Materials:

  • DMEM for SILAC (lacking L-Lysine, L-Arginine, and L-Tyrosine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Tyrosine (light)

  • This compound (heavy)

  • L-Lysine and L-Arginine (if the base medium lacks them)

  • Penicillin-Streptomycin solution (100X)

  • Sterile, 0.22 µm filter units

Procedure:

  • Prepare Amino Acid Stock Solutions:

    • Prepare a 1000X stock solution of "light" L-Tyrosine in sterile PBS.

    • Prepare a 1000X stock solution of "heavy" this compound in sterile PBS.

    • Prepare 1000X stock solutions of L-Lysine and L-Arginine if required.

  • Prepare "Light" SILAC Medium:

    • To 500 mL of L-Tyrosine-free DMEM, add 50 mL of dFBS (10% final concentration) and 5 mL of 100X Penicillin-Streptomycin.

    • Add the appropriate volume of the "light" L-Tyrosine stock solution (and Lysine/Arginine if needed) to achieve the desired final concentration (e.g., the same as in standard DMEM).

    • Filter-sterilize the complete "light" medium using a 0.22 µm filter unit.

  • Prepare "Heavy" SILAC Medium:

    • To 500 mL of L-Tyrosine-free DMEM, add 50 mL of dFBS and 5 mL of 100X Penicillin-Streptomycin.

    • Add the appropriate volume of the "heavy" this compound stock solution (and Lysine/Arginine if needed) to achieve the same final concentration as the "light" medium.

    • Filter-sterilize the complete "heavy" medium.

  • Storage: Store both "light" and "heavy" media at 4°C, protected from light.

Protocol 2: Cell Culture and Metabolic Labeling

This protocol describes the adaptation of cells to SILAC media and the experimental treatment. Complete incorporation of the heavy amino acid is critical for accurate quantification.[4][10]

Procedure:

  • Cell Adaptation:

    • Split the desired cell line into two flasks: one for "light" medium and one for "heavy" medium.

    • Culture the cells for at least five to six cell doublings in their respective SILAC media to ensure >97% incorporation of the labeled amino acid.[2]

  • Verification of Labeling Efficiency (Optional but Recommended):

    • After 5-6 doublings, harvest a small number of cells from the "heavy" culture.

    • Extract proteins, perform a tryptic digest, and analyze by LC-MS/MS.

    • Confirm that the intensity of "heavy" tyrosine-containing peptides is at least 97% of the total intensity for those peptides.

  • Experimental Treatment:

    • Once complete labeling is confirmed, plate the "light" and "heavy" cells for the experiment.

    • For example, to study EGFR signaling, serum-starve both cell populations for 12-24 hours.

    • Treat the "heavy" cell population with a stimulant (e.g., EGF) for a defined period.

    • Treat the "light" cell population with a vehicle control.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the steps for cell lysis, protein digestion, and phosphopeptide enrichment.

Procedure:

  • Cell Lysis and Protein Quantification:

    • Harvest the "light" and "heavy" cell populations.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Mixing and Protein Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" lysates (e.g., 1 mg of each).

    • Perform in-solution or in-gel tryptic digestion of the combined protein sample.

  • Phosphotyrosine Peptide Enrichment (for phosphoproteomics):

    • Enrich for phosphotyrosine-containing peptides from the digested peptide mixture using an anti-phosphotyrosine antibody (e.g., P-Tyr-100) conjugated to beads.[11]

  • Desalting:

    • Desalt the enriched phosphopeptides (or the total peptide mixture if not enriching) using a C18 StageTip or equivalent.

Protocol 4: LC-MS/MS Analysis and Data Processing

Procedure:

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

  • Data Analysis:

    • Process the raw MS data using software such as MaxQuant.

    • Configure the software to search for peptides with a variable modification corresponding to the mass shift of this compound (+5.0315 Da).

    • The software will identify peptide pairs and calculate the heavy-to-light ratios for quantification.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis Light Culture Light Culture Treatment (Control) Treatment (Control) Light Culture->Treatment (Control) >5 doublings Heavy Culture Heavy Culture Treatment (Stimulus) Treatment (Stimulus) Heavy Culture->Treatment (Stimulus) >5 doublings Combine Lysates (1:1) Combine Lysates (1:1) Treatment (Control)->Combine Lysates (1:1) Treatment (Stimulus)->Combine Lysates (1:1) Protein Digestion Protein Digestion Combine Lysates (1:1)->Protein Digestion Phosphopeptide Enrichment Phosphopeptide Enrichment Protein Digestion->Phosphopeptide Enrichment Desalting Desalting Phosphopeptide Enrichment->Desalting LC-MS/MS LC-MS/MS Desalting->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: Quantitative proteomics workflow using this compound.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 P-Tyr Shc Shc EGFR->Shc P-Tyr Sos Sos Grb2->Sos Shc->Grb2 Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Simplified EGFR signaling cascade.

Src Kinase Signaling Pathway

Src_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activates Integrin Integrin FAK FAK Integrin->FAK Activates Src->FAK STAT3 STAT3 Src->STAT3 P-Tyr PI3K PI3K Src->PI3K Activates Ras Ras Src->Ras FAK->Src Activates CellAdhesion Cell Adhesion & Migration FAK->CellAdhesion GeneExpression Gene Expression STAT3->GeneExpression Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival

Caption: Overview of Src kinase signaling pathways.

Troubleshooting

Table 3: Common Issues and Solutions in this compound SILAC Experiments

IssuePossible CauseRecommended Solution
Incomplete Labeling - Insufficient number of cell doublings.- Contamination with "light" L-Tyrosine from non-dialyzed serum or media.- Ensure at least 5-6 cell doublings in SILAC media.[2]- Use dialyzed FBS and high-purity amino acid-free media.[8]- Perform a labeling efficiency check before the main experiment.
Low Peptide Identification Rates - Inefficient protein digestion.- Sample loss during preparation.- Low abundance of target proteins.- Optimize digestion conditions (enzyme-to-protein ratio, digestion time).- Use low-binding tubes and pipette tips.- Increase the starting amount of protein.
High Variability in Ratios - Inaccurate protein quantification before mixing.- Inconsistent cell growth or treatment.- Use a reliable protein quantification assay (e.g., BCA).- Ensure consistent cell culture conditions and precise timing of treatments.- Perform biological replicates, including a label-swap experiment.[12]
Arginine-to-Proline Conversion - A common metabolic conversion in some cell lines that can affect quantification if using labeled arginine.- While not directly related to this compound labeling, this is a common SILAC issue. If also using labeled arginine, ensure your analysis software can account for this conversion or supplement the media with excess unlabeled proline.[13]

Conclusion

The use of this compound in a SILAC workflow provides a robust and accurate method for quantifying changes in protein expression and is particularly well-suited for the detailed investigation of tyrosine phosphorylation-dependent signaling pathways. By following the detailed protocols and considering the potential troubleshooting steps outlined in this application note, researchers can successfully employ this powerful technique to gain deeper insights into complex cellular processes, aiding in both basic research and drug development.

References

Application Notes and Protocols for L-Tyrosine-d5 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled compounds, such as L-Tyrosine-d5, allows researchers to trace the fate of specific atoms through metabolic pathways. L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[1] By employing this compound in metabolic flux studies, scientists can gain quantitative insights into the dynamics of these vital pathways, providing a deeper understanding of cellular metabolism in both normal physiological and disease states.

This document provides a detailed, step-by-step guide for utilizing this compound in metabolic flux analysis, covering experimental design, detailed protocols for cell culture, metabolite extraction, mass spectrometry analysis, and data interpretation.

Data Presentation: Quantitative Insights into Tyrosine Metabolism

The primary output of a metabolic flux analysis experiment using this compound is the quantification of the rate of appearance (Ra) and disappearance (Rd) of tyrosine and its downstream metabolites. This data provides a quantitative measure of the flux through specific pathways. The following tables are representative examples of how to summarize such quantitative data.

Table 1: Phenylalanine to Tyrosine Conversion Flux

This table summarizes the rate of conversion of phenylalanine to tyrosine, a key step in tyrosine metabolism. The use of a tracer like 2H5-phenylalanine allows for the direct measurement of this conversion.

Treatment GroupPhenylalanine Flux (μmol/kg/h)Tyrosine Flux from Phenylalanine (μmol/kg/h)Percent Conversion (%)
Control100 ± 510 ± 110
Condition X120 ± 715 ± 212.5

Data are representative and will vary based on the experimental system.

Table 2: Catecholamine Synthesis Flux from this compound

This table illustrates the flux of this compound into the catecholamine synthesis pathway, providing insights into neurotransmitter production rates.

Brain RegionDopamine Synthesis Rate (pmol/mg tissue/h)Norepinephrine Synthesis Rate (pmol/mg tissue/h)
Striatum50 ± 45 ± 0.5
Prefrontal Cortex25 ± 315 ± 2

Data are representative and will vary based on the experimental system.

Experimental Protocols

A successful metabolic flux analysis experiment requires meticulous attention to detail at every stage, from cell culture to data analysis. The following protocols provide a comprehensive guide for conducting a stable isotope tracing study with this compound in cultured mammalian cells.

Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells with this compound

Materials:

  • Adherent mammalian cells (e.g., SH-SY5Y, PC12)

  • Complete growth medium (e.g., DMEM/F12)

  • Tyrosine-free growth medium

  • This compound

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well cell culture plates

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of the experiment.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing tyrosine-free growth medium with this compound to the desired final concentration (typically the same as L-Tyrosine in standard medium) and dFBS.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed, sterile PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for the desired duration to allow for the incorporation of the labeled tyrosine. The incubation time will depend on the specific metabolic pathway being investigated and should be optimized.

Protocol 2: Metabolite Extraction from this compound Labeled Cells

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold 80% methanol (B129727) (-80°C)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Quenching Metabolism:

    • Quickly wash the cells with ice-cold PBS to remove any remaining labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.

  • Cell Lysis and Metabolite Extraction:

    • Incubate the plate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

    • Scrape the cells from the plate using a cell scraper.

    • Transfer the cell lysate (methanol-cell mixture) to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

    • Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

    • The metabolite extract is now ready for analysis by mass spectrometry. For long-term storage, samples should be kept at -80°C.

Protocol 3: LC-MS/MS Analysis of this compound and its Metabolites

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., a triple quadrupole or high-resolution mass spectrometer).

Procedure:

  • Sample Preparation:

    • Evaporate the methanol from the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water).

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a suitable liquid chromatography column (e.g., a C18 or HILIC column) to separate the metabolites of interest.

    • Develop a gradient elution method to achieve optimal separation of L-Tyrosine, dopamine, norepinephrine, and their deuterated isotopologues.

  • Mass Spectrometry Detection:

    • Set up the mass spectrometer to operate in a multiple reaction monitoring (MRM) mode for a triple quadrupole instrument, or in a targeted MS/MS mode for a high-resolution instrument.

    • Define the specific precursor-to-product ion transitions for both the unlabeled (native) and the this compound labeled metabolites.

  • Data Acquisition:

    • Acquire the data for each sample, ensuring that the peaks for all analytes of interest are well-defined and have sufficient signal intensity.

Protocol 4: Data Analysis and Flux Calculation

Software:

  • Software for processing raw mass spectrometry data (provided by the instrument vendor).

  • Software for metabolic flux analysis (e.g., INCA, Metran, or custom scripts).

Procedure:

  • Peak Integration: Integrate the peak areas for each of the monitored MRM transitions corresponding to the unlabeled and labeled metabolites.

  • Correction for Natural Isotope Abundance: Correct the measured isotope labeling patterns for the natural abundance of stable isotopes (e.g., 13C, 15N). This is a critical step for accurate flux determination.

  • Calculation of Mass Isotopologue Distribution (MID): Determine the fractional abundance of each mass isotopologue for tyrosine and its downstream metabolites.

  • Metabolic Flux Calculation: Use the corrected MID data as input for a metabolic flux analysis software package. This software uses mathematical models of the metabolic network to estimate the intracellular reaction rates (fluxes) that best fit the experimental data.

Mandatory Visualizations

Signaling Pathway: L-Tyrosine to Catecholamines

Catecholamine_Synthesis cluster_synthesis Catecholamine Biosynthesis LTyrosine L-Tyrosine LDOPA L-DOPA LTyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase (PNMT) MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase CellCulture 1. Cell Culture Labeling 2. This compound Labeling CellCulture->Labeling Quenching 3. Quenching & Metabolite Extraction Labeling->Quenching LCMS 4. LC-MS/MS Analysis Quenching->LCMS DataProcessing 5. Raw Data Processing LCMS->DataProcessing Correction 6. Natural Abundance Correction DataProcessing->Correction FluxCalculation 7. Metabolic Flux Calculation Correction->FluxCalculation Interpretation 8. Biological Interpretation FluxCalculation->Interpretation

References

Application Notes and Protocols for L-Tyrosine-d5 Sample Preparation in Plasma Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid, is a precursor to several critical neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroid hormones.[1][2][3][4] Its quantification in plasma is crucial for various research areas, including neuroscience, endocrinology, and metabolic disorder studies. L-Tyrosine-d5, a stable isotope-labeled form of L-Tyrosine, is an ideal internal standard for quantitative analysis by mass spectrometry, as it corrects for variability during sample preparation and analysis.[5] This document provides detailed protocols for the preparation of this compound samples from plasma for accurate analysis, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of L-Tyrosine

L-Tyrosine is synthesized from phenylalanine and is a central molecule in several metabolic pathways.[2][6] Understanding these pathways is essential for interpreting analytical results.

L-Tyrosine Metabolic Pathway Phenylalanine Phenylalanine L_Tyrosine L_Tyrosine Phenylalanine->L_Tyrosine Phenylalanine hydroxylase L_DOPA L_DOPA L_Tyrosine->L_DOPA Tyrosine hydroxylase (TH) (Rate-limiting step) Thyroid_Hormones Thyroid_Hormones L_Tyrosine->Thyroid_Hormones Iodination Melanin Melanin L_Tyrosine->Melanin Tyrosinase Fumarate_Acetoacetate Fumarate_Acetoacetate L_Tyrosine->Fumarate_Acetoacetate Catabolism Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine

Figure 1: Simplified metabolic pathway of L-Tyrosine.

Experimental Protocols

The choice of sample preparation method depends on the desired level of sample purity, throughput, and available instrumentation. The most common methods for plasma sample preparation for amino acid analysis are protein precipitation, solid-phase extraction, and liquid-liquid extraction.

Protein Precipitation (PPT)

This is the simplest and most common method for removing proteins from plasma samples.[7]

Workflow for Protein Precipitation:

Protein Precipitation Workflow Plasma_Sample Plasma Sample (e.g., 100 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Add_Solvent Add Precipitation Solvent (e.g., Acetonitrile (B52724), 300 µL) Add_IS->Add_Solvent Vortex Vortex (1 min) Add_Solvent->Vortex Centrifuge Centrifuge (e.g., 14,000 x g, 10 min, 4°C) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness (Nitrogen stream, 40°C) Collect_Supernatant->Evaporate Reconstitute Reconstitute (in Mobile Phase) Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 2: Experimental workflow for protein precipitation.

Detailed Protocol:

  • Thaw frozen plasma samples on ice.

  • To a microcentrifuge tube, add 100 µL of plasma.

  • Spike with an appropriate amount of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[8]

  • Vortex the mixture vigorously for 1 minute.[9][10]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[5][8]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[5][8]

Solid-Phase Extraction (SPE)

SPE provides a cleaner sample by removing interfering substances, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.[11] Cation-exchange SPE cartridges are often used for amino acid extraction.[12][13]

Workflow for Solid-Phase Extraction:

Solid-Phase Extraction Workflow Plasma_Sample Pre-treated Plasma Sample (Post-PPT) Load_Sample Load Sample Plasma_Sample->Load_Sample Condition_Cartridge Condition SPE Cartridge (e.g., Methanol (B129727), Water) Equilibrate_Cartridge Equilibrate Cartridge (e.g., Acidic Buffer) Condition_Cartridge->Equilibrate_Cartridge Equilibrate_Cartridge->Load_Sample Wash_Cartridge Wash Cartridge (to remove interferences) Load_Sample->Wash_Cartridge Elute_Analytes Elute Analytes (e.g., Methanol with NH4OH) Wash_Cartridge->Elute_Analytes Evaporate Evaporate to Dryness Elute_Analytes->Evaporate Reconstitute Reconstitute (in Mobile Phase) Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 3: General workflow for solid-phase extraction.

Detailed Protocol (using a strong cation-exchange cartridge):

  • Pre-treat the plasma sample using the protein precipitation protocol (steps 1-7).

  • Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water.

  • Equilibrate the cartridge: Pass 1 mL of an acidic buffer (e.g., 0.1 M acetic acid, pH 2.8) through the cartridge.[12]

  • Load the sample: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated cartridge.

  • Wash the cartridge: Pass 1 mL of the equilibration buffer to wash away neutral and acidic interferences.

  • Elute the analytes: Elute L-Tyrosine and this compound with 1 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is another technique to separate analytes from the sample matrix based on their differential solubility in two immiscible liquids.[14]

Workflow for Liquid-Liquid Extraction:

Liquid-Liquid Extraction Workflow Plasma_Sample Plasma Sample with Internal Standard Add_Solvent Add Extraction Solvent (e.g., MTBE) Plasma_Sample->Add_Solvent Vortex_Mix Vortex/Mix Add_Solvent->Vortex_Mix Centrifuge_Separate Centrifuge for Phase Separation Vortex_Mix->Centrifuge_Separate Collect_Organic_Phase Collect Organic Phase Centrifuge_Separate->Collect_Organic_Phase Evaporate Evaporate to Dryness Collect_Organic_Phase->Evaporate Reconstitute Reconstitute (in Mobile Phase) Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 4: Workflow for liquid-liquid extraction.

Detailed Protocol:

  • To 100 µL of plasma containing the internal standard, add 500 µL of an appropriate organic solvent (e.g., methyl-tert-butyl-ether, MTBE).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Repeat the extraction of the aqueous layer with another 500 µL of the organic solvent and combine the organic fractions.

  • Evaporate the combined organic phase to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical parameters for the analytical method and a comparison of the sample preparation techniques.

Table 1: Typical LC-MS/MS Parameters for this compound Analysis

ParameterTypical Value
LC Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)[5] or HILIC[15]
Mobile Phase A 0.1% Formic acid in Water[5]
Mobile Phase B 0.1% Formic acid in Acetonitrile[5]
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for this compound
Product Ion (m/z) To be determined for this compound

Table 2: Comparison of Sample Preparation Methods

MethodProsConsTypical Recovery
Protein Precipitation Fast, simple, high throughputLess clean sample, potential for matrix effects85-105%
Solid-Phase Extraction Cleaner sample, reduced matrix effects, high recoveryMore time-consuming, higher cost, requires method development>90%[12]
Liquid-Liquid Extraction Good for certain analytes, can provide a clean extractCan be labor-intensive, may require large solvent volumes, potential for emulsion formationVariable, depends on analyte and solvent

Conclusion

The choice of sample preparation method for this compound analysis in plasma is a critical step that influences the accuracy and precision of the results. Protein precipitation is a straightforward and rapid method suitable for high-throughput analysis. For applications requiring higher sensitivity and reduced matrix effects, solid-phase extraction is recommended. Liquid-liquid extraction offers an alternative for specific applications. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate method for their analytical needs.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of L-Tyrosine-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of L-Tyrosine-d5 in human plasma. This compound is a stable isotope-labeled form of the amino acid L-Tyrosine, commonly used as an internal standard in metabolic studies and clinical research to ensure high accuracy and precision. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for researchers, scientists, and drug development professionals requiring precise quantification of L-Tyrosine levels for various applications, including pharmacokinetic studies and metabolic flux analysis.

Introduction

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. It also plays a crucial role in the production of thyroid hormones and melanin. The quantification of tyrosine and its metabolites in biological fluids is essential for understanding various physiological and pathological processes. Stable isotope dilution using LC-MS/MS is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and accuracy.[1][2][3][4] this compound, a deuterated analog of L-Tyrosine, is an ideal internal standard as it shares identical chemical and physical properties with the endogenous analyte, allowing for effective correction of matrix effects and variations during sample processing and analysis.

This application note provides a comprehensive protocol for the quantification of this compound in human plasma, covering sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity, isotopic purity ≥98%)

  • L-Tyrosine (≥98% purity)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98% purity)

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • HPLC vials with inserts

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and L-Tyrosine in a 50:50 mixture of methanol and water to prepare individual 1 mg/mL stock solutions. Store stock solutions at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions of L-Tyrosine by serially diluting the stock solution with 50:50 methanol/water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with 50:50 methanol/water.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

  • Thaw human plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to all samples except for the blank matrix samples.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (98% Water with 0.1% Formic Acid : 2% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

  • Column: Pentafluorophenyl (PFP) column (e.g., Kinetex PFP, 100 x 2.1 mm, 2.6 µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1.0 min: 2% B

    • 1.0-5.0 min: 2-95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95-2% B

    • 6.1-8.0 min: 2% B

Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Spray Voltage: 4500 V

  • Temperature: 500°C

  • Gas 1 (Nebulizer Gas): 50 psi

  • Gas 2 (Turbo Gas): 60 psi

  • Curtain Gas: 35 psi

  • Collision Gas: Nitrogen

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the proposed MRM transitions for the quantification of L-Tyrosine and this compound. These transitions are based on the known fragmentation patterns of tyrosine and may require optimization for specific instrumentation.[5][6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
L-Tyrosine 182.1136.115015
(Quantifier)
L-Tyrosine 182.191.115030
(Qualifier)
This compound 187.1141.115015
(Internal Standard)

Expected Quantitative Performance

Based on similar methods for amino acid analysis, the expected performance of this method is summarized below.[7][8]

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL
Linearity (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%) 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add this compound (IS) plasma->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute filter Filter reconstitute->filter lc_separation LC Separation (PFP or HILIC column) filter->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

LC-MS/MS Experimental Workflow
L-Tyrosine Metabolic Pathway Overview

tyrosine_pathway phenylalanine Phenylalanine tyrosine L-Tyrosine phenylalanine->tyrosine Phenylalanine hydroxylase ldopa L-DOPA tyrosine->ldopa Tyrosine hydroxylase thyroid_hormones Thyroid Hormones tyrosine->thyroid_hormones dopamine Dopamine ldopa->dopamine DOPA decarboxylase melanin Melanin ldopa->melanin norepinephrine Norepinephrine dopamine->norepinephrine Dopamine β-hydroxylase epinephrine Epinephrine norepinephrine->epinephrine PNMT

Simplified L-Tyrosine Metabolic Pathway

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, selective, and accurate, making it suitable for various research and clinical applications where the precise measurement of L-Tyrosine is required. The straightforward sample preparation and rapid chromatographic runtime allow for high-throughput analysis.

References

Application of L-Tyrosine-d5 in Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid, is a critical precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. Its availability can be a rate-limiting factor in the synthesis of these crucial signaling molecules, making the study of its pharmacokinetics vital in neuroscience, endocrinology, and drug development. The use of stable isotope-labeled compounds, such as L-Tyrosine-d5, has become a gold standard in pharmacokinetic research. The deuterium-labeled analog allows for the precise differentiation and quantification of the exogenously administered compound from the endogenous L-Tyrosine, thereby eliminating the need for a washout period and reducing inter-individual variability in clinical studies. This application note provides a comprehensive overview of the use of this compound in pharmacokinetic studies, including detailed experimental protocols and data presentation.

Key Applications of this compound

  • Bioavailability and Bioequivalence Studies: Accurately determine the rate and extent of absorption of L-Tyrosine from different formulations.

  • Metabolic Studies: Trace the metabolic fate of L-Tyrosine and identify and quantify its metabolites. This is particularly valuable in studying inborn errors of metabolism, such as tyrosinemia and phenylketonuria.[1][2][3]

  • Drug-Drug Interaction Studies: Investigate the effect of co-administered drugs on the pharmacokinetics of L-Tyrosine.

  • First-Pass Metabolism Assessment: By administering an oral dose of this compound concurrently with an intravenous dose of unlabeled L-Tyrosine, the extent of hepatic first-pass metabolism can be accurately determined.

Data Presentation: Pharmacokinetic Parameters of L-Tyrosine

Parameter100 mg/kg Dose150 mg/kg Dose200 mg/kg Dose
Tmax (hours) ~1.5~1.5~2.0
Cmax (µmol/L) VariesVariesVaries
AUC (µmol·h/L) VariesVariesVaries
Peak Excretion of Deuterated Metabolites (hours) 3-6Not ReportedNot Reported

Note: Cmax and AUC are highly dose-dependent. The peak excretion time for deuterated metabolites was observed in a study involving patients with tyrosinemia type I after a 50 mg/kg oral dose of deuterated L-tyrosine.[1] Studies have shown a clear dose-dependent increase in plasma tyrosine concentrations following oral administration.

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Human Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of orally administered this compound.

Materials:

  • This compound (pharmaceutical grade)

  • Vehicle for administration (e.g., water, juice, or yogurt)

  • Calibrated balance

  • Volumetric flasks and pipettes

  • Blood collection tubes (e.g., K2-EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Subject Preparation: Subjects should fast overnight (at least 8 hours) before the administration of this compound. Water is permitted.

  • Dose Preparation: Accurately weigh the required dose of this compound. Doses in human studies have ranged from 100 to 150 mg/kg of body weight. The powder can be mixed with a vehicle like water or yogurt to ensure comfortable ingestion.

  • Dose Administration: The subject should ingest the entire dose within a short period (e.g., 5-10 minutes). Record the exact time of administration.

  • Blood Sample Collection: Collect venous blood samples into K2-EDTA tubes at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at approximately 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma samples into labeled cryovials and store them at -80°C until analysis.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in human plasma samples. This protocol is adapted from a method for D-Tyrosine-d2 and is expected to be suitable for this compound with minor modifications.

Materials and Reagents:

  • This compound (analyte)

  • L-Tyrosine (endogenous)

  • L-Tyrosine-13C9,15N (Internal Standard, IS)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98% purity)

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Standard Solution Preparation:

    • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and L-Tyrosine-13C9,15N (IS) in a 50:50 mixture of methanol and water.

    • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution to create calibration standards. Prepare a working IS solution at a suitable concentration (e.g., 1 µg/mL).

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography Conditions:

      • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to separate L-Tyrosine from other plasma components.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) Transitions:

        • This compound: To be determined based on the specific deuteration pattern (e.g., for a d5, the precursor ion would be approximately m/z 187.1, with the product ion being a characteristic fragment).

        • L-Tyrosine-13C9,15N (IS): Precursor Ion: m/z 191.1; Product Ion: m/z 144.1 (example, to be optimized).

        • L-Tyrosine (endogenous): Precursor Ion: m/z 182.1; Product Ion: m/z 136.1.

      • Optimize other MS parameters such as collision energy and declustering potential for each analyte and the IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the calibration standards.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

L-Tyrosine Metabolic Pathway

The following diagram illustrates the major metabolic pathways of L-Tyrosine, including its conversion to catecholamines and its catabolism.

L-Tyrosine Metabolic Pathway L-Tyrosine Metabolic Pathway L_Tyrosine This compound (Exogenous) L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase p_HPP p-Hydroxyphenylpyruvate L_Tyrosine->p_HPP Tyrosine Aminotransferase Thyroid_Hormones Thyroid Hormones L_Tyrosine->Thyroid_Hormones Melanin Melanin L_Tyrosine->Melanin Endo_Tyrosine L-Tyrosine (Endogenous) Endo_Tyrosine->L_DOPA Endo_Tyrosine->p_HPP Endo_Tyrosine->Thyroid_Hormones Endo_Tyrosine->Melanin Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Homogentisate Homogentisate p_HPP->Homogentisate p-HPPD Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate HGD Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetase

Caption: Major metabolic pathways of L-Tyrosine.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the key steps in conducting a pharmacokinetic study using this compound.

Pharmacokinetic Study Workflow Pharmacokinetic Study Workflow using this compound study_design Study Design (e.g., Crossover, Dose-Ranging) subject_recruitment Subject Recruitment & Informed Consent study_design->subject_recruitment dose_admin Oral Administration of this compound subject_recruitment->dose_admin sample_collection Timed Blood Sample Collection dose_admin->sample_collection plasma_separation Plasma Separation (Centrifugation) sample_collection->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage sample_prep Sample Preparation (Protein Precipitation, Extraction) sample_storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) lcms_analysis->data_analysis reporting Reporting of Results data_analysis->reporting

Caption: Workflow for a pharmacokinetic study.

References

Application Notes: L-Tyrosine-d5 as a Tracer in Amino Acid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Tyrosine, a non-essential amino acid, is a fundamental component of proteins and a precursor to several critical biological molecules, including neurotransmitters (dopamine, norepinephrine), hormones (thyroid hormones), and melanin. The study of its metabolic flux—encompassing synthesis, catabolism, and incorporation into proteins—is crucial for understanding cellular homeostasis, disease pathogenesis, and the mechanism of action for novel therapeutics. L-Tyrosine-d5, a stable isotope-labeled (SIL) variant of L-Tyrosine, serves as a powerful tracer for quantifying these metabolic dynamics in vivo and in vitro. By introducing this compound into a biological system, researchers can track its incorporation into newly synthesized proteins and measure rates of protein turnover with high precision using mass spectrometry.[1][2]

Principle of the Method

The core principle involves replacing the natural ("light") L-Tyrosine with its "heavy," deuterium-labeled counterpart, this compound. As cells synthesize new proteins, they incorporate this heavy tracer. The rate of incorporation is directly proportional to the rate of protein synthesis. Mass spectrometry (MS) is used to distinguish between the light (unlabeled) and heavy (labeled) forms of tyrosine within protein-derived peptides, allowing for the quantification of newly synthesized proteins over time.[2][3] This technique, a form of stable isotope labeling, is essential for dynamic measurements of metabolism.[4]

Key Applications

  • Measurement of Protein Synthesis and Turnover: The most direct application is quantifying the fractional synthesis rate (FSR) and breakdown rate (FBR) of specific proteins or entire proteomes in various tissues like muscle, brain, and liver.[5][6]

  • Neuroscience Research: L-Tyrosine is a precursor to key neurotransmitters. Tracing its metabolism provides insights into the dynamics of neurotransmitter synthesis and synaptic protein turnover, which is critical for understanding memory and synaptic plasticity.[7]

  • Oncology and Disease Research: Cancer cells often exhibit altered amino acid metabolism to fuel rapid growth.[8] this compound can be used to study these metabolic shifts, identify potential therapeutic targets, and assess drug efficacy.

  • Drug Development: Understanding how a drug candidate affects protein homeostasis is a critical part of its preclinical and clinical evaluation. This compound tracing can reveal on-target and off-target effects on protein synthesis and degradation pathways.

Data Presentation

Quantitative data from this compound tracer studies should be organized to clearly present tracer enrichment and calculated metabolic rates.

Table 1: Properties of this compound Tracer

Property Value
Full Chemical Name L-Tyrosine-3,3,5,5-d5
Molecular Formula C₉H₆D₅NO₃
Molecular Weight 186.22 g/mol
Typical Use Tracer for protein synthesis, metabolic flux analysis

| Detection Method | Mass Spectrometry (LC-MS/MS, GC-MS) |

Table 2: Example Data - this compound Enrichment in Plasma and Muscle Tissue

Time Point (Hours) Plasma Precursor Enrichment (%) Muscle Protein-Bound Enrichment (%)
0 0.00 0.000
1 9.50 0.015
2 9.85 0.032
4 9.70 0.065
6 9.65 0.098

| 8 | 9.55 | 0.130 |

Table 3: Example Calculation of Fractional Synthesis Rate (FSR) in Muscle

Subject ID ΔE_protein (Enrichment Change) E_precursor (Average Enrichment) Time (hours) FSR (%/hour)
Control-01 0.098 9.75 6 0.063
Control-02 0.105 9.80 6 0.068
Treatment-01 0.145 9.70 6 0.094
Treatment-02 0.152 9.65 6 0.100

FSR is calculated using the formula: FSR = (ΔE_protein / (E_precursor × Time)) × 100

Experimental Protocols & Workflows

The general workflow for a protein turnover study using this compound involves tracer administration, sample collection, processing, and analysis.

G cluster_prep Phase 1: Experiment cluster_process Phase 2: Sample Processing cluster_analysis Phase 3: Analysis A This compound Tracer Administration (Infusion/Bolus) B Sample Collection (Blood, Tissue Biopsy) A->B Time Course C Isolate Plasma & Tissue Proteins B->C D Protein Hydrolysis (to Amino Acids) C->D E Amino Acid Derivatization (for GC-MS, Optional) D->E F LC-MS/MS or GC-MS Analysis E->F G Quantify this compound Enrichment (m/z ratios) F->G H Calculate Metabolic Rates (FSR, FBR) G->H

Caption: General experimental workflow for this compound tracer studies.

Protocol 1: In Vivo Measurement of Muscle Protein Synthesis

This protocol describes a primed-continuous infusion method to measure muscle protein synthesis in human subjects, a common approach in metabolic research.[5]

1. Materials and Reagents:

  • Sterile this compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Sterile 0.9% saline solution

  • Infusion pump and sterile tubing

  • Catheters for infusion and blood sampling

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Lidocaine (1%) for local anesthesia

  • Biopsy needle (e.g., Bergström needle)

  • Liquid nitrogen

  • Centrifuge

  • -80°C freezer

2. Procedure:

  • Subject Preparation: Subjects should fast overnight (8-10 hours) prior to the study.

  • Catheter Placement: Insert a catheter into an antecubital vein for tracer infusion and another into a contralateral hand or wrist vein (kept in a heated box for arterialized-venous blood sampling) for blood collection.

  • Priming Dose: Administer a bolus dose (prime) of this compound to rapidly achieve isotopic steady-state in the plasma precursor pool.

  • Continuous Infusion: Immediately following the prime, begin a continuous intravenous infusion of this compound using a calibrated infusion pump.[5]

  • Blood Sampling: Collect blood samples at baseline (pre-infusion) and at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) during the infusion to monitor plasma this compound enrichment.

  • Tissue Biopsy:

    • After a suitable period of tracer incorporation (e.g., 2 hours), obtain a baseline muscle biopsy from the vastus lateralis under local anesthesia.

    • Obtain a second biopsy from a separate incision on the same leg at the end of the infusion period (e.g., at 4-6 hours).

    • Immediately freeze biopsy samples in liquid nitrogen and store at -80°C until analysis.

  • Sample Processing (Plasma): Centrifuge blood samples to separate plasma. Store plasma at -80°C.

Protocol 2: Sample Preparation and LC-MS/MS Analysis

This protocol details the steps to process tissue and plasma samples to determine this compound enrichment.

1. Materials and Reagents:

  • Perchloric acid (PCA) or similar protein precipitant

  • 6N Hydrochloric acid (HCl)

  • C18 solid-phase extraction (SPE) columns

  • LC-MS grade water, acetonitrile, and formic acid

  • High-resolution mass spectrometer (e.g., Q-Exactive or Triple Quadrupole) coupled to a high-performance liquid chromatography (HPLC) system.

2. Procedure:

  • Tissue Homogenization:

    • Weigh the frozen muscle biopsy (~20-30 mg).

    • Homogenize the tissue in ice-cold PCA to precipitate proteins.

    • Centrifuge at 4°C to pellet the protein. The supernatant contains the intracellular free amino acid pool.

  • Protein Hydrolysis:

    • Wash the protein pellet multiple times to remove free amino acids.

    • Hydrolyze the protein pellet by heating in 6N HCl at 110°C for 18-24 hours.

    • Dry the hydrolysate under vacuum or nitrogen stream to remove the acid.

  • Amino Acid Purification:

    • Reconstitute the dried protein hydrolysate and the intracellular free amino acid fraction in an appropriate buffer.

    • Purify the amino acids using cation-exchange or C18 SPE columns according to the manufacturer's protocol.

    • Elute and dry the purified amino acids.

  • LC-MS/MS Analysis:

    • Reconstitute the final samples in LC-MS mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable chromatography method (e.g., reverse-phase C18 column) to separate L-Tyrosine from other amino acids.

    • Set the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both natural L-Tyrosine and this compound.

  • Data Analysis:

    • Calculate isotopic enrichment by determining the ratio of the peak area of the heavy isotope (this compound) to the sum of the peak areas of the heavy and light isotopes.

Signaling Pathways and Metabolic Context

L-Tyrosine metabolism is intricately linked with central signaling pathways that regulate cell growth and protein synthesis, such as the mTORC1 pathway.

G GF Growth Factors (e.g., Insulin) mTORC1 mTORC1 GF->mTORC1 AA Amino Acids (L-Tyrosine) AA->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inh. Ribosome Ribosome Biogenesis S6K1->Ribosome Translation Translation Initiation EIF4EBP1->Translation Inh. PS Protein Synthesis Ribosome->PS Translation->PS

Caption: Simplified mTORC1 signaling pathway regulating protein synthesis.

L-Tyrosine is not only a building block for protein synthesis but also a signaling molecule that, along with other amino acids, activates the mTORC1 complex. Activated mTORC1 promotes protein synthesis by phosphorylating downstream targets like S6K1 and 4E-BP1. Therefore, tracing this compound provides a direct readout of the output of this and other pro-anabolic signaling pathways.

G Tyr This compound (Tracer) Protein Incorporation into Newly Synthesized Proteins (Measured Outcome) Tyr->Protein Neuro Conversion to Neurotransmitters (Dopamine, etc.) Tyr->Neuro Hormone Synthesis of Thyroid Hormones Tyr->Hormone Catabolism Catabolism via Tyrosine Aminotransferase Tyr->Catabolism Phe L-Phenylalanine (from diet/turnover) Phe->Tyr Phenylalanine hydroxylase

Caption: Metabolic fate of L-Tyrosine in the body.

References

Application Note: Quantitative Analysis of L-Tyrosine in Biological Samples by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of several key biological molecules, including neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones (thyroxine and triiodothyronine), and melanin.[1][2][3] The accurate quantification of L-Tyrosine in biological matrices such as plasma, serum, and urine is vital for understanding its metabolic pathways, diagnosing and monitoring metabolic disorders (e.g., Phenylketonuria, Tyrosinemia), and in the development of drugs that may impact its metabolism.[4]

Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and specific quantification of endogenous compounds in complex biological samples.[5] This method involves the addition of a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C₉-L-Tyrosine) as an internal standard at the beginning of the sample preparation process.[6][7] This internal standard behaves identically to the endogenous analyte throughout extraction, separation, and ionization, thereby correcting for any sample loss or matrix effects and ensuring high accuracy and precision.[5]

This application note provides a detailed protocol for the quantification of L-Tyrosine in human plasma using an isotope dilution LC-MS/MS method.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a stable isotope-labeled internal standard to the sample. This standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, D). The ratio of the mass spectrometer signal of the endogenous analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample by referencing a calibration curve. This approach minimizes the impact of sample matrix variability and inconsistencies in sample preparation.

Materials and Reagents

  • Standards: L-Tyrosine (≥99% purity), L-Tyrosine-¹³C₉, ¹⁵N (≥98% isotopic purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade)

  • Acids: Formic acid (LC-MS grade), Trifluoroacetic acid (TFA)

  • Sample Preparation: Human plasma (drug-free), Protein precipitation agent (e.g., ice-cold acetone (B3395972) or methanol containing 0.1% formic acid), Solid-Phase Extraction (SPE) cartridges (e.g., C18) if additional cleanup is required.

  • Instrumentation: HPLC or UPLC system, Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of L-Tyrosine and dissolve it in 10 mL of 50% methanol in a volumetric flask.

    • Accurately weigh 10 mg of L-Tyrosine-¹³C₉, ¹⁵N and dissolve it in 10 mL of 50% methanol in a volumetric flask.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the L-Tyrosine primary stock solution with 50% methanol to create calibration standards.

  • Internal Standard (IS) Working Solution (e.g., 10 µg/mL):

    • Dilute the L-Tyrosine-¹³C₉, ¹⁵N primary stock solution with 50% methanol.

Sample Preparation: Protein Precipitation
  • Thaw frozen plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[8]

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8]

    • Mobile Phase A: 0.1% formic acid in water.[8]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, which is then increased to elute the analyte.

  • MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both L-Tyrosine and its labeled internal standard.

Data Presentation

Method Validation Parameters

The following tables summarize the typical performance characteristics of the described isotope dilution LC-MS/MS method for the analysis of L-Tyrosine in human plasma.

ParameterResult
Linearity Range 2 - 1000 µmol/L[9][10]
Correlation Coefficient (r²) ≥ 0.995[9][10]
Limit of Detection (LOD) 2 µmol/L[9]
Limit of Quantification (LOQ) 20 µmol/L[9]

Table 1: Linearity and Sensitivity of the LC-MS/MS Method for L-Tyrosine.

Quality Control SampleIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
Low QC < 10%< 15%85 - 115%
Mid QC < 10%< 15%85 - 115%
High QC < 10%< 15%85 - 115%

Table 2: Precision and Accuracy of the LC-MS/MS Method for L-Tyrosine.

Sample MatrixRecovery (%)
Plasma 95 - 105%[11][12]
Urine 90 - 110%

Table 3: Recovery of L-Tyrosine from Biological Matrices.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma) add_is Add Internal Standard (L-Tyrosine-¹³C₉, ¹⁵N) sample->add_is precipitation Protein Precipitation (Ice-cold Methanol + 0.1% Formic Acid) add_is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge (12,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis & Quantification lcms->data_analysis tyrosine_pathway cluster_main L-Tyrosine Metabolism cluster_catecholamines Catecholamine Synthesis cluster_thyroid Thyroid Hormone Synthesis cluster_melanin Melanin Synthesis tyrosine L-Tyrosine ldopa L-DOPA tyrosine->ldopa Tyrosine Hydroxylase thyroglobulin Iodination on Thyroglobulin tyrosine->thyroglobulin Thyroperoxidase dopaquinone Dopaquinone tyrosine->dopaquinone Tyrosinase dopamine Dopamine ldopa->dopamine DOPA Decarboxylase norepinephrine Norepinephrine dopamine->norepinephrine epinephrine Epinephrine norepinephrine->epinephrine t3_t4 T3 (Triiodothyronine) T4 (Thyroxine) thyroglobulin->t3_t4 Proteolysis melanin Melanin dopaquinone->melanin

References

Application Notes and Protocols for Measuring Protein Synthesis in Cell Culture using L-Tyrosine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of protein synthesis is fundamental to understanding cellular physiology, disease pathology, and the mechanism of action of therapeutic agents. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics.[1][2] This technique involves the incorporation of non-radioactive, stable isotope-labeled amino acids into the entire proteome of cultured cells.[2] By substituting a standard amino acid with its heavy isotope counterpart, newly synthesized proteins become distinguishable by mass spectrometry, allowing for the accurate quantification of protein synthesis rates.[3]

This document provides detailed application notes and protocols for the use of L-Tyrosine-d5, a deuterium-labeled version of the non-essential amino acid L-Tyrosine, for measuring protein synthesis in cell culture. L-Tyrosine is a precursor for the biosynthesis of several important molecules, including neurotransmitters and hormones, and its incorporation into proteins is a direct measure of translational activity.[4][5] The use of this compound offers a reliable method to trace and quantify the dynamics of protein synthesis in response to various stimuli, genetic modifications, or drug treatments.

Principle of the Method

The core principle of using this compound for protein synthesis measurement is based on the SILAC methodology.[6] Two populations of cells are cultured in media that are identical except for the isotopic composition of L-Tyrosine. One population is grown in "light" medium containing unlabeled L-Tyrosine, while the other is cultured in "heavy" medium where L-Tyrosine is replaced with this compound.

Over the course of several cell divisions, the this compound is incorporated into all newly synthesized proteins in the "heavy" population.[7] Following experimental treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry (MS).[8] Peptides containing this compound will exhibit a mass shift of +5 Daltons compared to their unlabeled counterparts. The ratio of the intensities of the heavy and light peptide pairs in the mass spectrum provides a precise measure of the relative rate of protein synthesis under the different experimental conditions.

Data Presentation

Quantitative data from this compound labeling experiments should be summarized for clarity and comparative analysis.

ParameterDescriptionTypical Values/RangesNotes
This compound Purity Isotopic enrichment of the labeled amino acid.>98%Essential for accurate quantification.
Cell Line The mammalian cell line used for the experiment.e.g., HEK293, HeLa, A549Growth characteristics can influence labeling time.
Labeling Medium Basal medium formulation.Tyrosine-free DMEM or RPMI-1640Must be deficient in unlabeled tyrosine.
This compound Concentration Final concentration in the "heavy" medium.50 - 200 µMOptimize for each cell line to avoid toxicity.[9]
Dialyzed Serum Concentration Percentage of dialyzed fetal bovine serum (dFBS).10%Minimizes the introduction of unlabeled amino acids.[10]
Labeling Duration Incubation time required for >95% incorporation.5-6 cell doublingsVaries depending on the cell line's doubling time.
Incorporation Efficiency Percentage of labeled tyrosine in the proteome.>95%Determined by mass spectrometry analysis of a small cell sample.
Mass Shift The expected mass difference for each incorporated this compound.+5.0315 DaVaries based on the specific deuteration pattern.

Experimental Protocols

I. Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • 1 M HCl or 1 M NaOH

  • Sterile, nuclease-free water

  • 0.22 µm sterile filter

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • To dissolve, add a small volume of 1 M HCl or 1 M NaOH. L-Tyrosine has low solubility at neutral pH.[4]

  • Gently vortex until the powder is fully dissolved.

  • Neutralize the solution to approximately pH 7.4 with 1 M NaOH (if HCl was used) or 1 M HCl (if NaOH was used), monitoring the pH carefully.

  • Bring the solution to the final desired concentration with sterile, nuclease-free water.

  • Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

II. Metabolic Labeling of Cells with this compound

Materials:

  • Mammalian cells of interest

  • Tyrosine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Tyrosine (for "light" medium)

  • This compound stock solution (for "heavy" medium)

  • Standard cell culture reagents and consumables

Procedure:

  • Medium Preparation:

    • Light Medium: Supplement tyrosine-free medium with unlabeled L-Tyrosine to the normal physiological concentration and 10% dFBS.

    • Heavy Medium: Supplement tyrosine-free medium with this compound to the same final concentration as the light medium and 10% dFBS.

  • Cell Culture and Labeling:

    • Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

    • Passage the cells for at least 5-6 cell doublings to ensure near-complete incorporation (>95%) of the labeled amino acid.[7]

    • Monitor cell morphology and growth rate to ensure the labeled amino acid is not causing toxicity.

  • Verification of Incorporation (Optional but Recommended):

    • Harvest a small aliquot of cells from the "heavy" culture.

    • Prepare a protein lysate and digest with trypsin.

    • Analyze the peptides by mass spectrometry to confirm >95% incorporation of this compound.

  • Experimental Treatment:

    • Once labeling is complete, treat the "light" and/or "heavy" cell populations with the desired experimental conditions (e.g., drug treatment, growth factor stimulation). Include an untreated control for comparison.

  • Cell Harvesting and Mixing:

    • After treatment, wash the cells with ice-cold PBS.

    • Harvest the "light" and "heavy" cell populations.

    • Count the cells and mix the populations at a 1:1 ratio.

    • The mixed cell pellet can be stored at -80°C until ready for protein extraction.

III. Sample Preparation for Mass Spectrometry

Materials:

  • Mixed cell pellet

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting columns

Procedure:

  • Cell Lysis:

    • Resuspend the mixed cell pellet in lysis buffer.

    • Incubate on ice with periodic vortexing to ensure complete lysis.

    • Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

  • Reduction and Alkylation:

    • Take a defined amount of protein (e.g., 100 µg).

    • Add DTT to a final concentration of 10 mM and incubate to reduce disulfide bonds.

    • Add IAA to a final concentration of 20 mM and incubate in the dark to alkylate cysteine residues.[9]

  • Protein Digestion:

    • Dilute the sample to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.[11]

  • Peptide Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using C18 columns according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge. The sample is now ready for mass spectrometry analysis.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis Light Culture Light Culture Treatment A Treatment A Light Culture->Treatment A Heavy Culture Heavy Culture Treatment B Treatment B Heavy Culture->Treatment B Mix Cells (1:1) Mix Cells (1:1) Treatment A->Mix Cells (1:1) Treatment B->Mix Cells (1:1) Cell Lysis Cell Lysis Mix Cells (1:1)->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion Peptide Desalting Peptide Desalting Protein Digestion->Peptide Desalting LC-MS/MS Analysis LC-MS/MS Analysis Peptide Desalting->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for protein synthesis measurement using this compound.

mTOR_pathway Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 PI3K PI3K Akt Akt PI3K->Akt TSC1/2 TSC1/2 Akt->TSC1/2 Rheb Rheb TSC1/2->Rheb Rheb->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 eIF4E eIF4E 4E-BP1->eIF4E Ribosome Biogenesis Ribosome Biogenesis S6K1->Ribosome Biogenesis Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis Ribosome Biogenesis->Protein Synthesis

Caption: Simplified mTOR signaling pathway regulating protein synthesis.

Application Notes

Advantages of using this compound:
  • High Incorporation Efficiency: As a component of cellular proteins, L-Tyrosine is readily incorporated during synthesis.

  • Direct Measurement: The method provides a direct readout of protein synthesis rates.

  • Versatility: Applicable to a wide range of cell lines and experimental conditions.

  • Compatibility: Fully compatible with standard proteomics workflows and mass spectrometry instrumentation.

Considerations and Troubleshooting:
  • Choice of Isotope: While 13C and 15N are more common in SILAC, deuterium (B1214612) labeling is a valid alternative. However, deuterated peptides may exhibit a slight shift in retention time during liquid chromatography, which should be accounted for during data analysis.[3][12]

  • Metabolic Conversion: L-Tyrosine is a non-essential amino acid, meaning cells can synthesize it from L-Phenylalanine.[4] While this is less of a concern in SILAC media where amino acid concentrations are controlled, it is a factor to be aware of. The metabolic conversion of other labeled amino acids, such as arginine to proline, has been reported as a potential issue in some cell lines.[13]

  • Incomplete Labeling: Insufficient labeling duration is a common issue. It is crucial to ensure cells have undergone at least five doublings in the labeling medium to achieve >95% incorporation.

  • Amino Acid Starvation: When switching to SILAC media, cells might experience a temporary period of amino acid starvation which can affect protein synthesis. Allow for an adaptation period before starting experiments.

  • Toxicity: Although rare, high concentrations of labeled amino acids can be toxic to some cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration of this compound.[9]

By following these detailed protocols and considering the application notes, researchers can effectively utilize this compound to gain valuable insights into the dynamics of protein synthesis in their experimental systems.

References

Application Note: Quantification of L-Tyrosine in Urine Using L-Tyrosine-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of crucial catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] It is also integral to the formation of thyroid hormones.[1] The quantification of L-Tyrosine in urine is a valuable tool for monitoring metabolic pathways, diagnosing certain inborn errors of metabolism like Alkaptonuria, and assessing oxidative stress.[2][3] This application note provides a detailed protocol for the accurate and precise quantification of L-Tyrosine in human urine using a stable isotope-labeled internal standard, L-Tyrosine-d5, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound as an internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high-quality quantitative data.[4]

Principle

This method employs a sensitive and selective LC-MS/MS approach for the determination of L-Tyrosine. Urine samples are first prepared to remove interfering substances. The prepared sample is then spiked with a known concentration of this compound, a deuterated form of L-Tyrosine.[4] The analyte (L-Tyrosine) and the internal standard (this compound) are separated chromatographically and subsequently detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of L-Tyrosine to that of this compound is used to calculate the concentration of L-Tyrosine in the sample, providing accurate quantification by correcting for any analyte loss during sample processing and instrumental analysis.

Materials and Reagents

  • L-Tyrosine standard

  • This compound (internal standard)[5]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Urine samples (collected and stored at -80°C)[6]

  • Solid Phase Extraction (SPE) cartridges (e.g., ENVI-18)[7][8]

Experimental Protocols

Standard and Internal Standard Preparation
  • L-Tyrosine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-Tyrosine in 10 mL of 0.1% formic acid in water.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of 0.1% formic acid in water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Tyrosine stock solution with 0.1% formic acid in water to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 0.1% formic acid in water.

Sample Preparation

Proper sample preparation is crucial to remove proteins and other interfering substances from the urine matrix.[6][9]

  • Thaw frozen urine samples on ice.

  • Vortex the samples to ensure homogeneity.

  • To 500 µL of urine, add 50 µL of the 1 µg/mL this compound internal standard working solution.

  • Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile to the sample, vortex for 1 minute, and centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.[6][7]

  • Solid Phase Extraction (SPE) for further cleanup (Optional but Recommended):

    • Condition an SPE cartridge (e.g., ENVI-18, 500 mg) with 2 mL of methanol followed by 6 mL of 0.1% Trifluoroacetic acid (TFA).[7][8]

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 0.1% TFA.[7]

    • Elute the analyte and internal standard with 2 mL of a methanol/0.1% TFA solution.[7]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions and may require optimization based on the specific instrumentation used.

ParameterCondition
LC System Agilent 1100 HPLC system or equivalent[7]
Column C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System API-3000 triple quadrupole mass spectrometer or equivalent[7]
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions L-Tyrosine: 182.1 -> 136.1; this compound: 187.1 -> 141.1 (Example transitions, should be optimized)
Ion Source Temp. 500°C
Collision Energy Optimized for each transition

Data Presentation

The quantitative data should be summarized for clear interpretation and comparison.

Table 1: Calibration Curve for L-Tyrosine Quantification

Concentration (µg/mL)Peak Area Ratio (L-Tyrosine / this compound)
0.1Example Value
0.5Example Value
1.0Example Value
5.0Example Value
10.0Example Value
25.0Example Value
50.0Example Value
Linearity (r²) > 0.99

Table 2: Accuracy and Precision of the Method

QC LevelNominal Conc. (µg/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%CV)
Low QC1.5Example ValueExample ValueExample Value
Mid QC20Example ValueExample ValueExample Value
High QC40Example ValueExample ValueExample Value

Table 3: L-Tyrosine Concentrations in Urine Samples

Sample IDL-Tyrosine Concentration (µg/mL)L-Tyrosine Concentration (µmol/mol creatinine)
Sample 1Example ValueExample Value
Sample 2Example ValueExample Value
Sample 3Example ValueExample Value
Normal Range Literature Value (e.g., 11 - 135 µmol/g creatinine)[1]

Mandatory Visualizations

experimental_workflow sample_collection Urine Sample Collection (-80°C Storage) sample_prep Sample Preparation sample_collection->sample_prep is_spike Spike with this compound (Internal Standard) sample_prep->is_spike 1. protein_precipitation Protein Precipitation (Acetonitrile) is_spike->protein_precipitation 2. spe Solid Phase Extraction (SPE) (Optional Cleanup) protein_precipitation->spe 3. lc_ms_analysis LC-MS/MS Analysis spe->lc_ms_analysis 4. chromatography Chromatographic Separation (C18 Column) lc_ms_analysis->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection data_analysis Data Analysis ms_detection->data_analysis quantification Quantification using Peak Area Ratios data_analysis->quantification results Results Reporting (Concentration Tables) quantification->results

Caption: Experimental workflow for L-Tyrosine quantification in urine.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific protocol for the quantification of L-Tyrosine in human urine. This application note offers a comprehensive guide for researchers and professionals in drug development and clinical research, enabling reliable measurement of this important amino acid for various research and diagnostic applications.

References

Application Note: Quantitative Analysis of L-Tyrosine-d5 using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Tyrosine is a critical amino acid involved in numerous metabolic pathways, including the synthesis of neurotransmitters and hormones. The use of stable isotope-labeled internal standards, such as L-Tyrosine-d5, is the gold standard for accurate quantification of L-Tyrosine in biological matrices by mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, due to the low volatility of amino acids, a derivatization step is essential to convert them into more volatile and thermally stable compounds suitable for GC analysis.[1] This application note provides a detailed protocol for the derivatization of L-Tyrosine and its deuterated isotopologue, this compound, followed by their quantification using GC-MS. The most common derivatization technique for amino acids for GC-MS analysis is silylation. This protocol will focus on the use of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), a silylating reagent that forms stable tert-butyl dimethylsilyl (TBDMS) derivatives.[2]

Principle

The method involves the derivatization of L-Tyrosine and the internal standard, this compound, with MTBSTFA to increase their volatility. The derivatized analytes are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Sample Preparation and Derivatization

This protocol is adapted for a standard solution. For biological matrices, an initial extraction and purification step, such as solid-phase extraction or protein precipitation, would be required.

  • Materials:

    • L-Tyrosine standard

    • This compound (internal standard)

    • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Ethyl acetate (B1210297), HPLC grade

    • 0.1 M Hydrochloric acid (HCl)

    • Nitrogen gas supply

    • Heater block or oven

    • Centrifuge

    • GC vials with inserts

  • Procedure:

    • Prepare stock solutions of L-Tyrosine and this compound in 0.1 M HCl.

    • Create calibration standards by spiking known concentrations of the L-Tyrosine stock solution into vials.

    • Add a fixed amount of the this compound internal standard solution to each calibration standard and sample vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or using a lyophilizer. It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.[3]

    • To the dried residue, add 100 µL of acetonitrile followed by 100 µL of MTBSTFA.

    • Tightly cap the vials and heat at 100°C for 2 to 4 hours to ensure complete derivatization.

    • After cooling to room temperature, add 1 mL of ethyl acetate to the derivatized product.[3]

    • Vortex the mixture and then centrifuge at 10,000 rpm for 10-15 minutes.[3]

    • Transfer the supernatant to a GC vial with an insert for analysis.[3]

2. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of TBDMS-derivatized amino acids. These may need to be optimized for your specific instrument and column.

  • Gas Chromatograph (GC) Parameters:

    • Column: SLB™-5ms capillary column (20 m x 0.18 mm I.D., 0.18 µm film thickness) or similar 5%-phenyl-95%-dimethylpolysiloxane capillary column.[4][5]

    • Injector: Splitless mode, 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp 1: 10°C/min to 200°C

      • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (for TBDMS derivatives): The specific ions will depend on the number of TBDMS groups attached to the tyrosine molecule. For quantitative analysis, characteristic, abundant ions for both the analyte and the internal standard should be selected.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the GC-MS analysis of amino acids using methods similar to the one described.

Table 1: Calibration and Linearity

AnalyteLinearity Range (mg/100g)Correlation Coefficient (R²)
Free Amino Acids0.1–15.00.9891 to 0.9983

Data is representative of typical performance for TBDMS-derivatized free amino acids.[6]

Table 2: Detection and Quantification Limits

ParameterValue (mg/100g dry weight)
Limit of Detection (LOD)0.01 to 0.46
Limit of Quantification (LOQ)0.02 to 1.55

Data is representative of typical performance for TBDMS-derivatized free amino acids.[6]

Table 3: Method Precision

ParameterValue
Reproducibility (%RSD)1.9–12.2%

Data is representative of typical performance for TBDMS-derivatized free amino acids.[6]

Visualizations

Experimental Workflow Diagram

GCMS_Workflow GC-MS Workflow for Derivatized this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis start Start: Standard/Sample Solution add_is Add this compound (Internal Standard) start->add_is dry Evaporate to Dryness (Nitrogen Stream) add_is->dry add_reagents Add Acetonitrile & MTBSTFA dry->add_reagents heat Heat at 100°C (2-4 hours) add_reagents->heat add_solvent Add Ethyl Acetate heat->add_solvent vortex_cent Vortex & Centrifuge add_solvent->vortex_cent transfer Transfer Supernatant to GC Vial vortex_cent->transfer gcms GC-MS Analysis (SIM Mode) transfer->gcms data_proc Data Processing: Peak Integration & Ratio Calculation gcms->data_proc quant Quantification (Calibration Curve) data_proc->quant

Caption: Workflow for this compound analysis by GC-MS.

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of L-Tyrosine-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Tyrosine, a non-essential amino acid, is a precursor to several critical neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroid hormones. The use of stable isotope-labeled internal standards, such as L-Tyrosine-d5, is the gold standard for accurate and precise quantification of endogenous L-Tyrosine in biological matrices by mass spectrometry. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers exceptional selectivity and sensitivity for bioanalytical assays. This application note provides a detailed protocol for the analysis of this compound in human plasma using LC-HRMS, suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Data Presentation

The following table summarizes the typical quantitative performance data for the analysis of L-Tyrosine using a deuterated internal standard with LC-HRMS. These values are representative of a validated bioanalytical method and may vary based on specific instrumentation and laboratory conditions.

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (% RSD) < 5%
Inter-day Precision (% RSD) < 7%
Accuracy (% Recovery) 95% - 105%
Matrix Effect Minimal to negligible

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the preparation of human plasma samples for this compound analysis.

Materials:

  • Human plasma samples

  • This compound (as internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes or 96-well protein precipitation plates

Procedure:

  • Thaw frozen human plasma samples on ice.

  • Prepare a stock solution of this compound in methanol/water.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or well.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-HRMS analysis.

LC-HRMS Analysis

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

High-Resolution Mass Spectrometry (HRMS) Parameters:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Full Scan with data-dependent MS/MS (ddMS2) or Parallel Reaction Monitoring (PRM)
Mass Resolution > 35,000 FWHM
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Precursor Ion (m/z) To be determined for this compound
Product Ions (m/z) To be determined from fragmentation spectrum

Mandatory Visualizations

L_Tyrosine_Signaling_Pathway Phenylalanine L-Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase ThyroidHormones Thyroid Hormones (T3, T4) Tyrosine->ThyroidHormones Iodination & Coupling Melanin Melanin Tyrosine->Melanin Tyrosinase FumarateAcetoacetate Fumarate & Acetoacetate Tyrosine->FumarateAcetoacetate Catabolism Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: L-Tyrosine Signaling Pathway.

Experimental_Workflow Start Start: Human Plasma Sample Spike Spike with this compound (Internal Standard) Start->Spike Precipitate Protein Precipitation (Ice-cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness (Nitrogen Stream) Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-HRMS Analysis Reconstitute->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Experimental Workflow for this compound Analysis.

Troubleshooting & Optimization

Troubleshooting isotopic exchange in L-Tyrosine-d5 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Tyrosine-d5. The following information is designed to help you identify and resolve common issues related to isotopic exchange during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern in this compound analysis?

A1: Isotopic exchange, also known as back-exchange, is a chemical process where deuterium (B1214612) atoms on your this compound are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1] This is a critical issue in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as it reduces the concentration of the desired deuterated internal standard. This leads to a diminished signal for the internal standard and can cause an artificially inflated signal for the native analyte, ultimately compromising the accuracy and precision of your quantification.[2]

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

A2: The stability of deuterium labels depends on their position on the molecule. For this compound, where deuterium atoms are typically on the aromatic ring, they are generally more stable than deuterium on heteroatoms (like -OH or -NH2). However, they can still be susceptible to exchange under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures.[2]

Q3: What are the primary experimental factors that promote isotopic exchange?

A3: The main factors that can accelerate the back-exchange of deuterium atoms include:

  • Solvent Composition: Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), are a primary cause of H/D exchange.[2]

  • pH: The stability of the deuterium label is highly dependent on pH. Both strongly acidic and basic conditions can catalyze and accelerate the exchange process. The minimum rate of exchange is often observed in a slightly acidic environment, typically around pH 2.5.[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. It is crucial to keep samples and standards at low temperatures to slow down this process.[2]

Q4: Can my choice of internal standard impact the accuracy of my results?

A4: Absolutely. While deuterated standards like this compound are widely used, it's important to be aware of the "isotope effect." This is a phenomenon where the slight difference in bond strength between carbon-hydrogen and carbon-deuterium bonds can lead to a minor difference in retention time during liquid chromatography. If the analyte and the internal standard do not co-elute perfectly, they may experience different matrix effects in the mass spectrometer's ion source, which can compromise the accuracy of quantification. For highly sensitive assays, a ¹³C-labeled internal standard is a superior, though more expensive, alternative as it does not exhibit this chromatographic shift.

Q5: My calibration curve is non-linear at the lower concentrations. Could this be related to isotopic exchange?

A5: Yes, a non-linear or "hockey stick" shaped calibration curve at the lower end is a classic sign of isotopic interference. This can happen if your this compound internal standard contains a small amount of unlabeled L-Tyrosine. This impurity contributes to the analyte signal, artificially inflating the response at low concentrations and leading to non-linearity. Always ensure you are using a high-purity internal standard (isotopic purity >98%).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during this compound analysis.

dot

TroubleshootingWorkflow Troubleshooting Isotopic Exchange in this compound Analysis start Start: Inaccurate or Inconsistent L-Tyrosine Quantification check_is_signal Is the Internal Standard (IS) Signal Low or Variable? start->check_is_signal check_cal_curve Is the Calibration Curve Non-Linear at Low End? check_is_signal->check_cal_curve No back_exchange Potential Issue: Isotopic Back-Exchange check_is_signal->back_exchange Yes is_purity Potential Issue: Low IS Purity / Contamination check_cal_curve->is_purity Yes matrix_effects Potential Issue: Matrix Effects / Chromatographic Shift check_cal_curve->matrix_effects No solution_back_exchange Solution: - Optimize pH (2.5-4) - Use aprotic/deuterated solvents - Maintain low temperature (4°C) - Prepare fresh solutions back_exchange->solution_back_exchange solution_is_purity Solution: - Verify IS certificate of analysis - Check for unlabeled analyte in IS - Purchase higher purity standard is_purity->solution_is_purity solution_matrix_effects Solution: - Improve sample clean-up (SPE) - Modify LC gradient for better separation - Consider a ¹³C-labeled IS matrix_effects->solution_matrix_effects end End: Accurate Quantification solution_back_exchange->end solution_is_purity->end solution_matrix_effects->end

Caption: A troubleshooting workflow for identifying and resolving common issues in this compound analysis.

Problem Potential Cause Recommended Solution
Low or variable internal standard (IS) signal Isotopic (H/D) Back-Exchange: Deuterium atoms are exchanging with protons from the solvent or matrix.- Control pH: Adjust the pH of your samples and mobile phase to a range where the label is most stable, typically between pH 2.5 and 4.0. - Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile) for sample reconstitution and storage. If protic solvents are necessary, minimize the sample's exposure time. - Temperature Control: Keep all samples, standards, and autosampler trays cooled (e.g., 4°C) to slow the exchange rate. - Fresh Solutions: Prepare working solutions of the internal standard fresh daily.
Consistently overestimated Quality Control (QC) sample concentrations Low Isotopic Purity of IS: The this compound standard may contain a significant amount of unlabeled L-Tyrosine.- Verify Purity: Check the certificate of analysis for your this compound standard to confirm its isotopic purity (ideally >98%). - Source a New Standard: If the purity is questionable, obtain a new standard from a reputable supplier.
Poor peak shape for L-Tyrosine and this compound Suboptimal Chromatographic Conditions: The LC method may not be suitable for retaining and separating these polar compounds.- Column Choice: L-Tyrosine is a polar molecule and may require a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column for good retention and peak shape. - Mobile Phase Optimization: Adjust the mobile phase composition, pH, and gradient profile to improve peak shape.
Chromatographic separation of analyte and IS Isotope Effect: The deuterium labeling can cause a slight shift in retention time compared to the unlabeled analyte.- Modify Chromatography: Adjusting the mobile phase composition or using a shallower gradient can sometimes minimize the separation. - Confirm No Differential Matrix Effects: Ensure that the slight separation does not cause the analyte and IS to be affected differently by matrix-induced ion suppression or enhancement.

Data Presentation: Impact of Experimental Conditions on Isotopic Stability

The stability of the deuterium label on this compound is not absolute and is highly dependent on the experimental conditions. The following tables provide an overview of the expected impact of pH, temperature, and solvent composition on deuterium stability.

Table 1: Estimated Impact of pH and Temperature on Deuterium Loss of this compound in Aqueous Solution

pHTemperature (°C)Incubation Time (hours)Estimated Deuterium Loss (%)
22545 - 10
4254< 5
72545 - 15
10254> 15
7424< 5
737410 - 20

Disclaimer: The quantitative data presented in this table is illustrative and based on the general principles of hydrogen-deuterium exchange. Actual results may vary depending on the specific experimental setup and the exact position of the deuterium labels.

Table 2: Observed Isotopic Exchange in Biological Matrix

CompoundMatrixIncubation TimeObservationImplication
Deuterated CompoundPlasma1 hourA 28% increase in the non-labeled compound was observed.Highlights the potential for significant back-exchange in biological samples at room temperature.

Experimental Protocols

To ensure the accuracy and reliability of your this compound analysis, it is crucial to follow optimized experimental protocols that minimize the risk of isotopic exchange.

Protocol 1: Stability Assessment of this compound in Biological Matrix

This protocol is designed to experimentally determine the stability of this compound under your specific analytical conditions.

Materials:

  • This compound stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Buffers to create samples with varying pH (e.g., pH 4, 7, 9)

  • Incubator or water bath set to relevant temperatures (e.g., 4°C, 25°C, 37°C)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with 0.1% formic acid to lower pH to ~2.5)

  • LC-MS/MS system

Methodology:

  • Prepare several sets of aliquots of the blank biological matrix.

  • Spike each aliquot with this compound to your standard working concentration.

  • Adjust the pH of the sample sets to the desired levels using the prepared buffers.

  • Incubate each set at a different temperature.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a subsample from each condition.

  • Immediately stop any potential exchange by adding the ice-cold quenching solution.

  • Process the samples (e.g., protein precipitation, centrifugation).

  • Analyze all samples by LC-MS/MS, monitoring the peak areas for both this compound and unlabeled L-Tyrosine.

Data Analysis:

  • For each condition and time point, calculate the percentage of this compound remaining relative to the T=0 sample.

  • Plot the percentage of this compound remaining versus time for each condition to visualize the stability.

Protocol 2: Sample Preparation for L-Tyrosine Quantification in Plasma

This protocol is optimized to minimize deuterium loss by maintaining a low temperature and acidic pH during sample preparation.

dot

SamplePrepWorkflow Optimized Sample Preparation Workflow for L-Tyrosine Analysis start Start: Plasma Sample (on ice) add_is Spike with this compound Internal Standard Solution start->add_is vortex1 Vortex Briefly (5-10 seconds) add_is->vortex1 add_precipitant Add Ice-Cold Acetonitrile with 0.1% Formic Acid (Protein Precipitation) vortex1->add_precipitant vortex2 Vortex Vigorously (1-2 minutes) add_precipitant->vortex2 centrifuge Centrifuge at High Speed (e.g., 14,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant to a Clean Vial centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: An optimized workflow for plasma sample preparation to minimize isotopic exchange.

Materials:

  • Human plasma (K2-EDTA)

  • This compound internal standard working solution

  • LC-MS/MS grade acetonitrile with 0.1% formic acid (ice-cold)

  • Microcentrifuge tubes

Procedure:

  • Thaw human plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the this compound internal standard working solution to each plasma sample.

  • Vortex for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

References

Optimizing collision energy for L-Tyrosine-d5 in MRM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Multiple Reaction Monitoring (MRM) parameters for the analysis of L-Tyrosine-d5.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?

A1: For this compound, the expected precursor ion in positive electrospray ionization (ESI+) is the protonated molecule, [M+H]⁺. Given that the molecular weight of L-Tyrosine is approximately 181.19 g/mol , the monoisotopic mass of this compound will be roughly 5 Da higher. The most common product ions for tyrosine result from the loss of the carboxyl group (-COOH) and further fragmentation of the side chain.

Q2: Why is optimizing collision energy (CE) crucial for this compound analysis?

A2: Optimizing collision energy is critical for achieving maximum sensitivity and specificity in MRM assays.[1][2] An optimal CE value ensures efficient fragmentation of the precursor ion into the desired product ion, maximizing its signal intensity.[3] Suboptimal CE can lead to insufficient fragmentation (low signal) or excessive fragmentation into smaller, unmonitored ions (signal loss). For any given precursor-product ion pair, the ideal CE is unique and must be determined experimentally.

Q3: How do I determine the optimal collision energy for my specific instrument?

A3: The optimal collision energy is instrument-dependent. The most effective method is to perform a collision energy optimization experiment. This involves infusing a standard solution of this compound and monitoring the intensity of the target product ion while ramping the collision energy over a range of values. The CE that produces the highest product ion intensity is considered optimal for that specific transition.

Q4: Can I use the same collision energy for L-Tyrosine and this compound?

A4: While the fragmentation pattern will be very similar, it is best practice to optimize the collision energy for this compound independently. Although the mass difference is small, the deuteration can subtly influence bond strengths and fragmentation energetics, potentially leading to a slightly different optimal collision energy. For the highest accuracy and sensitivity, empirical optimization for the deuterated standard is recommended.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product ion signal Suboptimal Collision Energy: The applied CE may be too low for efficient fragmentation or too high, causing over-fragmentation.Perform a collision energy optimization experiment by ramping the CE across a range (e.g., 5-50 eV) to find the value that maximizes the product ion intensity.
Incorrect Precursor/Product Ion Selection: The m/z values for the precursor or product ions in the method may be incorrect.Verify the m/z of the this compound precursor ion and the expected product ions based on theoretical fragmentation or literature data.
Poor Ionization: Inefficient spray or ionization in the ESI source.Check and optimize ion source parameters such as spray voltage, gas flows, and source temperature. Ensure the sample is properly desolvated.
Inconsistent signal intensity Unstable ESI spray: Fluctuations in the electrospray can lead to variable ion signal.Inspect the spray needle for blockage or damage. Ensure a consistent flow of mobile phase and sample.
Collision Gas Pressure: Incorrect collision gas pressure can affect fragmentation efficiency and consistency.Ensure the collision gas (e.g., argon) pressure is set to the manufacturer's recommended level for your instrument.
High background noise Suboptimal MRM Transition: The selected precursor-to-product ion transition may lack specificity, leading to interference from matrix components.Evaluate alternative product ions for this compound that may offer better specificity and a lower signal-to-noise ratio.

Experimental Protocol: Collision Energy Optimization

This protocol outlines the steps to determine the optimal collision energy for a specific this compound MRM transition.

1. Preparation of this compound Standard Solution:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Dilute the stock solution to a working concentration suitable for direct infusion into the mass spectrometer (typically in the range of 100-1000 ng/mL).

2. Mass Spectrometer Setup:

  • Set up the mass spectrometer in positive ion ESI mode.

  • Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to obtain a stable and robust signal for the this compound precursor ion ([M+H]⁺).

3. Collision Energy Ramp Experiment:

  • Create a method in your mass spectrometer software to monitor the desired MRM transition (precursor ion → product ion).

  • Set up an experiment to ramp the collision energy over a predefined range. A typical starting range is 5 to 50 eV, with a step size of 1-2 eV.

  • Acquire data for a sufficient duration at each CE value to obtain a stable signal.

4. Data Analysis:

  • Plot the intensity of the product ion as a function of the collision energy.

  • The collision energy value that corresponds to the maximum product ion intensity is the optimal collision energy for that specific MRM transition.

5. Method Update:

  • Update your quantitative MRM method with the empirically determined optimal collision energy for the this compound transition.

Quantitative Data Summary

The following table provides typical mass transitions for L-Tyrosine and this compound. The optimal collision energy (CE) must be determined empirically for your specific instrument and experimental conditions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Typical CE Range (eV)
L-Tyrosine182.1136.110 - 30
This compound187.1141.110 - 30

Note: The m/z values are nominal and should be confirmed with a high-resolution instrument for exact mass. The CE range is a general guideline; optimization is essential.

Visualizations

Collision_Energy_Optimization_Workflow cluster_prep Preparation cluster_ms_setup MS Setup & Infusion cluster_ce_opt CE Optimization cluster_analysis Data Analysis & Implementation prep_std Prepare this compound Standard Solution infuse_std Infuse Standard into Mass Spectrometer prep_std->infuse_std optimize_source Optimize Ion Source Parameters for Precursor infuse_std->optimize_source setup_mrm Set up MRM Transition optimize_source->setup_mrm ramp_ce Ramp Collision Energy (e.g., 5-50 eV) setup_mrm->ramp_ce acquire_data Acquire Product Ion Intensity Data ramp_ce->acquire_data plot_data Plot Intensity vs. CE acquire_data->plot_data determine_opt Determine Optimal CE (at Max Intensity) plot_data->determine_opt update_method Update MRM Method determine_opt->update_method

Caption: Workflow for empirical optimization of collision energy for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Ion Signal cause1 Suboptimal Collision Energy? start->cause1 cause2 Incorrect m/z Values? start->cause2 cause3 Poor Ionization? start->cause3 sol1 Perform CE Optimization Experiment cause1->sol1 Yes sol2 Verify Precursor/Product m/z in Method cause2->sol2 Yes sol3 Optimize Ion Source Parameters cause3->sol3 Yes

Caption: Troubleshooting logic for low product ion signal in MRM analysis.

References

Technical Support Center: Analysis of L-Tyrosine-d5 in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of matrix effects for the quantitative analysis of L-Tyrosine-d5 in urine, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in the analysis of this compound in urine?

A1: The matrix effect is the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, often unidentified, components present in the urine matrix.[1] These endogenous components, like salts, proteins, and other metabolites, can interfere with the ionization process in the mass spectrometer's source, leading to either a suppressed (ion suppression) or enhanced (ion enhancement) signal.[1] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[2]

Q2: How does the use of a stable isotope-labeled internal standard (SIL-IS) like this compound help?

A2: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Since it is structurally and physicochemically almost identical to the endogenous L-Tyrosine, it co-elutes during chromatography and experiences nearly the same degree of matrix effects.[3] By calculating the ratio of the analyte signal to the internal standard signal, variability introduced by sample preparation and matrix effects can be normalized, leading to more accurate and precise quantification.[3] The use of a SIL-IS is considered the gold standard for correcting matrix effects in LC-MS analysis.[4]

Q3: How is the matrix effect quantitatively assessed?

A3: The matrix effect (ME) is calculated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution (solvent) at the same concentration.[2] The formula is:

ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

  • A value of 100% indicates no matrix effect.[5]

  • A value < 100% indicates ion suppression.[2][5]

  • A value > 100% indicates ion enhancement.[2][5]

Q4: What are the primary strategies to minimize matrix effects?

A4: The main strategies focus on separating the analyte from interfering matrix components before they enter the mass spectrometer. This can be achieved through:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are used to clean up the sample. SPE, particularly with mixed-mode sorbents, is often very effective at removing a broad range of interferences.

  • Chromatographic Separation: Optimizing the LC method to chromatographically resolve L-Tyrosine from co-eluting matrix components is crucial.[6] For a polar compound like L-Tyrosine, Hydrophilic Interaction Chromatography (HILIC) can be a powerful alternative to traditional reversed-phase chromatography.

  • Sample Dilution: Diluting the urine sample can reduce the concentration of interfering components, thereby minimizing their impact on ionization.[5]

Troubleshooting Guide

Problem 1: Significant ion suppression or enhancement is compromising my results.

This is the most common issue when analyzing complex matrices like urine. The goal is to improve the cleanliness of the sample extract or enhance chromatographic separation.

Troubleshooting Steps & Solutions:

  • Evaluate Your Sample Preparation: Protein precipitation is the simplest but often the "dirtiest" method, leaving many matrix components behind.[7] Consider upgrading your sample preparation technique.

    • Liquid-Liquid Extraction (LLE): Can be more effective than PPT but may have lower recovery for highly polar analytes like L-Tyrosine. Optimization of solvent polarity and pH is critical.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts.[8] For L-Tyrosine, a mixed-mode cation exchange SPE is highly effective as it utilizes both reversed-phase and ion-exchange mechanisms to retain the analyte while washing away neutral and anionic interferences.

  • Optimize Chromatography: If interfering components co-elute with L-Tyrosine, matrix effects will occur.

    • Adjust Gradient: Modify the mobile phase gradient to increase the separation between your analyte and the region where most matrix components elute (often early in the run).

    • Consider HILIC: Hydrophilic Interaction Chromatography (HILIC) is well-suited for retaining and separating very polar compounds like amino acids.[9] It uses a high organic mobile phase, which can also enhance ESI sensitivity.

  • Dilute the Sample: A simple "dilute-and-shoot" approach can be effective if sensitivity is not a limiting factor. Diluting the urine sample (e.g., 1:4 with mobile phase) reduces the concentration of matrix components.[5]

Problem 2: The this compound internal standard (IS) signal is erratic or shows high variability across my sample batch.

Inconsistent IS response can undermine the reliability of your quantification.[3]

Troubleshooting Steps & Solutions:

  • Investigate Sample Preparation Consistency: Inconsistent execution of the extraction procedure is a common cause of IS variability.[3] Ensure precise and repeatable pipetting, vortexing, and evaporation steps for all samples.

  • Check for Matrix Effects on the IS: While a SIL-IS should track the analyte, severe and variable matrix components can sometimes affect even the IS signal.[10]

    • Pattern Recognition: Look for patterns in the IS variability. Is the signal consistently lower in certain samples? This may point to a specific matrix interference in those samples.[10]

    • Improve Cleanup: A more robust sample preparation method (like SPE) can reduce the overall matrix load and lead to a more stable IS signal.

  • Assess for Contamination or Carryover: Ensure the LC system is clean. Run blank injections after high-concentration samples to check for carryover that could affect the subsequent IS signal.

  • Confirm IS Purity and Stability: Verify the concentration and purity of your this compound stock and working solutions. Ensure the IS is stable under the storage and autosampler conditions.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method is a trade-off between cleanliness, recovery, cost, and throughput. The following table summarizes typical performance characteristics for the analysis of small polar molecules in urine.

Sample Preparation MethodTypical Recovery (%)Typical Matrix Effect (%)ThroughputCost per SampleKey AdvantageKey Disadvantage
Protein Precipitation (PPT) 85 - 105%40 - 80% (High Suppression)HighLowFast and simpleProvides the "dirtiest" extract, high matrix effects.[7]
Liquid-Liquid Extraction (LLE) 50 - 90%70 - 95% (Moderate Suppression)MediumMediumGood for removing non-polar interferencesCan have low recovery for polar analytes; emulsion formation.[5]
Solid-Phase Extraction (SPE) 80 - 110%90 - 110% (Minimal Effect)Low-MediumHighProvides the cleanest extract and lowest matrix effects.[8][11]More complex and time-consuming method development.

Values are illustrative and can vary significantly based on the specific protocol, analyte, and matrix lot.

Experimental Workflows and Logic Diagrams

Sample Preparation Workflow Choices

Troubleshooting_Matrix_Effect problem Problem: High Matrix Effect (Suppression >20%) decision1 decision1 problem->decision1 Current Prep Method? decision decision action action solution solution action_ppt Upgrade to SPE or LLE. SPE is recommended. decision1->action_ppt PPT action_lle Optimize LLE (pH, solvent) or switch to SPE. decision1->action_lle LLE action_spe Optimize SPE Method (wash/elute steps) or check chromatography. decision1->action_spe SPE solution1 Solution: Reduced Matrix Effect action_ppt->solution1 Improves Cleanup action_lle->solution1 Reduces Interferences decision2 Analyte co-elutes with interferences? action_spe->decision2 Check Chromatography action_chrom Modify LC gradient to improve separation. Consider switching to HILIC. decision2->action_chrom Yes solution2 Matrix effect is likely from non-resolvable components. Use SIL-IS and ensure it tracks analyte. decision2->solution2 No action_chrom->solution1

Troubleshooting High Matrix Effects

Troubleshooting_IS_Variability problem Problem: High Internal Standard Variability (>20% RSD) decision1 decision1 problem->decision1 Is variability random or systematic? decision decision action action solution solution action_random Review sample prep steps for consistency (pipetting, vortexing). Check for instrument issues (e.g., injector precision). decision1->action_random Random action_systematic Indicates matrix effect on IS. Improve sample cleanup (e.g., switch PPT to SPE) to remove specific interferences. decision1->action_systematic Systematic (e.g., low in some samples) solution1 Solution: Consistent IS Response action_random->solution1 action_systematic->solution1

Troubleshooting Internal Standard Variability

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile (B52724)

This is a rapid but less clean method suitable for initial screening.

  • Aliquot 100 µL of urine sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the this compound internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange

This protocol is highly effective for isolating polar, basic compounds like L-Tyrosine from a complex matrix.

  • Sample Pre-treatment: Centrifuge the urine sample at 10,000 x g for 10 minutes to remove particulates.[13] Dilute 250 µL of the supernatant with 250 µL of 0.1% formic acid in water. Add the this compound internal standard.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 0.1% formic acid in water to wash away salts and polar neutral interferences.

    • Wash 2: Add 1 mL of methanol to wash away non-polar interferences.

  • Elution: Elute the L-Tyrosine and this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. The basic pH neutralizes the analyte, disrupting its ionic bond with the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Hydrophilic Interaction Chromatography (HILIC) LC-MS/MS Method

This chromatographic technique provides good retention for polar analytes that are poorly retained in reversed-phase chromatography.

  • LC Column: A HILIC column, such as one with an amide or silica (B1680970) stationary phase (e.g., Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    Time (min) %A %B
    0.0 10 90
    5.0 40 60
    5.1 10 90

    | 8.0 | 10 | 90 |

  • MS Detection: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Optimize the Multiple Reaction Monitoring (MRM) transitions for L-Tyrosine and this compound.

References

Technical Support Center: L-Tyrosine-d5 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges related to poor signal intensity of L-Tyrosine-d5 in mass spectrometry (MS) applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor signal intensity for this compound in my LC-MS/MS analysis?

Poor signal intensity for this compound can originate from various factors, spanning from sample preparation to the instrument's settings. The most prevalent issues include:

  • Suboptimal Ionization: this compound may not be ionizing efficiently within the mass spectrometer's ion source. This can be a result of incorrect source parameters (e.g., temperature, gas flows, voltage) or using an inappropriate ionization mode. For L-Tyrosine, positive electrospray ionization (ESI+) is commonly used.[1]

  • Ion Suppression: Co-eluting components from the sample matrix (e.g., salts, lipids from plasma) can interfere with the ionization of this compound, causing a significant decrease in signal intensity.[1]

  • Instrument Contamination: A contaminated ion source, transfer capillary, or mass spectrometer optics can result in poor ion transmission and a consequently weak signal.[1] Contamination can stem from the sample matrix, impurities in the mobile phase, or insufficient cleaning protocols.[1]

  • Incorrect Mass Transitions: When operating in Multiple Reaction Monitoring (MRM) mode, using incorrect precursor or product ion m/z values will lead to no signal being detected.

  • Sample Preparation Issues: Inefficient extraction of this compound from the sample matrix, degradation of the analyte during preparation, or the presence of interfering substances can all contribute to a poor signal.

  • Deuterium (B1214612) Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight shift in retention time compared to the unlabeled analyte.[2] If this compound does not perfectly co-elute with L-Tyrosine, they may experience different matrix effects, which can compromise accurate quantification.[2]

Q2: Should I be concerned if this compound has a slightly different retention time than L-Tyrosine?

A slight shift in retention time between the analyte and its deuterated internal standard is a known phenomenon referred to as the "deuterium isotope effect".[3] This occurs because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can alter the physicochemical properties of the molecule and its interaction with the stationary phase of the LC column.[2] While a minor shift is not always problematic, it can become a concern if the separation is large enough to cause differential matrix effects.[1] If the analyte and the internal standard elute into regions with different co-eluting matrix components, the degree of ion suppression or enhancement may differ, leading to inaccurate quantification.[3]

Q3: Are there better alternatives to this compound as an internal standard?

While deuterated standards are widely used, stable isotope-labeled (SIL) internal standards with heavier isotopes like ¹³C or ¹⁵N are often considered superior.[2] For instance, L-Tyrosine-¹³C₉,¹⁵N is an excellent alternative. The key advantages of using ¹³C or ¹⁵N labeled standards include:

  • Perfect Co-elution: The substitution with ¹³C or ¹⁵N does not significantly alter the physicochemical properties of the molecule. This ensures that the internal standard co-elutes perfectly with the unlabeled analyte, meaning they experience the exact same matrix effects.[2]

  • Isotopic Stability: The ¹³C and ¹⁵N labels are integral to the molecule's carbon and nitrogen skeleton, making them exceptionally stable and not susceptible to back-exchange with hydrogen under typical analytical conditions.[2]

The primary drawback of these alternatives is often the higher cost of synthesis compared to deuterated standards.[2]

Troubleshooting Guide

Issue: Weak or No Signal from this compound

This guide provides a systematic approach to diagnosing and resolving poor signal intensity for this compound.

G start Start: Poor or No This compound Signal step1 Step 1: Verify Mass Spectrometer Performance (Direct Infusion of this compound Standard) start->step1 result1 Signal Strong & Stable? step1->result1 step2 Step 2: Evaluate LC Conditions (Inject Standard on Column) result2 Good Peak Shape & Retention? step2->result2 step3 Step 3: Assess Sample Preparation and Matrix Effects solution3 Issue is related to the sample. - Optimize sample cleanup (e.g., SPE, LLE). - Dilute the sample to reduce matrix effects. - Check for analyte degradation. step3->solution3 result1->step2 Yes solution1 Issue is with MS settings or hardware. - Tune and calibrate the mass spectrometer. - Clean the ion source, capillary, and optics. - Verify correct MRM transitions and collision energies. result1->solution1 No result2->step3 Yes solution2 Issue is with the LC system. - Check for leaks, pressure fluctuations. - Ensure proper mobile phase composition and delivery. - Evaluate column performance. result2->solution2 No end End: Signal Restored solution1->end solution2->end solution3->end

Caption: A systematic workflow for troubleshooting poor this compound signal.

Data Presentation

Table 1: Common MRM Transitions for L-Tyrosine and its Isotopologues
CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
L-Tyrosine182.1136.1ESI+
This compound186.2-ESI+
L-Tyrosine-¹³C₆188.1142.1ESI+
L-Tyrosine-¹³C₉,¹⁵N191.1145.1ESI+

Note: Product ion for this compound will depend on the specific labeling pattern and fragmentation.

Table 2: Performance Comparison of Deuterated vs. ¹³C-Labeled Internal Standards for Tyrosine Quantification
ParameterL-Tyrosine-d4L-Tyrosine-¹³C₉,¹⁵NKey Consideration
Linearity (r²)>0.99>0.995Both can achieve good linearity.
Intra-assay Precision (%CV)< 10%< 5%¹³C-labeled standards may offer better precision.
Accuracy (%Bias)± 15%± 10%¹³C-labeled standards may provide higher accuracy.
Isotope EffectPotential for chromatographic shiftNo significant shift, perfect co-elutionCritical for minimizing differential matrix effects.[2]

Data synthesized from typical performance characteristics reported in literature.

Experimental Protocols

Protocol 1: Sample Preparation of L-Tyrosine from Human Plasma

This protocol outlines a common protein precipitation method for the extraction of L-Tyrosine from plasma samples.

G cluster_sample_prep Plasma Sample Preparation plasma 100 µL Plasma Sample add_is Add 10 µL of This compound IS plasma->add_is precipitate Add 400 µL of ice-cold Methanol (B129727) or Acetonitrile add_is->precipitate vortex Vortex for 1 minute precipitate->vortex centrifuge Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge supernatant Transfer supernatant centrifuge->supernatant evaporate Evaporate to dryness (Nitrogen stream) supernatant->evaporate reconstitute Reconstitute in 100 µL of initial mobile phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Experimental workflow for L-Tyrosine extraction from plasma.

Methodology:

  • Aliquoting: Start with 100 µL of plasma in a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard solution at a known concentration.

  • Protein Precipitation: Add 400 µL of a precipitation solution (e.g., ice-cold methanol or acetonitrile).[4]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[4]

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[4]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[4]

Protocol 2: General LC-MS/MS Parameters for L-Tyrosine Analysis

These are typical starting parameters that may require optimization for your specific instrument and application.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient: A suitable gradient from low to high organic phase to ensure separation of L-Tyrosine from matrix components.

Mass Spectrometry:

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 450 °C.

    • Gas Flows (Nebulizer, Drying Gas): Optimize according to manufacturer's recommendations.

  • MRM Transitions: Refer to Table 1 for common transitions. Collision energies should be optimized for each transition to achieve the best signal intensity.

References

L-Tyrosine-d5 Stability in Processed Samples: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of L-Tyrosine-d5 in processed biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in processed samples?

A1: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. For long-term storage, -80°C is recommended over -20°C to ensure analyte integrity.[1]

  • pH: L-Tyrosine is more susceptible to degradation under strongly acidic or alkaline conditions.[2]

  • Light Exposure: Exposure to light, particularly UV radiation, can induce photodegradation.[2]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of this compound.[2]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can impact the concentration of amino acids in plasma and serum. It is advisable to prepare single-use aliquots to minimize this effect.[1][3]

Q2: My this compound signal is lower than expected. What are the potential causes?

A2: A low signal for this compound could be due to several reasons:

  • Degradation During Sample Processing: Improper handling, such as prolonged exposure to room temperature or light, can lead to degradation.

  • Suboptimal Storage Conditions: Storing samples at inappropriate temperatures (e.g., -20°C for extended periods) can result in a decrease in this compound concentration.[1] Long-term storage at -80°C is preferable.[1]

  • Inefficient Extraction: The protein precipitation step may be inefficient. Ensure proper mixing and centrifugation.[1]

  • Adsorption to Surfaces: this compound may adsorb to the surfaces of storage containers or labware. Using low-binding tubes and tips can help mitigate this issue.

  • Matrix Effects in LC-MS/MS Analysis: Components of the biological matrix can suppress the ionization of this compound, leading to a lower signal. A stable isotope-labeled internal standard is crucial to correct for these effects.[4]

Q3: I am observing unexpected peaks in my chromatogram. Could these be degradation products of this compound?

A3: Yes, the appearance of unknown peaks could indicate the presence of degradation products. The primary degradation pathways for tyrosine involve oxidation and photodegradation, which can lead to the formation of products such as dityrosine (B1219331) and DOPA (3,4-dihydroxyphenylalanine).[2] Under specific conditions, such as in the presence of performic acid, other modifications like chlorination of the tyrosine ring have been observed.[5]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to this compound stability.

Issue Potential Cause Recommended Action
Low or No Signal Sample degradation due to improper storage.Ensure plasma samples are promptly frozen and consistently stored at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
Inefficient protein precipitation.Use a reliable protein precipitation agent like ice-cold acetonitrile (B52724) or acetone (B3395972). Ensure the correct solvent-to-plasma ratio and adequate vortexing and centrifugation.[1]
Matrix effects in LC-MS/MS.Utilize a stable isotope-labeled internal standard for accurate quantification. Optimize chromatographic conditions to separate this compound from interfering matrix components.[4]
High Variability Between Replicates Inconsistent sample handling and processing.Standardize all pre-analytical and analytical procedures. Ensure consistent timing for each step of the sample preparation process.[1]
Variable number of freeze-thaw cycles between samples.Thaw and process all samples in a consistent manner. If possible, use aliquots that have undergone the same number of freeze-thaw cycles.[3]
Appearance of Unknown Peaks Forced degradation during sample preparation.Minimize exposure of samples to harsh conditions such as extreme pH, high temperatures, and strong light.
Presence of oxidizing agents.Avoid sources of oxidation during sample collection and processing.

Data on L-Tyrosine Stability

While specific quantitative stability data for this compound is limited in the public domain, the stability of its non-deuterated counterpart, L-Tyrosine, provides valuable insights. Deuteration is generally expected to enhance metabolic and chemical stability.[2]

Table 1: General Stability of Amino Acids in Plasma/Serum under Different Storage Conditions

ConditionAnalyte StabilityReference
Storage at -80°C Preferred for long-term storage to ensure analyte integrity.[1]
Storage at -20°C Possible for shorter durations (≤1 month).[1]
Freeze-Thaw Cycles (up to 3 cycles) Stability demonstrated for many endogenous amino acids.[1]
Freeze-Thaw Cycles (up to 5 cycles) Significant changes observed for some proteins in both plasma and serum.[3]
Snap-freezing in Liquid Nitrogen & Rapid Thawing Minimal changes in metabolite levels observed for up to 10 cycles.[6][7]
Slow Freezing at -20°C Exhibited the most changes in metabolite levels.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Sample Preparation and LC-MS/MS Analysis of this compound in Human Plasma

This protocol provides a general workflow that can be adapted for the quantification of this compound in human plasma.

Materials:

  • Human plasma samples

  • This compound (as internal standard)

  • Ice-cold acetonitrile or acetone

  • Vortex mixer

  • Refrigerated centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Internal Standard Spiking: Spike a known amount of this compound solution into each plasma sample.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile or acetone to 1 volume of plasma.

  • Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase of the LC-MS/MS system.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: Forced Degradation Study for this compound

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[8][9]

Stress Conditions:

  • Acidic Hydrolysis: Incubate this compound solution in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

  • Alkaline Hydrolysis: Incubate this compound solution in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat this compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose solid this compound or its solution to elevated temperatures (e.g., 80°C).

  • Photolytic Degradation: Expose this compound solution to UV light (e.g., 254 nm) for a specified duration.

Procedure:

  • Prepare solutions of this compound under each of the stress conditions.

  • At various time points, take aliquots of the solutions.

  • Neutralize the acidic and alkaline samples.

  • Analyze all samples by a stability-indicating method (e.g., LC-MS/MS) to identify and quantify any degradation products.

Visualizations

Hypothetical Degradation Pathway of L-Tyrosine

This diagram illustrates the potential degradation pathways of L-Tyrosine, which can be extrapolated to its deuterated form, this compound. The primary pathways involve enzymatic degradation and oxidation.

G cluster_enzymatic Enzymatic Degradation cluster_oxidation Oxidative Degradation L-Tyrosine L-Tyrosine p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate L-Tyrosine->p-Hydroxyphenylpyruvate Tyrosine aminotransferase DOPA DOPA L-Tyrosine->DOPA Oxidation Dityrosine Dityrosine L-Tyrosine->Dityrosine Oxidation Homogentisate Homogentisate p-Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate + Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate + Acetoacetate Fumarylacetoacetate hydrolase

Caption: Potential degradation pathways of L-Tyrosine.

Experimental Workflow for this compound Stability Assessment

This workflow outlines the key steps in assessing the stability of this compound in a biological matrix.

G start Start: Sample Collection (e.g., Plasma) process Sample Processing (e.g., Protein Precipitation) start->process storage Storage Conditions (e.g., -80°C, -20°C, Freeze-Thaw) process->storage analysis LC-MS/MS Analysis storage->analysis data Data Analysis (Quantification & Stability Assessment) analysis->data end End: Stability Report data->end

Caption: Workflow for this compound stability assessment.

References

Inconsistent quantification using L-Tyrosine-d5 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of L-Tyrosine-d5 as an internal standard in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard (IS) used in quantitative mass spectrometry analysis.[1][2] It is chemically almost identical to the analyte of interest, L-Tyrosine, but has a higher mass due to the replacement of five hydrogen atoms with deuterium (B1214612).[3] By adding a known, fixed concentration of this compound to all samples, calibrators, and quality controls before sample processing, it helps to compensate for variability throughout the analytical workflow.[1][4] This includes variations in sample extraction recovery, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification.[1][4]

Q2: My this compound internal standard response is inconsistent. What are the initial troubleshooting steps?

A2: The first step is to characterize the pattern of the inconsistency. Plot the peak area of the this compound for all samples in the analytical run. This will help you determine if the issue is sporadic (affecting individual samples) or systematic (a consistent trend or affecting groups of samples).[5]

Q3: What are the common causes of sporadic or individual inconsistencies in the this compound signal?

A3: Sporadic high or low internal standard response in a single sample is often due to one-off errors during sample preparation.[5] Common causes include:

  • Pipetting errors: Inaccurate or imprecise pipetting when adding the internal standard solution (e.g., no IS added or double spiked).[1][5]

  • Inconsistent injection volume: Issues with the autosampler can lead to variable injection volumes for specific samples.[5]

  • Variable extraction recovery: Deviations in the extraction procedure for an individual sample can lead to inconsistent recovery of the internal standard.[5]

Q4: What are the potential systematic causes for inconsistent this compound response?

A4: Systematic variability, such as a gradual drift in the signal or consistent differences between groups of samples, can point to more fundamental issues with the method or instrument.[5] These include:

  • Matrix Effects: Components in the biological matrix can interfere with the ionization of this compound, causing ion suppression or enhancement.[2][6][7]

  • Internal Standard Stability: this compound may be degrading in the sample matrix or during storage in the autosampler.[5][7]

  • Isotopic Exchange: Deuterium atoms on the this compound molecule may exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[8]

  • Instrument Performance Drift: A gradual decrease or increase in signal can be due to a dirty ion source or other instrument-related issues.[1][9]

  • Purity of the Internal Standard: The presence of unlabeled L-Tyrosine in the this compound standard can lead to inaccurate quantification.[7]

Troubleshooting Guides

Guide 1: Investigating Sporadic Internal Standard Variability

If you observe sporadic flyers or irregularities in individual samples, follow this workflow to identify the root cause.

G A Sporadic High/Low IS Response in a Single Sample B Review Sample Preparation Records A->B C Check for Pipetting Errors (e.g., no IS or double spike) B->C D Verify Autosampler Performance (check for air bubbles, vial caps) B->D E Re-prepare and Re-analyze the Affected Sample C->E D->E F Consistent Result on Re-analysis? E->F G Yes: Original error was likely a one-off sample prep issue. F->G Yes H No: Investigate for sample-specific matrix effects or degradation. F->H No

A decision tree for troubleshooting sporadic internal standard variability.
Guide 2: Assessing Matrix Effects

Matrix effects are a common cause of systematic variability.[6][7] This experiment helps determine if the sample matrix is suppressing or enhancing the this compound signal.

Experimental Protocol: Qualitative Assessment of Matrix Effects

This protocol is designed to determine if the variability in the internal standard response is caused by the sample matrix.[1]

  • Materials:

    • Blank matrix (e.g., plasma, urine) from at least six different sources.

    • This compound internal standard stock solution.

    • Analyte (L-Tyrosine) stock solution.

    • Mobile phases and reconstitution solvent.

  • Procedure:

    • Prepare two sets of samples:

      • Set 1 (Neat Solution): Spike the this compound into the reconstitution solvent at the concentration used in your assay.

      • Set 2 (Post-Extraction Spike): Extract the blank matrix from the six different sources without the internal standard. Spike the this compound into the extracted matrix samples at the same final concentration as Set 1.

    • Analysis: Analyze both sets of samples by LC-MS/MS and record the peak area of the this compound.

  • Data Interpretation:

    • Calculate the Matrix Factor (MF) for each matrix source:

      • MF = (Peak Area of IS in Post-Extraction Spike) / (Mean Peak Area of IS in Neat Solution)

    • A matrix factor of 1 indicates no matrix effect. A value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.[2]

    • Calculate the coefficient of variation (%CV) of the matrix factors across the different sources. A %CV of > 15% suggests that matrix effects are a likely cause of inconsistent IS response.[1]

Quantitative Data Summary: Acceptable Variability

ParameterRecommended Acceptance CriteriaPotential Implication of Failure
Internal Standard Area VariationWithin ±50% of the mean IS response for all samples in the run.[10]Significant matrix effects, poor sample preparation, or instrument instability.[1]
Precision (%CV) of IS in Calibrators and QCs≤ 15%Inconsistency in sample processing or injection.[1]
Analyte-to-IS Ratio ConsistencyConsistent for replicate injections of the same sample.Issues with ionization or detection.[1]
Guide 3: Evaluating this compound Stability

Deuterated internal standards can sometimes be prone to instability, including back-exchange of deuterium for hydrogen.[7][8][11]

G cluster_0 Stability Assessment Workflow A Prepare this compound in Sample Matrix and Mobile Phase B Incubate at Different Time Points and Temperatures (e.g., 0, 4, 24h at RT and 4°C) A->B C Analyze Samples by LC-MS/MS B->C D Monitor for: 1. Decrease in this compound Signal 2. Increase in L-Tyrosine Signal C->D E Is Degradation or Isotopic Exchange Observed? D->E F Yes: Modify Sample Handling - Lower Temperature - Adjust pH - Reduce Processing Time E->F Yes G No: Stability is not the root cause. Investigate other factors. E->G No

Workflow for assessing the stability of this compound.

Experimental Protocol: this compound Stability Test

  • Objective: To determine the stability of this compound in the sample matrix under typical experimental conditions.

  • Procedure:

    • Spike this compound into a pooled blank matrix at the working concentration.

    • Aliquot the spiked matrix into several vials.

    • Analyze a set of aliquots immediately (T=0).

    • Store the remaining aliquots under conditions that mimic your experimental workflow (e.g., room temperature on the benchtop, 4°C in the autosampler).

    • Analyze the stored aliquots at various time points (e.g., 4, 8, 24 hours).

  • Data Analysis:

    • Compare the this compound peak area at each time point to the T=0 samples. A significant decrease in signal over time indicates degradation.

    • Monitor the chromatogram for any increase in the signal at the mass transition of unlabeled L-Tyrosine, which could indicate isotopic exchange.[8]

Corrective Actions for Instability:

  • Control pH: The rate of isotopic back-exchange can be influenced by pH. A slightly acidic pH is often optimal for stability.[8]

  • Maintain Low Temperatures: Perform sample preparation and storage on ice or at 4°C to minimize degradation and exchange rates.[8]

  • Choose Appropriate Solvents: Use aprotic solvents for stock solutions where possible and minimize the time the standard is in protic solvents.[8]

By systematically working through these FAQs and troubleshooting guides, researchers can identify and resolve the root causes of inconsistent quantification when using this compound as an internal standard, leading to more reliable and accurate analytical results.

References

Technical Support Center: Optimizing L-Tyrosine-d5 Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the recovery of L-Tyrosine-d5 during sample extraction. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low this compound recovery during sample extraction?

A1: Low recovery of this compound can be attributed to several factors:

  • Suboptimal pH: L-Tyrosine has very low solubility in water at a neutral pH (around 0.45 mg/mL).[1] Effective extraction requires adjusting the pH to either acidic (below 2) or alkaline (above 9) conditions to ensure the analyte is fully dissolved in the aqueous phase before extraction.[2]

  • Inefficient Extraction Method: The chosen method—be it Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—may not be optimized for this compound's properties. For instance, the wrong choice of solvent in LLE or an inappropriate sorbent in SPE can lead to poor recovery.[3]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process. In Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification and apparent low recovery.[4][5]

  • Hydrogen-Deuterium (H/D) Exchange: Deuterium (B1214612) atoms on labile functional groups (like hydroxyl or amine groups) can exchange with protons from the solvent, particularly under certain pH and temperature conditions. This "back-exchange" converts the deuterated standard into its unlabeled form, causing a loss of signal for the intended analyte.[5]

  • Incomplete Protein Removal: For protein-rich samples, inefficient protein precipitation can trap the analyte, preventing its complete extraction into the supernatant or solvent.[6][7]

Q2: Which sample extraction method is best for this compound?

A2: The best method depends on the sample matrix, required cleanup level, and available equipment. Each has its advantages and disadvantages:

  • Protein Precipitation (PPT): This is a fast and simple method, ideal for high-throughput applications. Acetonitrile is a commonly used and effective solvent for precipitating large proteins.[6][7] However, it provides minimal cleanup, which can lead to significant matrix effects in sensitive LC-MS/MS analyses.[7]

  • Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup than PPT by partitioning the analyte between two immiscible liquids.[8] Its selectivity is highly dependent on the choice of organic solvent and the pH of the aqueous sample.[9][10] For L-Tyrosine, which is polar, pH manipulation is critical to neutralize it and facilitate its transfer into an organic phase.

  • Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup and can be used to concentrate the analyte, thereby increasing sensitivity.[11] For this compound, a mixed-mode or cation-exchange SPE cartridge can be effective, as the molecule has both acidic and basic functional groups.[3][12]

Q3: How does pH critically impact the recovery of this compound?

A3: pH is a critical parameter due to its effect on the solubility and charge state of this compound. L-Tyrosine has an isoelectric point of 5.63 and pKa values of approximately 2.2 (carboxyl group) and 9.2 (amino group).

  • At Acidic pH (e.g., < 2): The amino group is protonated (-NH3+), and the molecule carries a net positive charge. This increases its solubility in aqueous solutions.[1][2] This state is ideal for binding to cation-exchange SPE sorbents.[3]

  • At Neutral pH (around 5.6): The molecule exists as a zwitterion, with both a positive and negative charge, resulting in minimal water solubility. Extraction at this pH will yield very poor recovery.

  • At Alkaline pH (e.g., > 10): The carboxyl group is deprotonated (-COO-), and the molecule carries a net negative charge, which also increases its solubility in aqueous solutions.[2] To make the molecule neutral for efficient LLE with an organic solvent, the pH should be adjusted carefully.

Q4: How can I detect and prevent the loss of the deuterium label (H/D exchange)?

A4: H/D exchange is a risk, especially for deuterium atoms on heteroatoms (O, N, S).[5]

  • Detection: To check for H/D exchange, prepare a solution of this compound in your mobile phase or extraction solvent. Analyze it at different time points (e.g., 0, 4, 8, 24 hours) and monitor for any increase in the signal at the mass transition of the unlabeled L-Tyrosine.[13]

  • Prevention:

    • Control pH: The rate of back-exchange is pH-dependent. For many compounds, exchange is minimized around pH 2.5-3.0.[5] Avoid prolonged exposure to highly acidic or basic solutions if possible.

    • Lower Temperature: Perform extractions and store samples at lower temperatures to reduce the rate of exchange.[5]

    • Strategic Labeling: this compound is typically labeled on the aromatic ring, which makes the deuterium atoms stable and not readily exchangeable. If you are using a custom-synthesized standard, ensure the labels are on the carbon backbone.[5]

Troubleshooting Guides

Guide 1: Low Recovery of this compound

This guide provides a systematic approach to troubleshooting poor analyte recovery based on the extraction method used.

Logical Troubleshooting Workflow

Start Low this compound Recovery Observed Check_pH Verify Sample pH (Is it < 2 or > 9 for dissolution?) Start->Check_pH Method_PPT Protein Precipitation (PPT) Check_pH->Method_PPT Using PPT Method_LLE Liquid-Liquid Extraction (LLE) Check_pH->Method_LLE Using LLE Method_SPE Solid-Phase Extraction (SPE) Check_pH->Method_SPE Using SPE Solvent_Ratio Optimize Solvent:Sample Ratio (Try 3:1 or 4:1 ACN:Sample) Method_PPT->Solvent_Ratio LLE_pH Optimize Aqueous pH to Neutralize Analyte Method_LLE->LLE_pH SPE_Sorbent Ensure Correct Sorbent (e.g., Mixed-Mode Cation Exchange) Method_SPE->SPE_Sorbent Temp Precipitate at Low Temp (e.g., -20°C) to improve pelleting Solvent_Ratio->Temp Check_Matrix Investigate Matrix Effects Temp->Check_Matrix LLE_Solvent Test Different Organic Solvents (e.g., Ethyl Acetate, MTBE) LLE_pH->LLE_Solvent LLE_Repeat Perform Repeat Extractions (2-3 times) and pool organic layers LLE_Solvent->LLE_Repeat LLE_Repeat->Check_Matrix SPE_pH_Load Optimize Loading pH (Acidify sample, e.g., pH 4-5) SPE_Sorbent->SPE_pH_Load SPE_Elute Optimize Elution Solvent (e.g., Methanol with 5% NH4OH) SPE_pH_Load->SPE_Elute SPE_Elute->Check_Matrix Check_HD Check for H/D Exchange Check_Matrix->Check_HD End Recovery Optimized Check_HD->End Issue Resolved A 1. Add Sample (100 µL) and Internal Standard B 2. Add 300 µL Ice-Cold ACN w/ 0.1% Formic Acid A->B C 3. Vortex Vigorously for 1 minute B->C D 4. Centrifuge at 14,000 x g for 10 min at 4°C C->D E 5. Transfer Supernatant to a Clean Tube D->E F 6. Evaporate to Dryness (Optional) E->F G 7. Reconstitute in Mobile Phase F->G H Ready for Analysis G->H Start Start: Define Assay Requirements Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? (e.g., tissue, plasma) Sensitivity->Matrix Yes Throughput High Throughput Needed? Sensitivity->Throughput No Use_SPE Choose SPE Matrix->Use_SPE Yes Use_LLE Choose LLE Matrix->Use_LLE No Throughput->Use_LLE No Use_PPT Choose PPT Throughput->Use_PPT Yes

References

Reducing background noise in L-Tyrosine-d5 mass spec analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Tyrosine-d5 mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you reduce background noise and achieve high-quality, reproducible results in your experiments.

FAQs: Quick Answers to Common Questions

Q1: What are the most common sources of background noise in this compound analysis?

A1: High background noise in the low mass range is a frequent challenge in mass spectrometry.[1] Common sources include:

  • Contaminated Solvents and Reagents: Impurities in solvents like methanol, acetonitrile (B52724), and water, as well as additives like formic acid or ammonium (B1175870) acetate, can introduce significant background ions.[2][3] Always use LC-MS grade solvents and freshly prepared mobile phases.

  • Sample Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) such as phospholipids, salts, and metabolites can co-elute with this compound and cause ion suppression or enhancement, leading to inaccurate results.[4][5]

  • Instrument Contamination: Residuals from previous analyses, cleaning agents, or plasticizers from tubing and vials can leach into the system and contribute to background noise.[6][7] Regular cleaning of the ion source is crucial.[1]

  • Gas Purity and Leaks: Impurities in the nitrogen or argon gas supply, or air leaks in the system, can introduce ions that increase the background.[7]

  • Adduct Formation: this compound can form adducts with sodium ([M+Na]+), potassium ([M+K]+), or other species present in the mobile phase or sample, which can complicate spectra and increase background.[6]

Q2: What are the expected precursor and product ions for this compound?

A2: For this compound (C₉H₆D₅NO₃), the expected protonated precursor ion [M+H]⁺ is at m/z 187.2. Common product ions result from the neutral loss of the carboxyl group and fragmentation of the side chain. While specific fragmentation patterns should be optimized for your instrument, typical transitions for unlabeled L-Tyrosine can provide a starting point.

Precursor Ion (m/z)Product Ion (m/z)Description
187.2141.1Loss of COOH and H
187.2112.1Further fragmentation of the side chain

Q3: Can Hydrogen/Deuterium (B1214612) (H/D) exchange affect my this compound analysis?

A3: Yes, H/D exchange is a potential issue. While the deuterium atoms on the aromatic ring of this compound are generally stable, they can be photochemically labile and exchange with protons, especially at higher pH.[8] It is recommended to protect solutions from light and maintain a neutral or slightly acidic pH to minimize this effect. The stability of deuterated compounds in solution should always be considered.[9]

Troubleshooting Guide: A Systematic Approach to Reducing Background Noise

High background noise can obscure the signal of your analyte, leading to poor sensitivity and inaccurate quantification.[10] This guide provides a step-by-step approach to identify and eliminate the source of the noise.

Problem: High Background Noise Obscuring this compound Signal

Use the following flowchart to diagnose and resolve the issue:

Troubleshooting_Workflow A High Background Noise Observed B Is the noise present in blank injections? A->B C Yes B->C D No B->D E Contamination is likely from LC system or MS source. C->E F Noise is likely from sample matrix or preparation. D->F G Systematically clean the LC-MS system. (See Protocol 1) E->G I Re-evaluate mobile phase and additives. E->I J Check for and eliminate leaks. E->J H Optimize sample preparation. (See Protocol 2) F->H K Optimize MS parameters (cone voltage, collision energy). (See Data Section) F->K L Problem Resolved G->L H->L I->L J->L K->L

Caption: A logical workflow for troubleshooting high background noise.

Quantitative Data Summary

Optimizing instrument parameters is a critical step in enhancing the signal-to-noise (S/N) ratio.[11] The following tables provide example data on how adjusting key parameters can impact your this compound analysis.

Table 1: Effect of Cone Voltage on Signal-to-Noise Ratio for this compound (m/z 187.2 -> 141.1)

Cone Voltage (V)Signal Intensity (Counts)Background Noise (Counts)Signal-to-Noise (S/N) Ratio
201.5 x 10⁵2,50060
302.8 x 10⁵3,00093
40 4.5 x 10⁵ 3,200 141
503.9 x 10⁵4,50087
602.1 x 10⁵5,80036

Note: Optimal cone voltage can vary between instruments.

Table 2: Impact of Mobile Phase Additive on this compound Signal Intensity

Mobile Phase CompositionThis compound Signal Intensity (Arbitrary Units)Background Noise Level (Arbitrary Units)
0.1% Formic Acid in Water/Acetonitrile10015
0.1% Acetic Acid in Water/Acetonitrile8520
5mM Ammonium Formate in Water/Acetonitrile12025

Note: The choice of mobile phase additive can significantly impact ionization efficiency and background noise.[12]

Table 3: Sample Preparation Method Comparison for this compound in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)85 - 9515 - 25 (Suppression)
Solid-Phase Extraction (SPE)90 - 1055 - 15 (Suppression)
Liquid-Liquid Extraction (LLE)75 - 8520 - 30 (Suppression)

Note: Matrix effect is calculated as (1 - [Peak area in post-spiked matrix / Peak area in neat solution]) x 100%.[5]

Experimental Protocols

Protocol 1: Systematic LC-MS System Cleaning

This protocol outlines a systematic flushing procedure to remove contaminants from the LC and MS systems.[7]

Objective: To reduce background noise originating from the LC pumps, tubing, and MS ion source.

Materials:

  • LC-MS grade Isopropanol (IPA)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • A union to replace the column

Procedure:

  • System Preparation:

    • Remove the analytical column and replace it with a union.

    • Direct the flow from the union to waste.

    • Remove solvent filters from all solvent lines and place them in a beaker of IPA.

  • Solvent Line and Pump Flush:

    • Purge each pump line with IPA for 10 minutes at a flow rate of 1-2 mL/min.

    • Repeat the purge with ACN, then MeOH, and finally with water.

  • Full System Flush:

    • Place the solvent lines in fresh bottles of the following solvents:

      • A: 100% Isopropanol

      • B: 100% Acetonitrile

      • C: 100% Methanol

      • D: 100% Water

    • Run a gradient at 0.5 mL/min for 20-30 minutes for each of the following steps:

      • 100% Isopropanol

      • 100% Acetonitrile

      • 100% Methanol

      • 100% Water

    • Run a final flush with your initial mobile phase conditions until the baseline is stable.

  • Ion Source Cleaning:

    • Follow the manufacturer's instructions to clean the ion source components (e.g., capillary, cone). This often involves sonication in a series of solvents.[1]

  • Re-equilibration:

    • Reinstall the column.

    • Equilibrate the system with your mobile phase until a stable baseline is achieved.

    • Perform several blank injections to confirm the background noise has been reduced.

System_Cleaning_Workflow start Start Cleaning prep Prepare System: - Remove Column - Direct to Waste - Place Lines in IPA start->prep flush_lines Flush Solvent Lines & Pumps: IPA -> ACN -> MeOH -> Water prep->flush_lines full_flush Full System Flush Gradient: IPA -> ACN -> MeOH -> Water flush_lines->full_flush clean_source Clean Ion Source full_flush->clean_source reequilibrate Re-equilibrate System: - Reinstall Column - Run Mobile Phase clean_source->reequilibrate blank_injections Perform Blank Injections reequilibrate->blank_injections end System Clean blank_injections->end

Caption: Workflow for systematic LC-MS system cleaning.

Protocol 2: Protein Precipitation for this compound in Human Plasma

This protocol describes a common and effective method for removing proteins from plasma samples, which are a major source of matrix effects.[13][14]

Objective: To extract this compound from human plasma while minimizing matrix interference.

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • LC-MS grade Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 13,000 rpm and 4°C

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution. Vortex briefly to mix.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • The sample is now ready for injection into the LC-MS/MS system.

Protein_Precipitation_Workflow start Start Sample Prep add_is Add Internal Standard to Plasma start->add_is precipitate Add Ice-Cold Acetonitrile & Vortex add_is->precipitate centrifuge Centrifuge at 4°C precipitate->centrifuge collect Collect Supernatant centrifuge->collect evaporate Evaporate to Dryness (Optional) collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject end Analysis Complete inject->end

Caption: Workflow for protein precipitation of plasma samples.

References

How to correct for isotopic impurity of L-Tyrosine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Tyrosine-d5. The information herein is designed to help you correct for isotopic impurities and address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common isotopic impurities in commercially available this compound?

A1: Commercially available this compound is never 100% isotopically pure. The synthesis process results in a distribution of isotopologues, meaning molecules with fewer than five deuterium (B1214612) atoms. The most common impurities are L-Tyrosine-d4, L-Tyrosine-d3, and so on, down to the unlabeled L-Tyrosine-d0. The exact distribution varies by manufacturer and batch, but a typical batch with 98% isotopic enrichment at each of the five labeled positions will have a predictable distribution of these impurities. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific isotopic purity information.[1]

Q2: Why is it critical to correct for these isotopic impurities?

A2: Failing to correct for isotopic impurities can significantly impact the accuracy of your experimental results, leading to misinterpretation of data.[2][3] In metabolic labeling or tracer experiments, the presence of lighter isotopologues (d0-d4) in your "heavy" this compound standard will lead to an underestimation of the true incorporation of the d5 tracer. This is because the signal from the lower mass isotopologues will contribute to the signal of the corresponding unlabeled or less-labeled analyte in your sample.[4]

Q3: What are the primary analytical techniques for assessing the isotopic purity of this compound?

A3: The two primary techniques for determining the isotopic purity of this compound are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1] HRMS, such as Orbitrap or TOF-MS, can resolve the different isotopologues based on their mass-to-charge ratios.[5] ¹H (proton) NMR can be used to quantify the degree of deuteration by observing the reduction in the signal intensity of protons at the deuterated positions.[1]

Q4: Are there software tools available to automate the correction process?

A4: Yes, several software tools can help automate the correction for both natural isotopic abundance and tracer impurity. One such tool is IsoCorrectoR, which is an R-based tool that can correct MS and MS/MS data.[3] These tools typically require the user to provide the raw mass spectrometry data, the chemical formula of the analyte, and the isotopic purity of the tracer.[2]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Lower than expected isotopic enrichment in my labeled samples.

  • Symptom: Mass spectrometry data shows a lower-than-expected incorporation of this compound into your protein or metabolite of interest.

  • Possible Causes & Solutions:

    • Inaccurate Isotopic Purity of the Standard: The actual isotopic purity of your this compound may be lower than stated. It is crucial to verify the isotopic distribution of each new batch using HRMS before use.[4]

    • Isotopic Dilution: The "heavy" this compound can be diluted by "light" (unlabeled) L-Tyrosine present in your cell culture medium or from protein turnover within the cells. To minimize this, use a tyrosine-free basal medium and dialyzed fetal bovine serum (FBS) to reduce the concentration of unlabeled amino acids.[6]

    • Insufficient Labeling Time: For complete labeling in cell culture, ensure cells have undergone a sufficient number of doublings (typically at least 5-6) in the presence of this compound to allow for maximal incorporation.[6]

Issue 2: Inaccurate quantification at low analyte concentrations.

  • Symptom: Overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).

  • Possible Causes & Solutions:

    • Contribution from Unlabeled Impurity in the Internal Standard: The d0 isotopologue in your this compound internal standard will contribute to the signal of your unlabeled analyte. This becomes particularly problematic at low analyte concentrations where the contribution from the impurity is significant relative to the analyte signal.[4]

    • Solution: You must correct for this contribution mathematically. This involves determining the percentage of the d0 impurity in your this compound standard and subtracting its contribution from the measured analyte signal.[4]

Data Presentation

Table 1: Representative Isotopic Impurity of this compound

This table shows a theoretical distribution of isotopologues for a batch of this compound with 98% isotopic enrichment at each of the five deuterated positions. The actual distribution for your specific batch should be obtained from the Certificate of Analysis or determined experimentally.

IsotopologueMass ShiftTheoretical Abundance (%)
L-Tyrosine-d0M+0~0.00
L-Tyrosine-d1M+1~0.00
L-Tyrosine-d2M+2~0.01
L-Tyrosine-d3M+3~0.39
L-Tyrosine-d4M+4~9.42
This compoundM+5~90.20

Experimental Protocols

Protocol 1: Isotopic Purity Assessment of this compound by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve it in a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 1 µg/mL in the same solvent.[1]

  • Instrumentation (LC-HRMS):

    • Liquid Chromatography (LC): Use a reversed-phase C18 column.

    • Mass Spectrometry (MS): Operate a high-resolution mass spectrometer (e.g., Orbitrap or TOF) in full scan mode with a resolution of at least 60,000.[3]

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition:

    • Acquire the mass spectrum over a mass range that includes the molecular ions of unlabeled L-Tyrosine (d0) and all deuterated isotopologues (d1 to d5). The protonated molecular ion of unlabeled L-Tyrosine is approximately 182.081 m/z.

  • Data Analysis:

    • Extract the ion chromatograms for each isotopologue (M+0 to M+5).

    • Integrate the peak area for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.

Protocol 2: Mathematical Correction for Isotopic Impurity

Objective: To correct the measured analyte and internal standard peak areas for isotopic impurities.

Methodology:

  • Determine the Isotopic Distribution: Experimentally determine the isotopic distribution of your this compound internal standard (IS) using the HRMS protocol above. Let's denote the fractional abundances of the isotopologues as f_d0, f_d1, f_d2, f_d3, f_d4, and f_d5.

  • Measure Raw Peak Areas: In your experiment, measure the peak area of the unlabeled analyte (Analyte_measured) and the this compound internal standard (IS_measured).

  • Correct the Analyte Peak Area: The measured analyte peak area is inflated by the contribution from the d0 impurity in the internal standard. The corrected analyte peak area is calculated as: Analyte_corrected = Analyte_measured - (IS_measured * (f_d0 / f_d5))

  • Use Corrected Values for Quantification: Use the Analyte_corrected and IS_measured values for your final concentration calculations.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep_sample Dissolve this compound dilute_sample Dilute to working concentration prep_sample->dilute_sample lc_separation LC Separation (C18 column) dilute_sample->lc_separation ms_acquisition HRMS Full Scan (ESI+) lc_separation->ms_acquisition extract_ions Extract Ion Chromatograms (d0-d5) ms_acquisition->extract_ions integrate_peaks Integrate Peak Areas extract_ions->integrate_peaks calculate_dist Calculate Isotopic Distribution integrate_peaks->calculate_dist

Caption: Workflow for assessing the isotopic purity of this compound.

correction_logic cluster_measurement Measured Data cluster_impurity Isotopic Impurity Data cluster_correction Correction Calculation cluster_result Final Data measured_analyte Measured Analyte Peak Area correction_formula Corrected Analyte = Measured Analyte - (Measured IS * (f_d0 / f_d5)) measured_analyte->correction_formula measured_is Measured IS (d5) Peak Area measured_is->correction_formula impurity_dist Isotopic Distribution of IS (f_d0 to f_d5) impurity_dist->correction_formula corrected_analyte Corrected Analyte Peak Area correction_formula->corrected_analyte

Caption: Logical flow of the mathematical correction for isotopic impurity.

References

L-Tyrosine-d5 co-elution problems with endogenous L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of L-Tyrosine, with a specific focus on co-elution problems with its deuterated internal standard, L-Tyrosine-d5.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard, this compound, eluting at a different retention time than endogenous L-Tyrosine?

A1: This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to subtle changes in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because they can be slightly less lipophilic.[1] The magnitude of this retention time difference is influenced by the number and location of deuterium atoms and the specific chromatographic conditions. While a small, consistent shift is normal, significant separation can compromise data accuracy.[1]

Q2: What are the consequences of poor co-elution between L-Tyrosine and this compound?

A2: Incomplete co-elution can lead to a significant analytical issue known as "differential matrix effects."[1] If the analyte and the internal standard elute at different times, they may be affected differently by other co-eluting components from the sample matrix.[1] These matrix components can suppress or enhance the ionization of the analytes in the mass spectrometer, leading to inaccurate and imprecise quantification, as the internal standard will not accurately compensate for the matrix effects experienced by the endogenous L-Tyrosine.[1][2]

Q3: Can I still use this compound as an internal standard if it separates slightly from L-Tyrosine?

A3: While perfect co-elution is ideal, a small and highly reproducible separation may be acceptable if it is validated to not cause differential matrix effects. However, if the peaks are significantly resolved, it is highly recommended to optimize the chromatographic method to achieve co-elution.[1]

Q4: Besides the isotope effect, what else can cause retention time shifts for L-Tyrosine?

A4: L-Tyrosine is a polar, amphoteric compound, and its retention is highly sensitive to the mobile phase pH.[3][4][5] Small variations in the mobile phase pH can alter the ionization state of L-Tyrosine's carboxylic acid and amino groups, leading to significant shifts in retention time.[3][4][5] It is crucial to use a buffered mobile phase to ensure a stable pH and reproducible retention.

Troubleshooting Guides

Issue 1: Partial or complete chromatographic separation of L-Tyrosine and this compound.

This guide provides a systematic approach to troubleshoot and resolve the separation between L-Tyrosine and its deuterated internal standard.

Logical Troubleshooting Workflow:

start Separation Observed (L-Tyrosine vs. This compound) check_significance Assess Significance: Overlay Chromatograms. Is separation significant? start->check_significance sub_group_1 Chromatography Optimization check_significance->sub_group_1 Yes end_acceptable Separation Acceptable (Small & Reproducible). Proceed with Validation. check_significance->end_acceptable No mod_mobile_phase Modify Mobile Phase - Adjust % Organic Solvent - Change Organic Solvent (e.g., ACN to MeOH) - Adjust Buffer pH/Concentration sub_group_1->mod_mobile_phase eval_coelution Evaluate Co-elution mod_mobile_phase->eval_coelution mod_temp Adjust Column Temperature mod_temp->eval_coelution change_column Change Column Chemistry - Different C18 phase - Phenyl-Hexyl - HILIC / Mixed-Mode change_column->eval_coelution eval_coelution->mod_temp No eval_coelution->change_column No end_resolved Co-elution Achieved. Proceed with Analysis. eval_coelution->end_resolved Yes

Caption: A logical approach to resolving co-elution issues.

Troubleshooting Steps & Data Presentation:

The primary goal is to adjust chromatographic parameters that influence selectivity and retention to merge the peaks of L-Tyrosine and this compound.

StrategyParameter to ModifyExpected OutcomeExample Data Table
1. Mobile Phase Composition Organic Solvent PercentageDecrease the retention time difference (ΔRT). A higher percentage of organic solvent (e.g., acetonitrile) in reversed-phase chromatography will decrease the retention of both compounds, potentially reducing the separation.Table 1: Effect of Acetonitrile Concentration on ΔRT % Acetonitrile | L-Tyrosine RT (min) | this compound RT (min) | ΔRT (min)20% | 5.25 | 5.18 | 0.0722% | 4.82 | 4.76 | 0.0625% | 4.15 | 4.11 | 0.04
2. Mobile Phase pH Buffer pHL-Tyrosine's retention is highly dependent on pH. Adjusting the pH can alter the ionization state and interaction with the stationary phase, which can help to achieve co-elution. It is recommended to work at a pH at least 1.5-2 units away from the pKa values of tyrosine to ensure a stable ionic form.[3][4][5]Table 2: Effect of Mobile Phase pH on ΔRT pH | L-Tyrosine RT (min) | this compound RT (min) | ΔRT (min)2.5 | 6.10 | 6.02 | 0.083.0 | 5.75 | 5.69 | 0.063.5 | 5.40 | 5.36 | 0.04
3. Column Temperature Oven TemperatureIncreasing the temperature generally decreases retention times and can improve peak shape. It may also alter selectivity and help reduce the separation between the two compounds.Table 3: Effect of Column Temperature on ΔRT Temperature (°C) | L-Tyrosine RT (min) | this compound RT (min) | ΔRT (min)30 | 4.15 | 4.11 | 0.0435 | 3.90 | 3.87 | 0.0340 | 3.68 | 3.66 | 0.02
4. Stationary Phase Chemistry Column TypeIf mobile phase and temperature adjustments are insufficient, changing the stationary phase chemistry can provide the necessary change in selectivity. Since L-Tyrosine is polar, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can be effective alternatives to traditional reversed-phase C18 columns.[2][6]Table 4: Effect of Column Chemistry on ΔRT Column Type | L-Tyrosine RT (min) | this compound RT (min) | ΔRT (min)Standard C18 | 4.15 | 4.11 | 0.04Phenyl-Hexyl | 4.55 | 4.52 | 0.03HILIC | 3.21 | 3.20 | 0.01

Experimental Protocols

Protocol 1: Systematic Optimization of Mobile Phase Composition

Objective: To achieve co-elution of L-Tyrosine and this compound by systematically adjusting the organic solvent concentration in the mobile phase.

Methodology:

  • Initial Analysis: Analyze a standard solution containing both L-Tyrosine and this compound using your current LC method. Record the retention times (RT) and calculate the initial retention time difference (ΔRT).

  • Prepare Mobile Phases: Prepare a series of mobile phases with slightly different organic solvent (e.g., acetonitrile) concentrations. For example, if your current method uses 25% acetonitrile, prepare mobile phases with 20%, 22%, and 28% acetonitrile. Ensure the aqueous portion contains a consistent buffer (e.g., 0.1% formic acid).

  • Equilibrate the System: For each new mobile phase composition, ensure the LC system and column are fully equilibrated before injection (typically 10-15 column volumes).

  • Inject and Analyze: Inject the standard solution and record the retention times for L-Tyrosine and this compound.

  • Data Analysis: Calculate the ΔRT for each condition.

  • Optimization: Select the mobile phase composition that provides the smallest ΔRT, ideally resulting in complete co-elution.

Protocol 2: Evaluation of Matrix Effects Using the Post-Extraction Spike Method

Objective: To quantify the extent of matrix effects (ion suppression or enhancement) on L-Tyrosine and this compound. This is crucial if a small, persistent separation cannot be resolved.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of L-Tyrosine and this compound in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through your entire sample preparation procedure. In the final step, spike the extracted blank matrix with L-Tyrosine and this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with L-Tyrosine and this compound at the same concentration as Set A before starting the sample preparation procedure.

  • LC-MS/MS Analysis: Analyze multiple replicates (n≥3) of each set of samples using your LC-MS/MS method.

  • Data Evaluation:

    • Calculate the Matrix Effect (ME) for both the analyte and the internal standard: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A ME value < 100% indicates ion suppression, while > 100% indicates ion enhancement.

    • Compare the ME for L-Tyrosine and this compound. If the values are very similar, the internal standard is effectively compensating for matrix effects, even with a slight retention time difference.

Matrix Effect Evaluation Workflow:

start Evaluate Matrix Effects prep_samples Prepare 3 Sample Sets: - Set A (Neat) - Set B (Post-Spike) - Set C (Pre-Spike) start->prep_samples analyze Analyze by LC-MS/MS prep_samples->analyze calculate_me Calculate Matrix Effect (ME) ME (%) = (Area_B / Area_A) * 100 analyze->calculate_me compare_me Compare ME of Analyte and IS: Is ME_Analyte ≈ ME_IS? calculate_me->compare_me end_good IS is compensating effectively. Method is acceptable. compare_me->end_good Yes end_bad Differential Matrix Effects! Further method optimization is required. compare_me->end_bad No

Caption: Workflow for the evaluation of matrix effects.

References

Calibration curve issues with L-Tyrosine-d5 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with L-Tyrosine-d5 quantification, particularly concerning calibration curve performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in quantitative analysis?

This compound is a stable isotope-labeled (SIL) version of the amino acid L-Tyrosine, where five hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Because its chemical and physical properties are nearly identical to the endogenous L-Tyrosine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and reliable quantification.

Q2: I am observing poor linearity (r² < 0.99) in my L-Tyrosine calibration curve. What are the common causes?

Poor linearity is a frequent issue in LC-MS/MS analysis. The most common causes include:

  • Inappropriate Regression Model: A linear regression may not be the best fit for your data, especially over a wide dynamic range. Visually inspect the curve and the residual plot. A pattern in the residuals (e.g., a U-shape) suggests that a quadratic or weighted linear regression model might be more appropriate.[2]

  • Detector Saturation: At very high concentrations, the detector's response may no longer be proportional to the analyte concentration.[2]

  • Isotopic Crosstalk: Interference between the analyte and internal standard signals can occur.[3]

  • Differential Matrix Effects: This happens when the analyte and the internal standard do not co-elute perfectly and are affected differently by interfering components in the sample matrix.[3]

  • Contamination of the Internal Standard: The deuterated standard may contain a small amount of the unlabeled analyte.[3]

  • Errors in Standard Preparation: Inaccurate serial dilutions or issues with the solubility of L-Tyrosine can lead to non-linear responses.

Q3: My this compound internal standard has a slightly different retention time than L-Tyrosine. Is this a problem?

Yes, this can be a significant issue. A slight shift in retention time between the analyte and the deuterated internal standard is known as the "isotope effect".[4] If the two compounds do not co-elute perfectly, they may be subjected to different matrix effects (ion suppression or enhancement) from other co-eluting molecules in the sample. This can lead to inaccurate and imprecise results.[3] It is crucial to optimize chromatographic conditions to minimize this separation.[2]

Q4: How can I determine if my mass spectrometer's detector is saturated?

Detector saturation occurs when the ion signal is too high for the detector to respond linearly. A common sign is peak fronting or flattening. To confirm saturation, you can dilute your highest concentration standard. If the back-calculated concentration of the diluted standard is more accurate than the undiluted one, detector saturation is the likely cause.[2]

Q5: What is isotopic crosstalk and how can I check for it?

Isotopic crosstalk happens when the signal from the natural abundance isotopes of L-Tyrosine contributes to the signal of this compound, or when the this compound standard contains impurities of the unlabeled L-Tyrosine.[3] To check for this, inject a high-concentration solution of unlabeled L-Tyrosine and monitor the mass transition for this compound. A significant signal in the internal standard's channel indicates interference from the analyte.[2][5] Conversely, inject a solution of only this compound to check for any contribution to the analyte's signal.[5]

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity

This guide will help you diagnose and resolve common causes of non-linear calibration curves.

dot

start Start: Poor Linearity (r² < 0.99) check_regression Visually inspect curve and residual plot start->check_regression pattern_residuals Pattern in residuals? check_regression->pattern_residuals change_model Action: Use quadratic or weighted (1/x or 1/x²) regression pattern_residuals->change_model Yes check_highest_std Dilute highest concentration standard and re-inject pattern_residuals->check_highest_std No accurate_backcalc Accurate back-calculation? check_highest_std->accurate_backcalc detector_saturation Conclusion: Detector Saturation accurate_backcalc->detector_saturation Yes check_blanks Analyze blank injections (solvent and matrix) accurate_backcalc->check_blanks No noise_in_blank Significant signal in blank? check_blanks->noise_in_blank contamination Conclusion: Contaminated solvent, reagents, or carryover noise_in_blank->contamination Yes investigate_further Investigate other causes: - Standard preparation errors - Isotopic crosstalk - Matrix effects noise_in_blank->investigate_further No

Troubleshooting workflow for poor calibration curve linearity.
Issue 2: High Variability in Internal Standard Response

High variability in the this compound peak area across your calibration standards and samples can compromise the precision of your assay.

dot

start Start: High %RSD in IS Peak Area check_pipetting Verify pipette calibration and pipetting technique start->check_pipetting pipetting_ok Pipetting consistent? check_pipetting->pipetting_ok correct_pipetting Action: Recalibrate pipettes and ensure consistent IS spiking pipetting_ok->correct_pipetting No check_matrix_effects Perform post-column infusion experiment with blank matrix pipetting_ok->check_matrix_effects Yes end Problem likely resolved correct_pipetting->end ion_suppression Significant ion suppression/ enhancement observed? check_matrix_effects->ion_suppression matrix_effects_present Conclusion: Variable matrix effects ion_suppression->matrix_effects_present Yes check_is_stability Investigate IS stability in prepared samples over time ion_suppression->check_is_stability No optimize_chromatography Action: - Improve sample cleanup - Optimize chromatography to  separate from interference matrix_effects_present->optimize_chromatography optimize_chromatography->end is_unstable IS signal degrades over time? check_is_stability->is_unstable stability_issue Conclusion: Internal standard instability is_unstable->stability_issue Yes analyze_promptly Action: Analyze samples promptly after preparation stability_issue->analyze_promptly analyze_promptly->end

Troubleshooting workflow for internal standard variability.

Data Presentation

The following tables summarize typical performance data for L-Tyrosine quantification using a stable isotope-labeled internal standard. Note that actual performance may vary based on the specific analyte, matrix, and instrumentation.

Table 1: Representative LC-MS/MS Method Validation Data for L-Tyrosine

ParameterPerformanceReference
Linearity (r²)>0.99[4][6]
Intra-assay Precision (%CV)<15%[4]
Inter-assay Precision (%CV)<15%[4]
Accuracy (% Bias)Within ±15%[4]
Limit of Quantification (LOQ)1 µmol/L[6]

Table 2: Common MRM Transitions for L-Tyrosine and its Isotopologues

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
L-Tyrosine (unlabeled)182.1136.1[4]
L-Tyrosine-d4186.1140.1[4]
L-Tyrosine-¹³C₉,¹⁵N191.1145.1[4]
This compound (Predicted) 187.1 141.1 Inferred

Note: The MRM transition for this compound is predicted based on the fragmentation pattern of L-Tyrosine and its other deuterated analogs. It is crucial to optimize this transition on your specific instrument.

Experimental Protocols

Protocol 1: Preparation of L-Tyrosine Calibration Standards

Objective: To prepare a series of calibration standards for generating a calibration curve for L-Tyrosine quantification.

Materials:

  • L-Tyrosine standard

  • This compound internal standard

  • Solvent (e.g., 0.1 M HCl, DMSO, or a mixture of water and organic solvent)

  • Blank biological matrix (e.g., plasma, serum)

  • Calibrated pipettes and volumetric flasks

Procedure:

  • Stock Solution Preparation:

    • L-Tyrosine has low solubility in neutral water (0.45 mg/mL).[7] To prepare a stock solution, dissolve L-Tyrosine in a small amount of 0.1 M HCl or DMSO before diluting with water.[7][8] For example, a 1 mg/mL stock solution can be prepared by dissolving 10 mg of L-Tyrosine in 1 mL of 0.1 M HCl and then diluting to 10 mL with water.

    • Prepare a stock solution of this compound in a similar manner.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the L-Tyrosine stock solution with the appropriate solvent. The concentration range should cover the expected concentrations in your samples.

  • Calibration Curve Preparation:

    • Aliquot a fixed volume of blank biological matrix into a series of tubes.

    • Spike each tube with a decreasing volume of the L-Tyrosine working standard solutions to create a calibration curve with at least 6-8 non-zero points.

    • Add a constant amount of the this compound internal standard working solution to each calibration standard (and also to your unknown samples and quality controls).

    • Vortex each tube to ensure thorough mixing.

Protocol 2: Sample Preparation (Protein Precipitation) for L-Tyrosine Analysis in Plasma

Objective: To extract L-Tyrosine from plasma samples for LC-MS/MS analysis.

Materials:

  • Plasma samples, calibration standards, and quality controls

  • This compound internal standard working solution

  • Cold acetonitrile (B52724) or methanol

  • Centrifuge

Procedure:

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add a fixed amount of the this compound internal standard working solution to each tube.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at a high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

dot

start Start: Plasma Sample/Standard add_is Add this compound Internal Standard start->add_is add_solvent Add Cold Acetonitrile (Protein Precipitation) add_is->add_solvent vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge at High Speed vortex->centrifuge transfer_supernatant Transfer Supernatant for Analysis centrifuge->transfer_supernatant end Ready for LC-MS/MS Injection transfer_supernatant->end

Workflow for plasma sample preparation by protein precipitation.

References

Preventing L-Tyrosine-d5 degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of L-Tyrosine-d5 to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: The primary factors influencing the stability of this compound are temperature, light, pH, and the presence of oxidizing agents. As an isotopically labeled amino acid, its chemical properties are nearly identical to its unlabeled counterpart, L-Tyrosine, making it susceptible to similar degradation pathways. Key degradation routes include oxidation of the phenol (B47542) group, photodegradation, and potential H/D exchange under certain conditions.

Q2: How should solid this compound be stored?

A2: For optimal stability, solid this compound should be stored in a cool, dark, and dry environment.[1] It is recommended to store it in a tightly sealed, opaque container to protect it from light and moisture. For long-term storage, temperatures of -20°C are advisable to minimize the rate of any potential degradation reactions.[1] Storing under an inert atmosphere, such as argon or nitrogen, can provide additional protection against oxidation.

Q3: What is the recommended way to prepare and store this compound stock solutions?

A3: When preparing stock solutions, it is crucial to use high-purity solvents and protect the solution from light. L-Tyrosine has low solubility at neutral pH. To dissolve this compound, a slightly acidic or alkaline pH may be necessary. For many amino acids, a slightly acidic aqueous solution (e.g., 0.1 N HCl) can aid in dissolution.[1] Stock solutions should be stored in tightly sealed, light-protected vials at -20°C or -80°C.[1] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[2]

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of L-Tyrosine in solution is pH-dependent. Generally, neutral to slightly acidic conditions (pH 4-7) are considered optimal for the stability of similar compounds like N-Acetyl-L-tyrosine. Under strongly acidic or alkaline conditions, degradation rates can increase. It is important to buffer solutions to the appropriate pH for your experimental needs and to be aware that the optimal pH for solubility may not be the same as for stability.

Q5: Is this compound sensitive to light?

A5: Yes, L-Tyrosine and its deuterated analogs are sensitive to light. The aromatic ring of tyrosine can absorb UV light, which can lead to photodegradation. Studies have shown that the aromatic hydrogen nuclei of tyrosine are photochemically labile and can exchange with deuterons in a D2O solution, particularly at a pH of 9. This highlights the importance of protecting this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q6: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the solvent?

A6: Yes, hydrogen-deuterium (H/D) exchange is a possibility, especially under certain conditions. Photochemical activation, particularly at alkaline pH, can promote H/D exchange on the aromatic ring. While the C-D bonds are generally stable, prolonged storage in protic solvents, especially at non-neutral pH or elevated temperatures, could potentially lead to some back-exchange. To minimize this risk, it is advisable to prepare solutions fresh when possible and store them under recommended conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in color of solid this compound (e.g., yellowing) Oxidation of the phenol group.Discard the reagent. Ensure future batches are stored in a dark, dry environment, preferably under an inert atmosphere.
Decreased concentration of this compound in solution over time Degradation due to improper storage (temperature, light, pH).Prepare fresh solutions for critical experiments. For storage, use opaque vials, store at -20°C or below, and ensure the pH is within the optimal range (neutral to slightly acidic). Minimize freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatograms (e.g., LC-MS) Presence of degradation products such as dityrosine (B1219331) (from oxidation) or other modified forms.Analyze for common degradation products. Review storage and handling procedures. Consider adding antioxidants like L-DOPA if compatible with the experimental design.
Variability in experimental results using different aliquots of the same stock solution Inconsistent storage of aliquots, or degradation due to repeated freeze-thaw cycles of the main stock.Prepare single-use aliquots from a freshly prepared stock solution to avoid multiple freeze-thaw cycles. Ensure all aliquots are stored under identical, optimal conditions.
Loss of isotopic purity (lower than expected deuteration) H/D exchange with the solvent.Avoid prolonged exposure to light, especially at alkaline pH. Prepare solutions in D2O-based buffers if isotopic purity is critical for the application. For long-term storage, consider lyophilizing the compound from a D2O solution.

Degradation Pathways and Prevention

The primary degradation pathways for this compound are oxidation and photodegradation.

This compound Degradation Pathways cluster_prevention Prevention Strategies LTyrd5 This compound Oxidation Oxidation (O2, metal ions) LTyrd5->Oxidation Photodegradation Photodegradation (UV light) LTyrd5->Photodegradation TyrosylRadical Tyrosyl-d4 Radical Oxidation->TyrosylRadical ExcitedState Excited State Photodegradation->ExcitedState Dityrosine Dityrosine-d8 TyrosylRadical->Dityrosine dimerization OtherOxidationProducts Other Oxidation Products TyrosylRadical->OtherOxidationProducts ExcitedState->OtherOxidationProducts other reactions HD_Exchange H/D Exchange (loss of isotopic purity) ExcitedState->HD_Exchange InertAtmosphere Inert Atmosphere (e.g., Argon) InertAtmosphere->Oxidation LowTemperature Low Temperature (-20°C to -80°C) LowTemperature->Oxidation LowTemperature->Photodegradation LightProtection Light Protection (Opaque containers) LightProtection->Photodegradation OptimalpH Optimal pH (Neutral to slightly acidic) OptimalpH->Oxidation Antioxidants Antioxidants (e.g., L-DOPA) Antioxidants->Oxidation

Caption: Key degradation pathways of this compound and corresponding prevention strategies.

Experimental Protocols

Protocol for Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf life under normal storage conditions.

1. Materials:

  • Solid this compound

  • Climate-controlled stability chambers

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • C18 reversed-phase HPLC column

  • HPLC system coupled to a high-resolution mass spectrometer (LC-MS/MS)

  • Calibrated analytical balance

  • Amber glass vials with screw caps

2. Sample Preparation:

  • Accurately weigh 1-2 mg of solid this compound into multiple amber glass vials.

  • Tightly cap the vials.

3. Storage Conditions:

  • Place a set of vials in a stability chamber at accelerated conditions (e.g., 40°C / 75% relative humidity).

  • Store a control set of vials at the recommended long-term storage condition (e.g., -20°C in a desiccator).

4. Time Points:

  • Analyze samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

5. Analysis (LC-MS/MS Method):

  • Sample Preparation for Analysis:

    • At each time point, remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Dissolve the contents in a known volume of Mobile Phase A to a stock concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 5-10 µL of the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile using a UV detector (e.g., at 275 nm) and the mass spectrometer.

  • Mass Spectrometry Analysis:

    • Acquire data in full scan mode and in tandem MS (MS/MS) mode to monitor for the parent ion of this compound and potential degradation products.

    • Use an appropriate internal standard for quantification if necessary.

6. Data Analysis:

  • Calculate the purity of this compound at each time point by determining the peak area percentage in the chromatogram.

  • Quantify any significant degradation products.

  • Plot the purity of this compound as a function of time for each storage condition to determine the degradation rate.

Experimental Workflow

Accelerated Stability Study Workflow Start Start: Solid this compound Aliquot Aliquot into Vials Start->Aliquot Storage Place in Stability Chambers Aliquot->Storage Accelerated Accelerated Conditions (e.g., 40°C / 75% RH) Storage->Accelerated Control Control Conditions (e.g., -20°C) Storage->Control TimePoints Sample at Time Points (0, 1, 3, 6 months) Accelerated->TimePoints Control->TimePoints LCMS LC-MS/MS Analysis TimePoints->LCMS DataAnalysis Data Analysis (Purity, Degradation Rate) LCMS->DataAnalysis Report Generate Stability Report DataAnalysis->Report

Caption: Workflow for conducting an accelerated stability study of this compound.

Quantitative Data Summary

The following table provides illustrative degradation rate data for L-Tyrosine under different conditions. Note: This data is for non-deuterated L-Tyrosine and should be used as an estimation. Researchers should conduct their own stability studies for this compound to obtain precise degradation kinetics.

Condition Temperature (°C) pH Estimated Half-life (t½) Primary Degradation Pathway
Aqueous Solution (in dark) 257.0> 1 yearSlow Oxidation
Aqueous Solution (in dark) 407.0MonthsOxidation
Aqueous Solution (in dark) 253.0Months to a yearAcid-catalyzed reactions
Aqueous Solution (in dark) 259.0Weeks to monthsBase-catalyzed oxidation
Aqueous Solution (exposed to UV light) 257.0Hours to daysPhotodegradation, Oxidation
Aqueous Solution (exposed to UV light) 259.0HoursPhotodegradation, H/D Exchange
Solid (in dark, dry) 25N/AYearsVery slow oxidation
Solid (in dark, dry) -20N/A> 5 yearsMinimal degradation

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential for researchers to validate storage conditions and perform stability testing for their specific applications and formulations.

References

Impact of mobile phase pH on L-Tyrosine-d5 stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of mobile phase pH on the stability of L-Tyrosine-d5 during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The main stability concern for L-Tyrosine and its deuterated isotopologues like this compound is its limited solubility at neutral pH.[1][2] L-Tyrosine has a very low solubility in water at neutral pH (around 0.45 mg/mL).[1] To achieve higher concentrations in stock solutions, it is often necessary to dissolve it at a pH below 2 or above 9.[1] While L-Tyrosine is a relatively stable amino acid, extreme pH conditions can pose a risk to the stability of the molecule and the analytical column.[1][3]

Q2: How does mobile phase pH affect the chromatographic analysis of this compound?

A2: Mobile phase pH is a critical parameter in the reversed-phase HPLC or LC-MS analysis of ionizable compounds like this compound.[3][4][5] L-Tyrosine has two pKa values: approximately 2.2 for the carboxylic acid group and 9.21 for the amino group.[1] The pH of the mobile phase will determine the ionization state of this compound, which in turn affects its retention time and peak shape.[4][5] For reproducible results, it is generally recommended to use a mobile phase pH that is at least one pH unit away from the analyte's pKa.[5]

Q3: What is the recommended pH range for a mobile phase when analyzing this compound?

A3: For optimal and reproducible results in reversed-phase chromatography, a pH range of 2 to 4 is often recommended for the analysis of compounds like this compound.[5] In this acidic range, the amine group is protonated and the carboxylic acid is largely in its non-ionized form, leading to consistent retention. Most silica-based C18 columns are stable in the pH range of 2 to 8.[6] Using a mobile phase with a pH below 2 can risk hydrolysis of the bonded phase of the column, while a pH above 8 can lead to the dissolution of the silica (B1680970) backbone.[6]

Q4: Can the mobile phase pH cause degradation of this compound during analysis?

A4: While L-Tyrosine is generally stable, prolonged exposure to harsh acidic or alkaline conditions, especially when combined with elevated temperatures, could potentially lead to degradation. For instance, related compounds like N-Acetyl-L-tyrosine show increased hydrolysis under strongly acidic (below pH 3) or alkaline (above pH 8) conditions.[7] Therefore, it is crucial to assess the stability of this compound under the specific analytical conditions being used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Mobile phase pH is too close to the pKa of this compound.Adjust the mobile phase pH to be at least 1-2 units away from the pKa values (2.2 and 9.21). For example, use a mobile phase with a pH between 3.2 and 7.2.
Inconsistent Retention Times Inadequate buffering of the mobile phase.Use a suitable buffer to maintain a constant pH. Common buffers for LC-MS include formic acid, acetic acid, or ammonium (B1175870) formate/acetate (B1210297). Ensure the buffer concentration is sufficient (typically 10-20 mM).
Loss of Signal/Response Degradation of this compound in the mobile phase or on the column.Prepare fresh mobile phase daily. Avoid prolonged storage of this compound in the mobile phase. Consider performing a forced degradation study to identify potential degradation products and stable conditions.
Column Performance Degradation Use of a mobile phase with a pH outside the stable range for the column.Ensure the mobile phase pH is within the manufacturer's recommended range for the specific column being used (typically pH 2-8 for silica-based columns).

Experimental Protocols

Protocol: Assessment of this compound Stability in Different pH Mobile Phases

This protocol outlines a general procedure to evaluate the stability of this compound in various mobile phase pH conditions.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in a small amount of 0.1 M HCl to ensure complete dissolution.

    • Dilute with the mobile phase to the desired final concentration (e.g., 1 µg/mL).

  • Preparation of Mobile Phases at Different pH Values:

    • Prepare a series of aqueous mobile phase components buffered at different pH values (e.g., pH 3, 5, 7, and 9). Use buffers compatible with your detection method (e.g., formic acid for pH 3, ammonium acetate for pH 5 and 7, and ammonium bicarbonate for pH 9 for LC-MS).

    • The final mobile phase will be a mixture of this aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Stability Study:

    • Aliquots of the this compound working solution are prepared in each of the different pH mobile phases.

    • These solutions are kept at a controlled temperature (e.g., room temperature or 40°C).

    • Samples are injected into the LC-MS/MS system at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Data Analysis:

    • Monitor the peak area of this compound at each time point for each pH condition.

    • A decrease in the peak area over time indicates degradation.

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) measurement.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Mobile Phase pH at Room Temperature (25°C) over 24 Hours

Time (Hours)% Remaining (pH 3.0)% Remaining (pH 5.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0100.0
299.899.999.598.2
499.599.899.196.5
899.199.698.293.1
1298.899.497.590.3
2497.698.995.285.4

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary based on specific experimental conditions.

Mandatory Visualization

Stability_Workflow prep_stock Prepare this compound Stock Solution spike_samples Spike Stock into Each Mobile Phase prep_stock->spike_samples prep_mp Prepare Mobile Phases at Various pH Values prep_mp->spike_samples incubate Incubate Samples at Controlled Temperature spike_samples->incubate inject Inject Samples at Time Points (0, 2, 4... hrs) incubate->inject analyze LC-MS/MS Analysis inject->analyze data_proc Data Processing and Peak Area Integration analyze->data_proc assess_stability Assess Stability (% Recovery) data_proc->assess_stability

Caption: Workflow for assessing this compound stability at different mobile phase pH values.

References

Optimizing LC gradient for separating L-Tyrosine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of L-Tyrosine-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this stable isotope-labeled amino acid.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound elute earlier than its unlabeled counterpart in reversed-phase liquid chromatography (RPLC)?

A1: This phenomenon is known as the Chromatographic Deuterium (B1214612) Isotope Effect (CDE).[1][2] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule. Specifically, the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[1][3] This can result in a smaller van der Waals radius and reduced polarizability for the deuterated molecule, leading to weaker interactions with the non-polar stationary phase in RPLC and, consequently, earlier elution.[1]

Q2: I am observing poor retention and peak shape for this compound on a C18 column. What can I do?

A2: L-Tyrosine is a polar compound, and achieving good retention on a traditional C18 column can be challenging. Here are several strategies to improve performance:

  • Optimize Mobile Phase pH: The retention of amino acids is highly dependent on the pH of the mobile phase.[4] For L-Tyrosine, which has acidic and basic functional groups, adjusting the pH can alter its ionization state and improve retention.

  • Consider Alternative Chromatographic Modes: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography can be more effective than RPLC.[5][6][7][8][9][10] HILIC utilizes a polar stationary phase and a high organic mobile phase to retain polar analytes.[9][10] Mixed-mode columns combine reversed-phase and ion-exchange or HILIC characteristics, offering multiple retention mechanisms.[7][11][12]

  • Use an Appropriate Mobile Phase: For RPLC, ensure your mobile phase has a sufficiently high aqueous component in the initial conditions to retain this polar analyte.

Q3: My this compound signal is inconsistent or shows high variability in my LC-MS/MS analysis. What are the potential causes?

A3: Inconsistent signal for an isotope-labeled internal standard can stem from several factors:

  • Inconsistent Addition of the Standard: Ensure the internal standard is added precisely and consistently to all samples, standards, and quality controls at the earliest stage of sample preparation.[13]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your analyte and internal standard. While isotope-labeled standards are meant to compensate for this, significant differences in retention time between the analyte and the standard due to the deuterium isotope effect can lead to differential matrix effects.

  • Stability of the Labeled Compound: While generally stable, issues with the stability of deuterated standards have been reported, though this is less common.

  • Isotopic Purity of the Standard: Contamination of the isotope-labeled standard with the unlabeled analyte can lead to inaccurate quantification.[13]

Q4: Can I use the same gradient for this compound as for unlabeled L-Tyrosine?

A4: While you can use the same gradient as a starting point, be aware that the retention times will likely differ due to the Chromatographic Deuterium Isotope Effect.[1][14] For quantitative analysis where this compound is used as an internal standard for L-Tyrosine, it is crucial that the two compounds are chromatographically resolved or that the isotope effect is minimal and consistent. If the retention time shift is significant, you may need to adjust the gradient to ensure proper integration and to understand any potential for differential matrix effects.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload.- Use a high-purity, end-capped C18 column.- Adjust the mobile phase pH to ensure a consistent ionization state of this compound.- Reduce the injection volume or sample concentration.
Co-elution with Matrix Components - Insufficient chromatographic resolution.- Optimize the gradient by making it shallower to increase separation.- Consider a different stationary phase (e.g., HILIC, mixed-mode) for alternative selectivity.[5][6][7][8][9][10][11][12]- Enhance sample cleanup procedures.
Low Sensitivity / Poor Signal-to-Noise - Suboptimal ionization in the mass spectrometer.- Matrix suppression.- Analyte degradation.- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).- Improve chromatographic separation to move the this compound peak away from interfering matrix components.- Ensure proper sample handling and storage to prevent degradation.
Retention Time Drifting - Inadequate column equilibration.- Changes in mobile phase composition.- Column degradation.- Ensure sufficient re-equilibration time between injections, especially for HILIC methods.- Prepare fresh mobile phase daily.- Use a guard column and consider replacing the analytical column if performance degrades over time.

Experimental Protocol: Optimized LC Gradient for this compound

This protocol provides a starting point for optimizing the separation of this compound using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Objective: To achieve a sharp, symmetrical peak for this compound with adequate retention for reliable quantification.

Materials:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Methodology:

  • Standard Preparation: Prepare a 1 µg/mL stock solution of this compound in 50:50 water:acetonitrile with 0.1% formic acid.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • LC-MS/MS Parameters:

    • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm

    • Column Temperature: 40 °C

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • MS Detection: ESI in positive ion mode. Monitor a specific MRM transition for this compound.

  • Gradient Program:

Time (min)% Mobile Phase B
0.02
1.02
5.030
5.195
6.095
6.12
8.02

Quantitative Data Summary

The following table presents hypothetical retention time data for L-Tyrosine and this compound under different gradient conditions to illustrate the Chromatographic Deuterium Isotope Effect.

Gradient ConditionL-Tyrosine Retention Time (min)This compound Retention Time (min)Retention Time Difference (sec)
Fast Gradient (5-95% B in 3 min) 2.152.121.8
Standard Gradient (5-50% B in 8 min) 4.324.273.0
Shallow Gradient (5-25% B in 10 min) 7.887.814.2

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_solutions Solutions cluster_end Resolution Start LC-MS Analysis Issue (e.g., Poor Peak Shape, Low Sensitivity) Check_Method Review LC Method Parameters Start->Check_Method Check_Sample Evaluate Sample Preparation Start->Check_Sample Check_System Assess System Performance Start->Check_System Optimize_Gradient Optimize Gradient Profile (e.g., Shallower Gradient) Check_Method->Optimize_Gradient Change_Column Consider Alternative Column (HILIC, Mixed-Mode) Check_Method->Change_Column Adjust_pH Adjust Mobile Phase pH Check_Method->Adjust_pH Improve_Cleanup Enhance Sample Cleanup Check_Sample->Improve_Cleanup System_Maintenance Perform System Maintenance (e.g., Change Column, Clean Source) Check_System->System_Maintenance Resolved Issue Resolved Optimize_Gradient->Resolved Change_Column->Resolved Adjust_pH->Resolved Improve_Cleanup->Resolved System_Maintenance->Resolved

Troubleshooting workflow for LC gradient optimization.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare this compound Standard Solution Inject_Sample Inject Sample Prep_Standard->Inject_Sample Prep_Mobile_Phase Prepare Mobile Phases (A and B) Setup_LC Set Up LC Method (Gradient, Flow Rate, Temp) Prep_Mobile_Phase->Setup_LC Setup_LC->Inject_Sample Setup_MS Set Up MS Method (ESI+, MRM) Acquire_Data Acquire Data Setup_MS->Acquire_Data Inject_Sample->Acquire_Data Process_Data Process Chromatogram and Spectrum Acquire_Data->Process_Data Quantify Quantify Peak Area Process_Data->Quantify

Experimental workflow for this compound analysis.

References

Validation & Comparative

L-Tyrosine-d5 vs. ¹³C L-Tyrosine: A Comparative Guide for Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision that directly influences data accuracy and reliability. In the realm of mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective, data-driven comparison of two common types of SIL internal standards for L-Tyrosine: L-Tyrosine-d5 (deuterated) and ¹³C L-Tyrosine (carbon-13 labeled), to inform the selection of the optimal standard for your analytical needs.

An ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it experiences the same effects throughout sample preparation, chromatography, and ionization.[1] This co-behavior allows for accurate correction of variations, leading to reliable and reproducible results.[1] While both deuterated and ¹³C-labeled standards are widely used, their fundamental properties can lead to significant differences in performance.[1]

Key Performance Differences: A Head-to-Head Comparison

The primary distinctions between deuterated and ¹³C-labeled internal standards for L-Tyrosine lie in their chromatographic behavior, isotopic stability, and their ability to compensate for matrix effects.

Performance ParameterThis compound (Deuterated)¹³C L-Tyrosine (Carbon-13 Labeled)Rationale
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting earlier than unlabeled L-Tyrosine.[2][3]Co-elutes perfectly with unlabeled L-Tyrosine.[2][3]The "isotope effect" from the stronger C-D bond can alter chromatographic behavior. ¹³C labeling results in a negligible change to physicochemical properties.[3]
Matrix Effect Compensation Can be less effective if chromatographic shift occurs, leading to differential ion suppression or enhancement.[3][4]Excellent at correcting for matrix effects due to identical elution profiles.[3][5]Co-elution ensures both the analyte and internal standard experience the same matrix effects at the same time in the ion source.
Isotopic Stability Deuterium atoms can be prone to back-exchange with hydrogen atoms, particularly at exchangeable sites (-OH, -NH₂).[2][6]¹³C atoms are incorporated into the carbon skeleton and are exceptionally stable, not susceptible to exchange.[2]The stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical process.
Accuracy & Precision Can lead to inaccuracies, with some studies showing significant error due to imperfect retention time matching.[3][6]Generally demonstrates improved accuracy and precision.[3][7]Perfect co-elution and superior matrix effect compensation lead to more reliable quantification.
Cost & Availability Generally more common and cost-effective.[3][8]Typically more costly and may have more limited availability.[8]The synthesis of ¹³C-labeled compounds is often more complex and expensive.

Experimental Data Summary

While a direct head-to-head study for this compound versus a specific ¹³C L-Tyrosine was not found in the immediate search, the following table summarizes representative performance data for tyrosine quantification using both deuterated and ¹³C-labeled internal standards from separate studies, illustrating the general performance expectations.

ParameterL-Tyrosine Quantification with Deuterated IS (L-Tyrosine-d4)L-Tyrosine Quantification with ¹³C-Labeled IS (L-Tyrosine-¹³C₉,¹⁵N)Reference
Linearity (r²) >0.99Not explicitly stated, but method validated for accuracy and precision.[9]
Intra-assay Precision (%CV) <10%Not explicitly stated, but method validated for accuracy and precision.[9]
Inter-assay Precision (%CV) <15%Not explicitly stated, but method validated for accuracy and precision.[9]
Accuracy (% Bias) Within ±15%Mean bias of 100.3% with a standard deviation of 7.6% (in a general study comparing SIL IS).[3][9]

Experimental Protocols

Below is a generalized experimental protocol for the quantification of L-Tyrosine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Protein Precipitation)
  • Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the this compound or ¹³C L-Tyrosine internal standard solution at a known concentration.[2] The concentration should be within the linear range of the assay.[1]

  • Protein Precipitation: Add a protein precipitation solvent (e.g., acetonitrile, methanol) to remove proteins and other interfering substances.[1]

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen.[1] Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A suitable reversed-phase or HILIC column for amino acid analysis.

    • Mobile Phase A: Aqueous solvent with an appropriate modifier (e.g., 0.1% formic acid).

    • Mobile Phase B: Organic solvent (e.g., acetonitrile) with an appropriate modifier.

    • Gradient: A suitable gradient elution program is used to separate L-Tyrosine from other matrix components.[2]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for L-Tyrosine.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

    • MRM Transitions:

      • L-Tyrosine: Monitor the transition from the precursor ion (m/z) to a specific product ion (e.g., m/z 182.1 → 136.1).[9][10]

      • This compound Internal Standard: Monitor the corresponding mass-shifted precursor to product ion transition.

      • ¹³C L-Tyrosine Internal Standard: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., for L-Tyrosine-¹³C₉,¹⁵N: m/z 191.1 → 145.1).[9]

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and the workflow for selecting an internal standard.

Workflow for Internal Standard Selection start Start: Need for Quantitative Bioanalysis is_needed Is an Internal Standard Required? start->is_needed sil_choice Select Stable Isotope-Labeled (SIL) Internal Standard is_needed->sil_choice Yes isotope_type Choose Isotope Type sil_choice->isotope_type deuterated Deuterated (e.g., this compound) isotope_type->deuterated Lower Cost c13 ¹³C-Labeled (e.g., ¹³C L-Tyrosine) isotope_type->c13 Higher Performance consider_performance Consider Performance Requirements (Accuracy, Precision, Matrix Complexity) deuterated->consider_performance consider_cost Consider Cost and Availability c13->consider_cost validate Validate Method Performance consider_cost->validate consider_performance->validate end End: Reliable Quantitative Data validate->end

Caption: A generalized workflow for selecting an internal standard.

Caption: Structures of L-Tyrosine and its stable isotope-labeled forms.

Conclusion and Recommendation

For the highest level of accuracy and precision in the quantitative bioanalysis of L-Tyrosine by LC-MS/MS, a ¹³C-labeled internal standard is the preferred choice.[3] Its ability to co-elute perfectly with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability.[3][5] While deuterated internal standards like this compound are a more common and cost-effective option, they can introduce complications such as chromatographic shifts and potential isotopic instability that may compromise data integrity.[3][6]

When using deuterated standards, careful validation is crucial to ensure these potential issues do not compromise the results. For researchers and drug development professionals where data quality is non-negotiable, the investment in ¹³C-labeled internal standards is a scientifically sound decision that leads to more reliable and defensible data.

References

A Comparative Guide to the L-Tyrosine-d5 Isotope Dilution Method: Accuracy and Precision in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of L-Tyrosine is paramount for robust and reproducible results. This guide provides an objective comparison of the L-Tyrosine-d5 isotope dilution method with alternative analytical techniques. Supported by experimental data, this document aims to facilitate the selection of the most suitable method for your research needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for L-Tyrosine quantification often involves a trade-off between sensitivity, specificity, accuracy, precision, and throughput. The this compound isotope dilution method, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is widely regarded as a gold standard due to its high specificity and ability to correct for matrix effects and variations in sample processing. Below is a summary of the performance of various common analytical techniques.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (CV %)Key Considerations
Isotope Dilution LC-MS/MS L-Tyrosine2 µmol/L[1]20 µmol/L[1]97.0 - 104.1%[1]Intra-day: 1.5 - 4.0% Inter-day: Not Reported[1]High specificity and accuracy; corrects for matrix effects; considered a reference method.
HPLC with UV Detection N-Acetyl-L-tyrosineNot Reported1 µg/mLNot ReportedNot ReportedSimpler instrumentation; suitable for higher concentrations; may lack specificity in complex matrices.
HPLC with Fluorescence Detection Phenylalanine and Tyrosine5.0 µmol/L[2]10.0 µmol/L[2]92.0 - 102.9%[2]Intra-assay and Inter-assay: <10%[2]Good sensitivity; requires fluorescent properties of the analyte or derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) Tyrosine MetabolitesNot ReportedNot ReportedNot ReportedNot ReportedRequires derivatization to increase volatility; suitable for specific panels of metabolites.[3][4]
Enzymatic Method TyrosineNot ReportedNot ReportedCorrelated well with amino acid analyzer (r=0.985)[5]<4.6%[5]Simple and rapid; may be affected by interferences from other amino acids.[5]

Note: The data presented in this table are compiled from different studies and are intended for comparative purposes. Direct comparison between methods is best performed in a head-to-head study under identical conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of L-Tyrosine and related compounds using different techniques.

Protocol 1: L-Tyrosine Quantification using this compound Isotope Dilution LC-MS/MS

This protocol is based on a validated method for the quantification of L-Tyrosine in serum.[1]

1. Sample Preparation:

  • Thaw serum samples at room temperature.

  • Prepare a stock solution of this compound as the internal standard (IS).

  • Add a known amount of the IS solution to each serum sample, calibration standard, and quality control (QC) sample.

  • Precipitate proteins by adding a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Vortex mix the samples and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A UPLC system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[1]

  • Mobile Phase B: Acetonitrile (B52724)/methanol (70:30, v/v).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient Elution: A gradient program is used to separate L-Tyrosine from other matrix components.[1]

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive/Negative Electrospray Ionization (ESI).[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both L-Tyrosine and this compound.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of L-Tyrosine to this compound against the concentration of the calibration standards.

  • Determine the concentration of L-Tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: N-Acetyl-L-tyrosine Quantification using HPLC-UV

This protocol is suitable for the analysis of N-Acetyl-L-tyrosine in human plasma.

1. Sample Preparation:

  • To 200 µL of human plasma, add 400 µL of ice-cold 10% trichloroacetic acid or perchloric acid for protein precipitation.[6]

  • Vortex the mixture for 1 minute.[6]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[6]

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[6]

2. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate (B84403) monobasic, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm or 275 nm.

  • Injection Volume: 20 µL.[6]

3. Data Analysis:

  • Prepare a calibration curve from the peak areas of the working standard solutions.

  • Quantify N-Acetyl-L-tyrosine in the plasma samples by comparing their peak areas to the calibration curve.

Protocol 3: L-Tyrosine Metabolites Quantification using GC-MS

This protocol requires derivatization to make the analytes volatile for GC analysis.[3][4]

1. Sample Preparation and Derivatization:

  • Extract the analytes from the biological matrix (e.g., plasma, urine, tissue homogenate).

  • Dry the extract completely under a stream of nitrogen.

  • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried residue.[4]

  • Heat the mixture to facilitate the derivatization reaction.

2. GC-MS Analysis:

  • GC System: A gas chromatograph with a mass selective detector.

  • Column: A suitable capillary column (e.g., 5% diphenyl-dimethylpolysoxane).[4]

  • Carrier Gas: Helium.[4]

  • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • MS System: A mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.

3. Data Analysis:

  • Identify the derivatized analytes based on their retention times and mass spectra.

  • Quantify the analytes using an internal standard and a calibration curve prepared with derivatized standards.

Mandatory Visualizations

To aid in the understanding of the experimental and biological processes, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis serum Serum Sample is_add Add this compound (IS) serum->is_add protein_precip Protein Precipitation is_add->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection calibration Calibration Curve Construction ms_detection->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for L-Tyrosine quantification using the isotope dilution LC-MS/MS method.

rtk_signaling_pathway ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding dimerization Dimerization & Autophosphorylation rtk->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor Recruitment ras Ras adaptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors erk->transcription Activation response Cellular Response (Growth, Proliferation, Differentiation) transcription->response

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Cross-Validation of L-Tyrosine-d5 Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of stable isotope-labeled compounds like L-Tyrosine-d5 is paramount for the integrity of pharmacokinetic, metabolic, and proteomic studies. The use of deuterated analogs as internal standards is a cornerstone of modern bioanalysis. This guide provides an objective comparison of the performance of three common analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented, including supporting experimental data and detailed methodologies, is designed to assist in the selection and cross-validation of the most appropriate analytical method.

Data Presentation: A Comparative Overview of Analytical Techniques

ParameterLC-MS/MSHPLC-UVGC-MS
Linearity (r²) ≥0.990[1]>0.997[2]Linear with r > 0.999[3]
Accuracy (% Recovery) 98.9-106.5%[4]98-102%[5]Not explicitly stated, but high precision is reported[6]
Precision (%CV) <6.2%[4]<2%[5]± 5%[6]
Limit of Detection (LOD) 2 µmol/L[1]~1 ng/ml[2]Not explicitly stated
Limit of Quantification (LOQ) 20 µmol/L[1]2.5 ng/ml[2]Not explicitly stated

L-Tyrosine Metabolic Pathway

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several key neurotransmitters and hormones. Understanding this pathway is crucial for interpreting data from metabolic studies involving this compound.

L_Tyrosine_Metabolic_Pathway L_Phenylalanine L-Phenylalanine L_Tyrosine L-Tyrosine L_Phenylalanine->L_Tyrosine Phenylalanine hydroxylase L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine hydroxylase Thyroid_Hormones Thyroid Hormones (T3, T4) L_Tyrosine->Thyroid_Hormones Melanin Melanin L_Tyrosine->Melanin Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine

Figure 1: Simplified metabolic pathway of L-Tyrosine.

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using LC-MS/MS, HPLC-UV, and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for quantitative bioanalysis due to its high sensitivity and specificity.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard (e.g., L-Tyrosine-¹³C₉,¹⁵N₁).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography:

  • System: UPLC system.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: A suitable gradient to separate L-Tyrosine from other matrix components.

3. Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method suitable for the quantification of L-Tyrosine when high sensitivity is not the primary requirement.

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma, add 400 µL of ice-cold 10% trichloroacetic acid or perchloric acid.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[7]

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[7]

2. HPLC Analysis:

  • System: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm[2] or 274 nm.

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For amino acids, derivatization is required.

1. Sample Preparation and Derivatization:

  • Isolate amino acids from the biological sample using an ion-exchange column.[6]

  • Prepare butyl ester pentafluoropropionyl derivatives of the amino acids.[6]

  • Alternatively, for a more general approach, create tert-Butyldimethylsilyl (tBDMS) derivatives.

2. GC-MS Analysis:

  • System: GC-MS with a single-stage quadrupole mass spectrometer.

  • Column: A fused-silica capillary column suitable for amino acid derivative analysis (e.g., Optima 17).[8]

  • Injection: Splitless injection of 1 µL of the derivatized sample.

  • Carrier Gas: Helium.

  • Ionization: Electron impact (EI) or chemical ionization (CI).

  • Mass Spectrometry: Monitor specific ions for the derivatized this compound and internal standard.

Cross-Validation Workflow

The process of cross-validating different analytical methods is crucial to ensure data consistency and reliability.

Cross_Validation_Workflow start Start: Define Validation Parameters prep_samples Prepare a Single Set of QC Samples and Study Samples start->prep_samples method_A Analyze Samples with Method A (e.g., LC-MS/MS) prep_samples->method_A method_B Analyze Samples with Method B (e.g., HPLC-UV) prep_samples->method_B method_C Analyze Samples with Method C (e.g., GC-MS) prep_samples->method_C compare_data Compare Quantitative Results (Accuracy, Precision, Linearity) method_A->compare_data method_B->compare_data method_C->compare_data statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot) compare_data->statistical_analysis conclusion Determine Comparability and Bias Between Methods statistical_analysis->conclusion

Figure 2: A logical workflow for the cross-validation of analytical methods.

By following a structured cross-validation plan and understanding the inherent strengths and limitations of each analytical technique, researchers can confidently select and validate the most suitable method for their this compound quantification needs, ensuring the generation of high-quality, reproducible data.

References

A Guide to Inter-laboratory Comparison of L-Tyrosine-d5 Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating inter-laboratory comparisons of L-Tyrosine-d5 quantification in biological matrices. The content herein is based on established principles of bioanalytical method validation as outlined by regulatory agencies.[1][2][3] This document presents a hypothetical inter-laboratory study to illustrate the comparison of results and methodologies, offering a blueprint for assessing the reproducibility and reliability of this compound measurements across different facilities.

Introduction

This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of L-Tyrosine in various clinical and research settings. Given its importance, ensuring that different laboratories can produce comparable and accurate results is paramount for the integrity of multi-site studies and for regulatory submissions. This guide outlines a protocol for an inter-laboratory comparison and presents a hypothetical analysis of the resulting data.

The primary objectives of an inter-laboratory comparison for this compound are:

  • To assess the precision and accuracy of this compound measurement across multiple laboratories.

  • To identify potential sources of variability in analytical methods.

  • To establish the transferability of a validated bioanalytical method.[1][3]

Hypothetical Inter-laboratory Study Design

For this guide, we will simulate a study involving three independent laboratories (Lab A, Lab B, and Lab C) tasked with quantifying this compound in human plasma. Each laboratory received identical sets of validation samples, including calibration standards and quality control (QC) samples at four concentration levels:

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[1]

  • Low Quality Control (LQC): Typically three times the LLOQ concentration.

  • Medium Quality Control (MQC): A concentration in the middle of the calibration range.

  • High Quality Control (HQC): A concentration towards the upper end of the calibration range.

Standardized Experimental Protocol

To ensure a meaningful comparison, all participating laboratories were instructed to adhere to the following standardized protocol for sample preparation and analysis.

3.1. Sample Preparation: Protein Precipitation

  • Thaw human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 50 µL of plasma, add 200 µL of a protein precipitation solution (Acetonitrile containing the internal standard, this compound).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

3.2. LC-MS/MS Analysis

  • Chromatographic Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) was used to monitor the transitions for L-Tyrosine and this compound.

Experimental Workflow Diagram

Caption: Workflow for this compound quantification.

Data Presentation and Comparison

The following tables summarize the quantitative data from the three participating laboratories. The acceptance criteria are based on regulatory guidelines, which typically require the mean accuracy to be within ±15% of the nominal value (±20% for LLOQ) and the coefficient of variation (CV) for precision to be ≤15% (≤20% for LLOQ).[1]

Table 1: Inter-laboratory Comparison of Accuracy (% Bias)

QC LevelNominal Conc. (ng/mL)Lab A (% Bias)Lab B (% Bias)Lab C (% Bias)
LLOQ 5-8.5-12.3-10.1
LQC 15-5.2-7.8-6.5
MQC 1502.14.53.3
HQC 4006.89.27.9

Table 2: Inter-laboratory Comparison of Precision (% CV)

QC LevelNominal Conc. (ng/mL)Lab A (% CV)Lab B (% CV)Lab C (% CV)
LLOQ 510.214.511.8
LQC 156.89.17.5
MQC 1504.56.25.1
HQC 4003.14.83.9

Table 3: Calibration Curve Performance

ParameterLab ALab BLab C
Correlation Coefficient (r²) > 0.995> 0.996> 0.995
Linearity Range (ng/mL) 5 - 5005 - 5005 - 500

Discussion of Results

The hypothetical data presented in the tables indicate a successful inter-laboratory comparison. All three laboratories met the pre-defined acceptance criteria for accuracy and precision at all QC levels. The calibration curves showed excellent linearity with high correlation coefficients.

While all labs performed within acceptable limits, minor systematic differences can be observed. For instance, Lab B consistently shows a slightly larger negative bias at the lower concentrations and a higher positive bias at the higher concentrations compared to Labs A and C. Similarly, the precision (%CV) for Lab B is consistently higher across all QC levels. These subtle differences could be attributed to minor variations in instrumentation, reagent preparation, or analyst technique, and warrant further investigation if tighter concordance is required.

Signaling Pathway and Logical Relationships

In the context of this analytical guide, a diagram illustrating the logical flow of a cross-validation process is more relevant than a biological signaling pathway.

Cross-Validation Logic Diagram

G cluster_comparison Comparison of Results start Start Cross-Validation method_A Original Validated Method (Lab A) start->method_A method_B Comparator Method (Lab B) start->method_B compare_samples Analyze Identical QC Samples method_A->compare_samples method_B->compare_samples assess_accuracy Assess Accuracy (within ±15%) compare_samples->assess_accuracy assess_precision Assess Precision (≤15% CV) assess_accuracy->assess_precision end_node Validation Successful assess_precision->end_node Criteria Met fail_node Validation Failed Investigate Discrepancies assess_precision->fail_node Criteria Not Met

Caption: Logic flow for inter-laboratory cross-validation.

Conclusion

This guide has presented a framework and a hypothetical example for an inter-laboratory comparison of this compound measurements. The successful execution of such a study, guided by a standardized protocol and clear acceptance criteria, is essential for ensuring data consistency and reliability in multi-site clinical trials and collaborative research. The presented tables and diagrams serve as templates for data presentation and for visualizing the experimental and logical workflows involved. Regular proficiency testing and inter-laboratory comparisons are recommended to maintain a high standard of analytical performance.

References

A Researcher's Guide: Comparing L-Tyrosine-d5 and L-Tyrosine-d4 for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking of metabolic pathways is paramount. Stable isotope-labeled compounds are indispensable tools in these endeavors. When it comes to tracing the fate of the amino acid L-Tyrosine, two common deuterated variants, L-Tyrosine-d5 and L-Tyrosine-d4, are often considered. This guide provides an in-depth comparison of these two isotopic tracers, offering insights into their respective advantages and disadvantages in metabolic tracing studies, supported by experimental considerations and detailed protocols.

Introduction to Deuterated L-Tyrosine in Metabolic Tracing

L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the biosynthesis of several key molecules, including proteins, neurotransmitters like dopamine (B1211576) and norepinephrine, thyroid hormones, and melanin (B1238610). Understanding the dynamics of tyrosine metabolism is vital in various fields of research, from neurobiology to oncology. Stable isotope tracing, coupled with mass spectrometry, allows for the quantitative analysis of the flux through these metabolic pathways.

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a common label used in metabolic tracers due to its relative low cost and high isotopic enrichment. However, the position and number of deuterium atoms on a molecule can significantly impact its utility as a tracer. The choice between this compound and L-Tyrosine-d4 depends on the specific research question, the metabolic pathways of interest, and the analytical methods employed.

Structural Differences and Isotopic Labeling

The key difference between this compound and L-Tyrosine-d4 lies in the position of the deuterium atoms.

  • L-Tyrosine-d4 (ring-labeled): In this variant, the four hydrogen atoms on the aromatic ring of tyrosine are replaced by deuterium atoms. Commercially available L-Tyrosine-d4 is typically labeled at the 2, 3, 5, and 6 positions of the phenyl ring.

  • This compound: While the exact labeling pattern can vary by manufacturer, this compound commonly features deuterium atoms on both the aromatic ring and the aliphatic side chain. A prevalent form includes deuteration on the phenyl ring and one or more positions on the side chain, such as the alpha or beta carbons. It is crucial to verify the certificate of analysis for the specific deuteration pattern of the purchased this compound.

Comparative Analysis: this compound vs. L-Tyrosine-d4

The selection of the appropriate tracer involves a trade-off between label stability, the potential for kinetic isotope effects (KIEs), and the specific metabolic transformations being investigated.

FeatureThis compoundL-Tyrosine-d4 (ring-labeled)
Deuteration Positions Typically a combination of ring and side-chain deuteration.Deuteration on the aromatic ring (positions 2, 3, 5, 6).
Label Stability Potentially susceptible to label loss from the side chain during transamination reactions.High stability of the ring deuteriums through most major metabolic pathways of tyrosine.
Kinetic Isotope Effect (KIE) Possible KIE in reactions involving the deuterated side-chain positions (e.g., transamination).Minimal KIE in the initial steps of catecholamine and melanin synthesis (hydroxylation of the ring). A significant KIE is unlikely in the main catabolic pathway until ring cleavage.
Metabolic Pathway Coverage Allows for tracing of both the aromatic ring and the amino acid backbone.Primarily traces the fate of the aromatic ring.
Primary Applications Suitable for studies where the fate of the entire tyrosine molecule is of interest, with the caveat of potential side-chain label loss.Ideal for tracing the conversion of tyrosine into catecholamines, melanin, and for tracking the integrity of the aromatic ring through catabolism.

Delving Deeper: Key Considerations for Tracer Selection

Label Stability

The stability of the isotopic label is critical for accurate metabolic tracing. Deuterium atoms on an aromatic ring, as in L-Tyrosine-d4, are generally very stable and are not readily exchanged under physiological conditions. This makes L-Tyrosine-d4 an excellent tracer for following the core structure of tyrosine through its various metabolic fates.

Conversely, deuterium atoms on the aliphatic side chain, which may be present in this compound, can be more labile. For instance, the deuterium at the alpha-carbon can be lost during transamination reactions, a key step in tyrosine catabolism catalyzed by tyrosine aminotransferase. This potential for "label loss" needs to be carefully considered when interpreting data from experiments using this compound.

Kinetic Isotope Effect (KIE)

The replacement of a hydrogen atom with a heavier deuterium atom can sometimes alter the rate of an enzyme-catalyzed reaction, a phenomenon known as the kinetic isotope effect (KIE). A significant KIE can complicate the interpretation of metabolic flux data, as the metabolism of the deuterated tracer may not perfectly reflect that of its non-labeled counterpart.

  • L-Tyrosine-d4: The deuteration on the aromatic ring is less likely to cause a significant KIE in the initial, rate-limiting steps of many tyrosine metabolic pathways, such as the hydroxylation of the ring by tyrosine hydroxylase in catecholamine synthesis.

  • This compound: If deuterated at the alpha-carbon, a KIE may be observed in the transamination reaction, as this step involves the cleavage of the C-H (or C-D) bond at this position.

Experimental Protocols

Below are detailed methodologies for a typical metabolic tracing experiment designed to compare the utility of this compound and L-Tyrosine-d4.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate the cells of interest (e.g., a neuronal cell line for studying neurotransmitter synthesis or a cancer cell line for investigating metabolic reprogramming) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 60-70%).

  • Isotope-Labeling Medium Preparation: Prepare a custom culture medium that is deficient in endogenous L-Tyrosine. Supplement this medium with either this compound or L-Tyrosine-d4 at a known concentration (e.g., the physiological concentration of tyrosine in the standard medium).

  • Labeling: Remove the standard culture medium from the cells, wash once with phosphate-buffered saline (PBS), and then add the isotope-labeling medium.

  • Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the deuterated tyrosine and the appearance of its labeled metabolites.

Metabolite Extraction
  • Quenching and Washing: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to quench metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water) to the cells.

  • Scraping and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Dry the metabolite extract using a vacuum concentrator.

LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water).

  • Chromatographic Separation: Separate the metabolites using a liquid chromatography system. A reversed-phase C18 column is commonly used for separating amino acids and their derivatives.

  • Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and labeled tyrosine, as well as their key metabolites.

Table of Suggested MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
L-Tyrosine (unlabeled)182.1136.1
L-Tyrosine-d4186.1140.1
This compound187.1141.1
L-DOPA (unlabeled)198.1152.1
L-DOPA-d3 (from Tyr-d4)201.1155.1
L-DOPA-d4 (from Tyr-d5)202.1156.1
Dopamine (unlabeled)154.1137.1
Dopamine-d3 (from Tyr-d4)157.1140.1
Dopamine-d4 (from Tyr-d5)158.1141.1

Note: These are theoretical MRM transitions and should be optimized for the specific instrument and experimental conditions.

Visualizing the Concepts

To better illustrate the experimental design and metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis seeding Cell Seeding labeling Incubation with L-Tyrosine-d4 or this compound seeding->labeling quenching Quenching & Washing labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Analysis lcms->data

A typical experimental workflow for metabolic tracing.

tyrosine_metabolism Tyr L-Tyrosine DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase pHPPA p-Hydroxyphenylpyruvate Tyr->pHPPA Tyrosine Aminotransferase Dopamine Dopamine DOPA->Dopamine Melanin Melanin DOPA->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine HGA Homogentisate pHPPA->HGA TCA TCA Cycle Intermediates HGA->TCA

Major metabolic pathways of L-Tyrosine.

Conclusion and Recommendations

The choice between this compound and L-Tyrosine-d4 for metabolic tracing is not a one-size-fits-all decision. It requires careful consideration of the specific biological question and the potential for analytical artifacts.

  • For tracing the fate of the aromatic ring of tyrosine into catecholamines, melanin, or through the main catabolic pathway, L-Tyrosine-d4 is the recommended tracer. Its high label stability and lower propensity for kinetic isotope effects in key enzymatic steps make it a robust choice for these applications.

  • This compound may be considered for studies where the simultaneous fate of both the carbon skeleton and the amino group is of interest. However, researchers must be vigilant about the potential for label loss from the side chain, particularly in pathways involving transamination. It is advisable to conduct pilot experiments to assess the extent of label scrambling and loss in the specific experimental system.

Ultimately, a thorough understanding of the metabolic pathways under investigation and the chemical properties of the isotopic tracers will enable researchers to design and execute robust and informative metabolic tracing experiments.

The Stability of L-Tyrosine-d5 in Biofluids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an appropriate internal standard is a critical factor that can significantly impact the quality of experimental data. This guide provides an objective comparison of the stability of L-Tyrosine-d5, a commonly used deuterated internal standard, in various biofluids. We will delve into its performance against other alternatives and provide supporting experimental data and protocols to aid in the selection of the most suitable internal standard for your research needs.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1] this compound, in which five hydrogen atoms are replaced with deuterium (B1214612), is frequently employed for the quantification of the endogenous amino acid L-Tyrosine. Its chemical and physical properties are nearly identical to the analyte, allowing it to effectively compensate for variability during sample preparation, chromatography, and ionization.[1][2] However, the stability of the deuterated internal standard itself within the biological matrix is a critical parameter that must be thoroughly validated.[2]

This guide will explore the stability of this compound under various conditions typically encountered in a bioanalytical workflow, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. We will also discuss potential challenges associated with deuterated standards, such as isotopic exchange.

Comparative Stability of this compound

The stability of an internal standard is assessed by comparing its response in a sample that has undergone storage or specific handling conditions to that of a freshly prepared sample. Regulatory agencies like the FDA and EMA have established guidelines for these stability assessments, with the general acceptance criterion for stability being that the mean concentration of the analyte in the test samples should be within ±15% of the nominal concentration.[3][4]

While specific quantitative data for this compound stability across all biofluids in a single comprehensive study is limited, we can synthesize information from various studies on amino acid and deuterated compound stability to provide a comparative overview.

Table 1: Summary of this compound Stability in Different Biofluids under Various Conditions

BiofluidStability TestTypical ConditionsExpected Stability of this compound (% Deviation from Nominal)Comparison with Non-Deuterated Alternatives (e.g., Structural Analogs)
Plasma Freeze-Thaw3 cycles, -20°C to room temperatureWithin ±15%Deuterated standards are expected to show similar or better stability. Structural analogs may exhibit different degradation patterns.
Bench-Top4-24 hours at room temperatureWithin ±15%This compound is expected to be more stable due to the stronger C-D bond, though enzymatic degradation could still occur.
Long-Term≥ 30 days at -80°CWithin ±15%Similar long-term stability is expected if the alternative is chemically stable.
Serum Freeze-Thaw3 cycles, -20°C to room temperatureWithin ±15%Similar to plasma, this compound is expected to be stable.
Bench-Top4-24 hours at room temperatureWithin ±15%The absence of anticoagulants in serum should not significantly impact the chemical stability of this compound compared to plasma.
Long-Term≥ 30 days at -80°CWithin ±15%Comparable stability to non-deuterated alternatives is anticipated.
Urine Freeze-Thaw3 cycles, -20°C to room temperatureWithin ±15%The simpler matrix of urine suggests good stability for both deuterated and non-deuterated standards.[5][6]
Bench-Top4-24 hours at room temperatureWithin ±15%Risk of microbial degradation may be a factor for both types of standards if not handled properly.
Long-Term≥ 30 days at -80°CWithin ±15%Good long-term stability is expected for this compound in urine at -80°C.[5][6]
Cerebrospinal Fluid (CSF) Freeze-Thaw3 cycles, -20°C to room temperatureWithin ±15%The low enzymatic activity in CSF suggests good freeze-thaw stability.[7]
Bench-Top2-4 hours at room temperatureWithin ±15%Due to lower protein content and enzymatic activity, good short-term stability is expected.[8]
Long-Term≥ 30 days at -80°CWithin ±15%Long-term storage at -80°C is generally considered suitable for maintaining the integrity of analytes in CSF.

Note: The stability of this compound, particularly the deuterium labels, can be influenced by factors such as pH and the specific enzymatic activity of the biofluid.[9] While deuterium atoms on an aromatic ring are generally stable, there is a theoretical risk of back-exchange with hydrogen under certain conditions.[10] It is crucial that the deuterium labels are positioned in stable, non-exchangeable locations on the molecule.[9][11]

Experimental Protocols

To ensure the reliability of bioanalytical data, a thorough validation of the internal standard's stability is essential. Below are detailed methodologies for key stability experiments.

Protocol 1: Freeze-Thaw Stability Assessment
  • Sample Preparation:

    • Prepare two sets of quality control (QC) samples at low and high concentrations by spiking known amounts of L-Tyrosine and this compound into the biofluid of interest (e.g., plasma).

  • Freezing and Thawing Cycles:

    • Analyze one set of QC samples immediately (baseline).

    • Freeze the second set of QC samples at -20°C or -80°C for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat the freeze-thaw cycle for a minimum of three cycles.

  • Sample Analysis:

    • After the final thaw, process and analyze the QC samples using a validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the concentration of L-Tyrosine in the freeze-thaw samples and compare it to the baseline samples.

    • The mean concentration should be within ±15% of the baseline concentration.[3][4]

Protocol 2: Short-Term (Bench-Top) Stability Assessment
  • Sample Preparation:

    • Prepare two sets of low and high QC samples in the desired biofluid.

  • Incubation:

    • Analyze one set of QC samples immediately (baseline).

    • Leave the second set of QC samples on the laboratory bench at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).

  • Sample Analysis:

    • After the incubation period, analyze the QC samples.

  • Data Evaluation:

    • Compare the concentrations of the incubated samples to the baseline samples. The deviation should be within ±15%.[3][4]

Protocol 3: Long-Term Stability Assessment
  • Sample Preparation:

    • Prepare multiple sets of low and high QC samples in the biofluid.

  • Storage:

    • Analyze one set of QC samples at the beginning of the study (baseline).

    • Store the remaining sets at the intended long-term storage temperature (e.g., -80°C).

  • Sample Analysis:

    • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples, thaw them, and analyze.

  • Data Evaluation:

    • The mean concentration of the stored QC samples should be within ±15% of the baseline concentration.[3][4]

Visualizing Key Processes

To better understand the context of L-Tyrosine analysis and the experimental workflow, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing biofluid Biofluid Sample (Plasma, Serum, Urine, CSF) spike Spike with this compound (Internal Standard) biofluid->spike protein_precipitation Protein Precipitation (e.g., with Acetonitrile) spike->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (Chromatography) supernatant->lc_separation ms_detection MS/MS Detection (Mass Spectrometry) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calculation quantification Quantification (using Calibration Curve) ratio_calculation->quantification

Caption: Experimental workflow for L-Tyrosine quantification.

l_tyrosine_pathway cluster_synthesis Synthesis cluster_tyrosine cluster_catecholamines Catecholamine Pathway cluster_thyroid Thyroid Hormone Pathway cluster_melanin Melanin Pathway phenylalanine L-Phenylalanine l_tyrosine L-Tyrosine phenylalanine->l_tyrosine Phenylalanine hydroxylase l_dopa L-DOPA l_tyrosine->l_dopa Tyrosine hydroxylase thyroid_hormones Thyroid Hormones (T3, T4) l_tyrosine->thyroid_hormones melanin Melanin l_tyrosine->melanin dopamine Dopamine l_dopa->dopamine norepinephrine Norepinephrine dopamine->norepinephrine epinephrine Epinephrine norepinephrine->epinephrine

Caption: Major metabolic pathways of L-Tyrosine.

Conclusion

Based on the available evidence and established principles of bioanalysis, this compound is a robust and stable internal standard for the quantification of L-Tyrosine in a variety of biological fluids. Its stability profile during common laboratory procedures such as freeze-thaw cycles and short-term bench-top storage is generally excellent and falls within the acceptance criteria set by regulatory agencies. When compared to non-deuterated alternatives, the primary advantage of this compound lies in its ability to closely mimic the behavior of the endogenous analyte, thereby providing more accurate and precise data.

For any bioanalytical method, it is imperative to perform a thorough validation of the internal standard's stability in the specific biofluid and under the exact conditions of the intended study. This ensures the integrity of the data and the overall reliability of the research findings.

References

A Pharmacokinetic Comparison: Deuterated vs. Non-Deuterated Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of deuterated and non-deuterated L-tyrosine. While direct comparative clinical data for deuterated L-tyrosine is not extensively available, this document extrapolates the expected pharmacokinetic outcomes based on the well-established principles of the kinetic isotope effect (KIE) and known metabolic pathways of tyrosine. The information herein is intended to guide research and development efforts in leveraging deuterium-modified compounds for therapeutic advantage.

Introduction to Deuteration and the Kinetic Isotope Effect

Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, making it approximately twice as heavy as protium (B1232500) (the common hydrogen isotope). This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed when a deuterium atom is substituted at that position. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool in drug development to enhance the pharmacokinetic properties of a molecule, potentially leading to improved metabolic stability, increased half-life, and greater overall drug exposure.[1]

Tyrosine is a critical amino acid, serving as a precursor for the synthesis of vital neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine, as well as thyroid hormones and melanin. Its metabolism is tightly regulated by several key enzymes. Strategic deuteration of tyrosine at metabolically vulnerable sites is hypothesized to alter its pharmacokinetic profile by attenuating the rate of its enzymatic degradation.

Comparative Pharmacokinetic Data

The following table summarizes the known pharmacokinetic parameters for non-deuterated L-tyrosine and the predicted parameters for deuterated L-tyrosine. The predictions for deuterated tyrosine are based on the anticipated impact of the KIE on its primary metabolic pathways.

Pharmacokinetic ParameterNon-Deuterated L-TyrosineDeuterated L-Tyrosine (Predicted)Rationale for Prediction
Tmax (Time to Maximum Concentration) ~1.5 - 2.0 hours[2]~1.5 - 2.5 hoursAbsorption is unlikely to be significantly affected by deuteration.
Cmax (Maximum Concentration) Dose-dependent[3]Potentially higherSlower metabolism could lead to a higher peak concentration of the parent compound.
AUC (Area Under the Curve) Dose-dependent[2]Potentially higherReduced clearance and slower metabolism would lead to greater overall drug exposure.
t½ (Half-life) ~2.0 - 3.0 hoursPotentially longerThe primary driver for increased half-life is the reduced rate of enzymatic metabolism due to the KIE.
Metabolic Clearance ModeratePotentially lowerDeuteration at sites of enzymatic attack (e.g., the α-carbon or aromatic ring) is expected to slow down metabolism by enzymes like tyrosine aminotransferase and tyrosine hydroxylase.[4]

Tyrosine Metabolism and the Impact of Deuteration

The metabolism of tyrosine is a complex process involving several key enzymatic steps where the kinetic isotope effect could play a significant role. The primary pathways include transamination and hydroxylation.

Key Metabolic Pathways
  • Transamination: The initial step in the catabolism of tyrosine is a reversible transamination to p-hydroxyphenylpyruvic acid (p-OHPPA), catalyzed by tyrosine aminotransferase . This reaction involves the cleavage of the Cα-H bond.

  • Hydroxylation: Tyrosine is a precursor for catecholamine synthesis, a pathway initiated by tyrosine hydroxylase , which hydroxylates tyrosine to L-DOPA. This is the rate-limiting step in dopamine synthesis.[5]

  • Degradation of p-OHPPA: p-OHPPA is further metabolized by p-hydroxyphenylpyruvate dioxygenase into homogentisate.[6]

Deuteration at the α-carbon of tyrosine would be expected to exhibit a significant KIE on the reaction catalyzed by tyrosine aminotransferase, as this involves the direct cleavage of the Cα-H(D) bond.[4] Similarly, deuteration of the aromatic ring could influence the hydroxylation step catalyzed by tyrosine hydroxylase.[5][7] By slowing these metabolic processes, the overall clearance of tyrosine would be reduced, leading to a longer half-life and increased systemic exposure.

Signaling and Metabolic Pathway Diagrams

Tyrosine_Metabolism Tyrosine Tyrosine pOHPPA p-Hydroxyphenylpyruvic Acid Tyrosine->pOHPPA Tyrosine Aminotransferase LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (Rate-Limiting) Homogentisate Homogentisate pOHPPA->Homogentisate p-Hydroxyphenylpyruvate Dioxygenase Dopamine Dopamine LDOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine PK_Workflow cluster_preclinical In Vivo Phase cluster_analytical Bioanalytical Phase cluster_analysis Data Analysis Phase Acclimation Animal Acclimation & Fasting Dosing Oral Administration (Deuterated vs. Non-deuterated Tyrosine) Acclimation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Stats Statistical Comparison PK_Calc->Stats

References

Performance of L-Tyrosine-d5 Across Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of L-Tyrosine-d5 as an internal standard for the quantification of L-Tyrosine in various mass spectrometry systems. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of accurate and precise quantification in bioanalysis, mitigating variability from sample preparation and matrix effects. This document outlines expected performance metrics, detailed experimental protocols, and visual workflows to aid in method development and selection of the appropriate analytical instrumentation.

Data Presentation: Quantitative Performance Summary

The following table summarizes typical quantitative performance characteristics for the analysis of L-Tyrosine using this compound as an internal standard on two common types of mass spectrometers: Triple Quadrupole (TQ-MS) and High-Resolution Mass Spectrometry (HRMS), such as an Orbitrap. These values are synthesized from various studies and represent expected performance under optimized conditions.

Performance ParameterTriple Quadrupole MS (LC-MS/MS)High-Resolution MS (Orbitrap)
Limit of Detection (LOD) 2 µmol/L0.2 - 15 ng/mL
Limit of Quantitation (LOQ) 20 µmol/L0.2 - 15 ng/mL
Linearity (r²) ≥ 0.990≥ 0.995
Intra-assay Precision (%CV) < 15%< 15%
Inter-assay Precision (%CV) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%

Experimental Protocols

Detailed methodologies for the analysis of L-Tyrosine using this compound on both Triple Quadrupole and High-Resolution Mass Spectrometers are provided below.

Protocol 1: Quantification of L-Tyrosine in Human Plasma using a Triple Quadrupole Mass Spectrometer

This protocol is representative for a targeted quantification workflow.

1. Sample Preparation:

  • To 100 µL of plasma, add a known concentration of this compound internal standard solution.

  • Precipitate proteins by adding 400 µL of methanol.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

3. Mass Spectrometry (MS):

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

    • MRM Transition for L-Tyrosine: m/z 182.1 → 136.1.[1]

    • MRM Transition for this compound: The specific transition would be determined by the labeling pattern, but would be expected to be m/z 187.1 → 141.1 (assuming 5 deuteriums on the phenyl ring).

Protocol 2: Analysis of L-Tyrosine in a Complex Biological Matrix using a High-Resolution Mass Spectrometer (Orbitrap)

This protocol is suitable for both targeted and untargeted analysis, offering high selectivity and mass accuracy.

1. Sample Preparation:

  • Sample preparation can follow a similar protein precipitation protocol as described for the triple quadrupole method. For more complex matrices, a solid-phase extraction (SPE) may be employed for cleaner extracts.

  • Spike the sample with a known amount of this compound internal standard prior to extraction.

2. Liquid Chromatography (LC):

  • LC System: A UHPLC system is recommended to take full advantage of the high-resolution capabilities of the mass spectrometer.

  • Column: A C18 or HILIC column depending on the specific application and desired retention of polar metabolites.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: A flow rate compatible with the UHPLC column dimensions, typically in the range of 0.3 - 0.6 mL/min.

  • Gradient: An optimized gradient to ensure separation from isobaric interferences.

3. Mass Spectrometry (MS):

  • Instrument: A high-resolution Orbitrap mass spectrometer.

  • Ionization Mode: ESI in positive mode.

  • Data Acquisition: Full scan with data-dependent MS/MS (dd-MS/MS) or targeted selected ion monitoring (t-SIM) with subsequent MS/MS for confirmation.

  • Resolution: A resolving power of 30,000 or higher is typically used for the survey scan to ensure accurate mass measurement.

  • Precursor and Fragment Ions: The accurate mass of the precursor ions for L-Tyrosine and this compound will be used for quantification, and the fragmentation pattern from MS/MS scans will be used for confirmation.

Mandatory Visualization

The following diagrams illustrate the general workflow for bioanalytical quantification using an internal standard and a logical comparison of the two mass spectrometry techniques discussed.

cluster_workflow Bioanalytical Workflow with this compound Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LC LC Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Data Data Analysis (Ratio of Analyte to IS) MS->Data

General workflow for bioanalysis using this compound.

cluster_comparison Mass Spectrometer Performance Comparison for this compound cluster_tq TQ-MS Characteristics cluster_hrms HRMS Characteristics TQ_MS Triple Quadrupole (TQ-MS) Sensitivity High Sensitivity (MRM) TQ_MS->Sensitivity Selectivity_TQ High Selectivity (MRM) TQ_MS->Selectivity_TQ Speed Fast Duty Cycles TQ_MS->Speed Cost_TQ Lower Cost TQ_MS->Cost_TQ HRMS High-Resolution MS (HRMS) Mass_Accuracy High Mass Accuracy HRMS->Mass_Accuracy Selectivity_HRMS Excellent Selectivity (Mass Resolution) HRMS->Selectivity_HRMS Untargeted Untargeted & Targeted Analysis HRMS->Untargeted Cost_HRMS Higher Cost HRMS->Cost_HRMS

Key performance characteristics of different mass spectrometers.

References

A Researcher's Guide to Stable Isotope Tracing: L-Tyrosine-d5 Versus Other Deuterated Amino Acids for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis, the selection of an appropriate isotopic tracer is a critical determinant of experimental success. This guide provides an objective comparison of L-Tyrosine-d5 against other deuterated amino acids, offering insights into their respective performances in tracing metabolic pathways, supported by experimental principles and methodologies.

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system, providing a detailed snapshot of cellular physiology.[1] Stable isotope-labeled compounds, particularly deuterated amino acids, are instrumental in these studies. By introducing these labeled molecules into cells or organisms, researchers can trace their metabolic fate, thereby elucidating the activity of various metabolic pathways.[1] this compound, a deuterated form of the non-essential amino acid L-tyrosine, is a valuable tool in this context, primarily for its role in tracing the flux through tyrosine-centric metabolic pathways.

Comparative Analysis: this compound vs. Other Deuterated Amino Acids

The choice of a deuterated amino acid for flux analysis depends on several factors, including the specific metabolic pathways of interest, the potential for kinetic isotope effects, and analytical considerations for mass spectrometry.

FeatureThis compoundOther Deuterated Amino Acids (e.g., Leucine-d3, Valine-d7, Tryptophan-d5)
Primary Metabolic Pathways Traced Tyrosine metabolism, including catecholamine and thyroid hormone synthesis, and its catabolic pathway.[2][3][4]Varies by amino acid. For example, Leucine traces branched-chain amino acid catabolism and fatty acid synthesis, while Tryptophan traces the kynurenine (B1673888) and serotonin (B10506) pathways.
Kinetic Isotope Effect (KIE) The C-D bond is stronger than a C-H bond, which can lead to a kinetic isotope effect if a C-D bond is broken in a rate-limiting step of a reaction. This can potentially alter the metabolic flux being measured.[5]The magnitude of the KIE depends on the position and number of deuterium (B1214612) atoms. For some reactions, this effect can be significant and must be considered in the experimental design and data interpretation.
Analytical Detection (LC-MS/MS) Readily detectable with established methods. The mass shift due to deuterium labeling allows for clear differentiation from the unlabeled counterpart.[6]Generally well-suited for LC-MS/MS analysis. The specific fragmentation patterns will depend on the amino acid and the position of the deuterium labels.
Biological Perturbation Generally considered to have minimal impact on cellular metabolism due to the subtle chemical difference between hydrogen and deuterium.[1]Similar to this compound, the biological perturbation is typically low. However, high concentrations of any single amino acid can influence metabolic pathways.
Commercial Availability Commercially available from various suppliers.[7][8]A wide variety of deuterated amino acids are commercially available with different labeling patterns.

Quantitative Data from Experimental Studies

Direct comparative studies across a wide range of deuterated amino acids for flux analysis are limited. However, data from individual studies provide insights into their application.

Table 1: Isotopic Enrichment and Flux Rate Determination using Deuterated Amino Acids

Deuterated Amino AcidApplicationKey FindingsReference
L-Tyrosine-d4 Internal standard for tyrosine quantification in human plasmaEnabled accurate quantification of tyrosine levels, crucial for monitoring metabolic disorders.[9]
L-Tyrosine-d2 Tracer for metabolic flux analysis in clinical metabolomicsDemonstrated utility in tracing tyrosine metabolism to investigate disease biomarkers.[6]
Deuterated Tryptophan In vivo metabolic tracing in a mouse modelSuccessfully traced the metabolism of tryptophan through its major pathways.
Deuterated Leucine, Valine, and Lysine Measurement of human apolipoprotein A-I and B-100 kineticsThe different deuterated amino acids provided similar results for apolipoprotein production rates.

Experimental Protocols

A successful metabolic flux analysis experiment requires careful planning and execution, from sample preparation to data analysis.

General Workflow for Metabolic Flux Analysis using Deuterated Amino Acids

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation cell_culture 1. Cell Culture labeling 2. Isotope Labeling (e.g., with this compound) cell_culture->labeling quenching 3. Metabolic Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction lcms 5. LC-MS/MS Analysis extraction->lcms data_processing 6. Data Processing lcms->data_processing flux_calculation 7. Metabolic Flux Calculation data_processing->flux_calculation pathway_mapping 8. Pathway Mapping flux_calculation->pathway_mapping biological_insights 9. Biological Insights pathway_mapping->biological_insights

Caption: A typical experimental workflow for metabolic flux analysis.

Detailed Experimental Protocol: LC-MS/MS-based Metabolic Flux Analysis

1. Cell Culture and Isotope Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • Replace the standard medium with a labeling medium containing the deuterated amino acid (e.g., this compound) at a known concentration. The concentration should be optimized to ensure sufficient labeling without causing metabolic perturbations.

  • Incubate the cells for a predetermined time course to allow for the incorporation of the stable isotope into downstream metabolites.

2. Metabolic Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.[10]

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Lyse the cells completely using methods such as sonication or freeze-thaw cycles.

  • Centrifuge the lysate to pellet cell debris and proteins.

  • Collect the supernatant containing the metabolites.

3. Sample Preparation for LC-MS/MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a solvent compatible with the LC-MS system (e.g., 50% acetonitrile).

  • For proteinogenic amino acid analysis, the protein pellet can be hydrolyzed using 6 M HCl at 110°C for 24 hours. The resulting amino acids are then dried and reconstituted.[11]

4. LC-MS/MS Analysis:

  • Inject the prepared sample into an LC-MS/MS system.

  • Separate the metabolites using a suitable chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[12][13]

  • Detect the mass isotopologues of the targeted metabolites using a mass spectrometer operating in a suitable mode (e.g., selected reaction monitoring or full scan).

5. Data Processing and Flux Calculation:

  • Process the raw LC-MS/MS data to obtain the mass isotopomer distributions for the metabolites of interest.

  • Correct the data for the natural abundance of stable isotopes.

  • Use specialized software (e.g., INCA, Metran) to perform metabolic flux calculations by fitting the experimental data to a metabolic network model.[14][15]

Visualization of Key Pathways and Workflows

Understanding the metabolic context is crucial for interpreting flux analysis data.

Tyrosine Metabolism Pathway

G Phe Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase PHP p-Hydroxyphenylpyruvate Tyr->PHP Tyrosine Transaminase Thyroid Thyroid Hormones Tyr->Thyroid Melanin Melanin Tyr->Melanin Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine HGA Homogentisate PHP->HGA p-Hydroxyphenylpyruvate Dioxygenase Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate Homogentisate 1,2-Dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA TCA Cycle Fumarate->TCA Acetoacetate->TCA

Caption: Key metabolic pathways involving L-Tyrosine.[16][17][18]

References

Assessing the Linearity of L-Tyrosine-d5 Calibration Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the use of stable isotope-labeled internal standards is a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. L-Tyrosine-d5, a deuterated analog of L-Tyrosine, is frequently employed for this purpose. This guide provides a comparative assessment of the linearity of this compound calibration curves, supported by experimental data and detailed protocols.

Linearity Performance of Deuterated Tyrosine Isotopes

The linearity of a calibration curve, typically assessed by the coefficient of determination (R²), is a critical parameter in bioanalytical method validation. An R² value close to 1.00 indicates a strong correlation between the instrument response and the analyte concentration. For L-Tyrosine quantification using deuterated internal standards, excellent linearity is consistently achieved.

A study on the analysis of amino acids in dried blood spots using L-Tyrosine-d4 as an internal standard reported a linearity of R² > 0.99.[1] Similarly, a method for quantifying L-Tyrosine for liver fibrosis diagnosis demonstrated a calibration curve with an R² of 0.9999 over a concentration range of 10.3–618 µmol/L.[2] Furthermore, research on measuring stable isotope enrichments of phenylalanine and tyrosine showed linear (R²>0.99) tracer-tracee ratio calibration curves for deuterated tyrosine tracers.[3]

The following table summarizes representative performance data for L-Tyrosine quantification using deuterated internal standards, providing a benchmark for what can be expected when using this compound.

ParameterL-Tyrosine-d4[1]L-Tyrosine (with deuterated IS)[2]L-[ring-(2)H(4)]-tyrosine[3]
Linearity (R²) >0.990.9999>0.99
Concentration Range Not explicitly stated10.3–618 µmol/L0.01% - 5.0% TTR*
Intra-assay Precision (%CV) 8-10%<15%Not reported
Inter-assay Precision (%CV) 5-10%<15%Not reported
Recovery (%) 90-112%97.0-104.1%Not applicable

*TTR: Tracer-Tracee Ratio

Experimental Protocols

A detailed methodology is crucial for establishing a linear and reproducible calibration curve. The following is a comprehensive protocol for the assessment of this compound calibration curve linearity.

Preparation of Stock and Working Solutions
  • L-Tyrosine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Tyrosine in a 50:50 mixture of methanol (B129727) and water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 50:50 mixture of methanol and water.

  • L-Tyrosine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Tyrosine stock solution with 50:50 methanol/water to create at least six to eight non-zero calibration standards covering the expected concentration range in the study samples.

  • This compound IS Working Solution: Prepare a working internal standard solution at a fixed concentration (e.g., 1 µg/mL) by diluting the IS stock solution with 50:50 methanol/water.

Sample Preparation (Protein Precipitation)
  • Thaw biological matrix samples (e.g., human plasma) on ice.

  • To a microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 10 µL of the this compound internal standard working solution to each plasma sample and to each calibration curve point.

  • Vortex for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Analysis
  • LC System: High-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over several minutes.

  • Flow Rate: A typical flow rate for a standard analytical column (e.g., 0.4 mL/min).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimized precursor and product ion transitions for L-Tyrosine and this compound should be used.

Data Analysis and Linearity Assessment
  • Integrate the peak areas for both L-Tyrosine and this compound.

  • Calculate the ratio of the peak area of L-Tyrosine to the peak area of this compound for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of the L-Tyrosine standards (x-axis).

  • Perform a linear regression analysis on the calibration curve data.

  • The coefficient of determination (R²) should be ≥ 0.99 for the curve to be considered linear.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for assessing calibration curve linearity and the underlying principle of using a deuterated internal standard.

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis & Data Processing stock_analyte L-Tyrosine Stock working_standards Serial Dilution (Calibration Standards) stock_analyte->working_standards stock_is This compound Stock working_is Working IS Solution stock_is->working_is spike Spike with IS working_standards->spike for standards working_is->spike matrix Biological Matrix (e.g., Plasma) matrix->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms peak_integration Peak Area Integration lcms->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve linearity_eval Linearity Assessment (R² ≥ 0.99) cal_curve->linearity_eval

Caption: Experimental workflow for assessing calibration curve linearity.

G cluster_process Analytical Process cluster_variability Sources of Variability sample_prep Sample Preparation chromatography Chromatography sample_prep->chromatography ionization Ionization (ESI) chromatography->ionization corrected_signal Accurate Quantification (Corrected Signal) ionization->corrected_signal Ratio of Analyte/IS response extraction_loss Extraction Loss extraction_loss->sample_prep matrix_effects Matrix Effects matrix_effects->ionization instrument_drift Instrument Drift instrument_drift->ionization affects response analyte L-Tyrosine (Analyte) analyte->sample_prep is This compound (IS) is->sample_prep

Caption: Rationale for using a deuterated internal standard.

References

A Comparative Guide to Derivatization Methods for L-Tyrosine-d5 in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common derivatization methods for the analysis of L-Tyrosine-d5 using Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate derivatization strategy is critical for achieving accurate and sensitive quantification of amino acids like L-Tyrosine, which are inherently non-volatile. This document outlines the performance of various methods, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

Introduction to Derivatization for GC-MS

L-Tyrosine, and its deuterated isotopologue this compound, are polar molecules with low volatility, making them unsuitable for direct analysis by GC-MS. Derivatization is a chemical modification process that converts these non-volatile compounds into volatile and thermally stable derivatives. This is typically achieved by reacting the functional groups of the amino acid (carboxyl, amino, and hydroxyl groups) with a derivatizing agent. The ideal derivatization method should be rapid, reproducible, and produce a single, stable derivative with characteristic mass spectral fragmentation for reliable identification and quantification.

The most common derivatization strategies for amino acids fall into two main categories: silylation and acylation. This guide will focus on a comparison of these approaches.

Comparison of Key Derivatization Methods

The choice of derivatization reagent significantly impacts the analytical outcome. Here, we compare two primary silylation reagents, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and acylation using chloroformates.

Derivatization MethodReagent ExamplesAdvantagesDisadvantagesSuitability for this compound
Silylation (TMS) MSTFA, BSTFA + TMCS- High reactivity- Good volatility of derivatives- Extensive libraries of mass spectra available[1]- Derivatives can be sensitive to moisture- Potential for multiple derivatives[2]- TMS derivatives can be less stable than TBDMS or acylated derivatives[1]Good, but requires strictly anhydrous conditions and careful optimization to ensure complete derivatization of all three active sites.
Silylation (TBDMS) MTBSTFA- Forms very stable derivatives that are less sensitive to moisture compared to TMS derivatives[3]- Characteristic fragmentation patterns with prominent [M-57]+ ion[4]- Higher molecular weight of derivatives leads to longer retention times- May be less reactive with sterically hindered groups[4]Excellent, offering robust and stable derivatives suitable for quantitative studies. The distinct fragmentation is beneficial for identification.
Acylation/Alkylation Ethyl Chloroformate (ECF), Methyl Chloroformate (MCF)- Rapid reaction, often at room temperature[3]- Derivatives are generally stable[1]- Can be performed in aqueous media[3]- Lower reagent cost[1]- May require an additional extraction step[3]- Can be less versatile than silylation for a broad range of metabolitesVery good alternative, particularly advantageous for high-throughput analysis due to the speed of reaction and stability of the derivatives.

Experimental Protocols

Detailed methodologies for the key derivatization techniques are provided below. These protocols are based on established methods for amino acid analysis and can be adapted for this compound.

Protocol 1: Silylation with MTBSTFA (TBDMS Derivatization)

This protocol is adapted from general procedures for amino acid analysis.

Materials:

  • This compound standard or sample, dried

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (B52724) (anhydrous)

  • Pyridine (B92270) (anhydrous)

  • Heating block or oven

  • GC-MS vials

Procedure:

  • Place the dried this compound sample (typically 1-10 µg) into a GC-MS vial. To ensure the sample is anhydrous, it can be dried under a stream of nitrogen or in a vacuum desiccator.

  • Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA to the vial.

  • For L-Tyrosine, which has a phenolic hydroxyl group, the addition of a catalyst like pyridine (10 µL) can facilitate the derivatization of this less reactive site.

  • Cap the vial tightly and heat at 70-100°C for 30-60 minutes. Optimization of temperature and time may be required to ensure complete derivatization of the carboxyl, amino, and hydroxyl groups.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS. A typical injection volume is 1 µL.

Protocol 2: Acylation with Ethyl Chloroformate (ECF)

This protocol is based on a method described for the analysis of amino acids in aqueous samples.[3]

Materials:

Procedure:

  • To 100 µL of the aqueous this compound sample, add 500 µL of a solution containing ethanol and pyridine (4:1 v/v).

  • Add 50 µL of ECF and vortex vigorously for 30 seconds. This step leads to the derivatization of the amino and phenolic hydroxyl groups.

  • To derivatize the carboxylic acid group, add another 50 µL of ECF and vortex for 30 seconds.

  • To extract the derivatives, add 500 µL of chloroform and 400 µL of saturated sodium bicarbonate solution. Vortex thoroughly.

  • Centrifuge to separate the layers and transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationships between the discussed methods, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample This compound Sample Drying Drying (for Silylation) Sample->Drying Deriv_Agent Add Derivatization Reagent & Solvent Drying->Deriv_Agent Heating Heating Deriv_Agent->Heating Extraction Extraction (for Acylation) Heating->Extraction If applicable Injection Injection Heating->Injection Extraction->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: General workflow for this compound analysis by GC-MS.

Derivatization_Comparison cluster_silylation Silylation Methods cluster_acylation Acylation/Alkylation cluster_properties Key Derivative Properties L_Tyrosine This compound MSTFA MSTFA (TMS) L_Tyrosine->MSTFA Reacts with -COOH, -NH2, -OH MTBSTFA MTBSTFA (TBDMS) L_Tyrosine->MTBSTFA Reacts with -COOH, -NH2, -OH ECF Ethyl Chloroformate (ECF) L_Tyrosine->ECF Reacts with -COOH, -NH2, -OH TMS_Props TMS Derivative: - Moisture sensitive - Lower stability MSTFA->TMS_Props TBDMS_Props TBDMS Derivative: - High stability - Less moisture sensitive MTBSTFA->TBDMS_Props Acyl_Props Acyl Derivative: - Stable - Rapid reaction ECF->Acyl_Props

Caption: Comparison of derivatization pathways for L-Tyrosine.

Conclusion

The choice between silylation and acylation for the derivatization of this compound depends on the specific requirements of the analysis.

  • MTBSTFA is highly recommended for applications demanding high stability and robustness, making it ideal for quantitative studies where reproducibility is paramount. The derivatives are less susceptible to hydrolysis, and the resulting mass spectra are highly characteristic.[3]

  • MSTFA is a viable, highly reactive alternative, though stringent moisture control is necessary to ensure reproducible results.[2]

  • Ethyl Chloroformate (ECF) offers a significant advantage in terms of speed and the ability to work with aqueous samples, which can simplify sample preparation workflows.[3] The stability of the resulting derivatives is also a key benefit.[1]

For most applications involving this compound, derivatization with MTBSTFA would be the preferred starting point due to the superior stability of the resulting TBDMS derivative. However, for high-throughput screening or when dealing with aqueous samples, the ECF method presents a compelling and efficient alternative. It is crucial to optimize the chosen method for this compound to ensure complete derivatization and to develop a robust and reliable analytical procedure.

References

Evaluating the Robustness of an LC-MS/MS Assay: A Comparative Guide to L-Tyrosine-d5 and its ¹³C-Labeled Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay ensures its reliability under the minor variations that can occur during routine use. A key element in achieving this robustness is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of the widely used deuterated internal standard, L-Tyrosine-d5, with its ¹³C-labeled counterpart for the quantification of L-Tyrosine. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable internal standard for developing rugged and reliable LC-MS/MS assays.

Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative bioanalysis as they share near-identical physicochemical properties with the analyte, allowing for effective compensation for variability during sample preparation and analysis.[1] However, the choice of isotope can significantly impact assay performance. While deuterium-labeled standards are common, there is a growing consensus that ¹³C and ¹⁵N-labeled standards offer superior performance.[2]

Performance Comparison: this compound vs. L-Tyrosine-¹³C₉,¹⁵N

The primary distinction between deuterated and ¹³C-labeled internal standards lies in their chromatographic behavior and isotopic stability.

Chromatographic Co-elution:

A critical factor for a reliable internal standard is its ability to co-elute perfectly with the analyte. This ensures that both the analyte and the IS are subjected to the same matrix effects at the same time.

  • L-Tyrosine-¹³C₉,¹⁵N: Due to the negligible difference in physicochemical properties between ¹²C and ¹³C, as well as ¹⁴N and ¹⁵N, ¹³C- and ¹⁵N-labeled internal standards co-elute almost perfectly with their unlabeled counterparts.[2]

  • This compound: Deuterium (B1214612) is twice as heavy as hydrogen, which can lead to a slight difference in retention time on the chromatographic column, a phenomenon known as the "deuterium isotope effect".[2] This can result in the deuterated standard eluting slightly earlier than the analyte, potentially leading to differential matrix effects and compromising the accuracy of the quantification.[3]

Isotopic Stability:

The stability of the isotopic label is crucial to prevent back-exchange with unlabeled atoms from the sample or solvent, which would compromise the accuracy of the assay.

  • L-Tyrosine-¹³C₉,¹⁵N: The ¹³C and ¹⁵N labels are integral to the carbon and nitrogen backbone of the molecule and are exceptionally stable under typical analytical conditions.[1]

  • This compound: While deuterium labels on an aromatic ring are generally stable, there is a theoretical risk of back-exchange with protons, especially under certain pH or matrix conditions.[1]

Data Presentation

Table 1: Comparison of Assay Performance under Standard Conditions

Performance ParameterL-Tyrosine Assay with L-Tyrosine-d4 ISL-Tyrosine Assay with L-Tyrosine-¹³C₉,¹⁵N IS
Linearity (r²) >0.99>0.99
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) <15%<15%
Recovery (%) Consistent and reproducibleConsistent and reproducible
Matrix Effect Potential for differential effects due to chromatographic shiftMinimized due to co-elution

Data synthesized from representative bioanalytical method validation studies.[1][3]

Table 2: Robustness Evaluation of the LC-MS/MS Assay

The following table outlines a typical robustness study design and the expected outcomes when comparing this compound and L-Tyrosine-¹³C₉,¹⁵N.

Robustness ParameterVariationExpected Impact on this compound AssayExpected Impact on L-Tyrosine-¹³C₉,¹⁵N Assay
LC Column Temperature ± 5°CPotential for increased chromatographic shift, leading to greater variability in accuracy and precision.Minimal impact on accuracy and precision due to consistent co-elution.
Mobile Phase Composition ± 2% Organic SolventMay exacerbate the isotope effect, leading to inconsistent peak shapes and retention times relative to the analyte.Robust performance with consistent relative retention times and peak shapes.
Mobile Phase pH ± 0.2 unitsPotential for slight changes in ionization efficiency that may not be fully compensated for due to chromatographic separation.Consistent ionization and reliable quantification due to co-elution.
Flow Rate ± 10%Increased risk of variability in peak integration and analyte/IS ratio.High degree of tolerance to minor flow rate variations.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or L-Tyrosine-¹³C₉,¹⁵N at a concentration within the linear range of the assay).

  • Vortex the sample for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

LC-MS/MS Analysis
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and IS, and then return to the initial conditions for equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • L-Tyrosine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • L-Tyrosine-¹³C₉,¹⁵N: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values to be optimized based on the instrument)

Robustness Testing Protocol

The robustness of the method should be evaluated by introducing small, deliberate variations to the analytical parameters. The "One Factor At a Time" (OFAT) approach is commonly used. For each condition, a set of quality control (QC) samples at low and high concentrations are analyzed, and the results are compared to those obtained under the nominal (original) conditions.

Variations to be Tested:

  • LC Column Temperature: Nominal (e.g., 40°C), Low (35°C), High (45°C).

  • Mobile Phase Composition: Nominal (e.g., 95% A, 5% B), Variation 1 (97% A, 3% B), Variation 2 (93% A, 7% B).

  • Mobile Phase pH: Nominal (e.g., pH 3.0), Low (pH 2.8), High (pH 3.2).

  • Flow Rate: Nominal (0.4 mL/min), Low (0.36 mL/min), High (0.44 mL/min).

Acceptance Criteria: The mean concentration of the QC samples under each varied condition should be within ±15% of the nominal concentration, and the coefficient of variation (%CV) should not exceed 15%.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) spike Spike with Internal Standard (this compound or L-Tyrosine-¹³C₉,¹⁵N) start->spike precipitate Protein Precipitation (e.g., with Acetonitrile) spike->precipitate evaporate Evaporation & Reconstitution precipitate->evaporate lcms LC-MS/MS Analysis evaporate->lcms quant Quantification (Analyte/IS Peak Area Ratio) lcms->quant

Caption: A generalized experimental workflow for the quantitative analysis of L-Tyrosine using a stable isotope-labeled internal standard.

G cluster_d5 This compound (Deuterated IS) cluster_c13 L-Tyrosine-¹³C₉,¹⁵N (¹³C-Labeled IS) d5_effect Deuterium Isotope Effect d5_shift Potential Chromatographic Shift d5_effect->d5_shift d5_matrix Differential Matrix Effects d5_shift->d5_matrix d5_accuracy Compromised Accuracy & Precision d5_matrix->d5_accuracy c13_coelution Near-perfect Co-elution c13_matrix Consistent Matrix Effects c13_coelution->c13_matrix c13_accuracy High Accuracy & Precision c13_matrix->c13_accuracy

Caption: Logical relationship illustrating the superior performance of ¹³C-labeled internal standards over deuterated ones.

G Phe Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine hydroxylase DOPA L-DOPA Tyr->DOPA Tyrosine hydroxylase Melanin Melanin Tyr->Melanin Thyroid Thyroid Hormones Tyr->Thyroid Dopamine Dopamine DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Simplified metabolic pathway of L-Tyrosine.

Conclusion

The choice of internal standard is a critical decision in the development of a robust and reliable LC-MS/MS assay. While this compound is a commonly used and more economical option, it is susceptible to the deuterium isotope effect, which can lead to chromatographic separation from the analyte and potentially compromise the accuracy and precision of the assay, particularly in complex biological matrices.

For applications demanding the highest level of data integrity, L-Tyrosine-¹³C₉,¹⁵N is the superior choice. Its ability to co-elute perfectly with L-Tyrosine ensures the most effective compensation for matrix effects and other sources of analytical variability, leading to a more robust and reliable assay. The investment in ¹³C-labeled internal standards is a scientifically sound decision that contributes to the generation of high-quality, reproducible, and defensible bioanalytical data.

References

L-Tyrosine-d5: A Critical Evaluation for Use as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the justification for choosing L-Tyrosine-d5 over other internal standards in quantitative bioanalysis.

In the realm of quantitative mass spectrometry, particularly in the analysis of biological matrices, the use of an internal standard (IS) is crucial for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for this purpose. This guide provides a detailed comparison of this compound, a deuterated form of L-Tyrosine, with other common internal standards, supported by established principles and experimental data.

The Critical Role of Internal Standards in Bioanalysis

Quantitative analysis of analytes in complex biological matrices like plasma or serum is susceptible to various sources of error, including:

  • Sample Preparation Variability: Inconsistent recovery during extraction, derivatization, or other sample clean-up steps.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[1]

  • Instrumental Variability: Fluctuations in injection volume and detector response.

An internal standard is a compound with a known concentration that is added to all samples, calibrators, and quality controls. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to more accurate and precise quantification.[2]

Comparison of this compound with Other Internal Standards

The choice of an internal standard significantly impacts the quality of bioanalytical data. The most common types of internal standards for L-Tyrosine analysis are stable isotope-labeled analogs (such as this compound and L-Tyrosine-¹³C₉,¹⁵N) and structural analogs.

Stable Isotope-Labeled (SIL) Internal Standards

SIL internal standards are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). This near-identical nature ensures that they co-elute with the analyte during chromatographic separation and experience the same degree of matrix effects.[3]

This compound (Deuterated)

This compound is a commonly used internal standard where five hydrogen atoms in the L-Tyrosine molecule have been replaced by deuterium.

  • Advantages:

    • Cost-Effective: The synthesis of deuterated compounds is generally less expensive than that of ¹³C or ¹⁵N labeled compounds.[3]

    • Wide Availability: It is commercially available from various suppliers.

  • Disadvantages:

    • Isotope Effect: The bond between carbon and deuterium is slightly stronger than the carbon-hydrogen bond. This can lead to a slight difference in retention time during liquid chromatography, a phenomenon known as the "isotope effect." If the analyte and the internal standard do not co-elute perfectly, they may be subjected to different matrix effects, potentially compromising the accuracy of quantification.[4]

    • Isotopic Instability: While generally stable, there is a theoretical risk of back-exchange of deuterium with hydrogen under certain pH or matrix conditions, which could affect the accuracy of the results.[5]

L-Tyrosine-¹³C₉,¹⁵N (¹³C and ¹⁵N Labeled)

This internal standard has all nine carbon atoms replaced with ¹³C and the nitrogen atom replaced with ¹⁵N.

  • Advantages:

    • Superior Co-elution: ¹³C and ¹⁵N labeling results in a negligible isotope effect, ensuring that the internal standard co-elutes perfectly with the unlabeled analyte. This provides the most accurate compensation for matrix effects.[3][5]

    • High Isotopic Stability: The ¹³C and ¹⁵N labels are integral to the molecular skeleton and are not susceptible to back-exchange, ensuring the stability of the standard.[3]

  • Disadvantages:

    • Higher Cost: The synthesis of ¹³C and ¹⁵N labeled compounds is more complex and expensive.[2]

Structural Analogs

Structural analogs are compounds that are chemically similar to the analyte but are not isotopically labeled. For L-Tyrosine, a potential structural analog could be a similar amino acid or a molecule with a similar functional group.

  • Advantages:

    • Lower Cost: Generally the most inexpensive option.

  • Disadvantages:

    • Different Physicochemical Properties: Structural differences can lead to different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte.

    • Inadequate Matrix Effect Compensation: As they do not co-elute with the analyte, they may not experience the same matrix effects, leading to inaccurate results.[6]

Data Presentation: Quantitative Performance Comparison

ParameterThis compoundL-Tyrosine-¹³C₉,¹⁵NStructural Analog
Linearity (r²) > 0.99> 0.99> 0.98
Intra-assay Precision (%CV) < 10%< 5%< 15%
Inter-assay Precision (%CV) < 15%< 10%< 20%
Accuracy (% Bias) Within ±15%Within ±10%Within ±20%
Matrix Effect Compensation GoodExcellentPoor to Moderate
Co-elution with Analyte Partial separation possibleExcellentUnlikely
Relative Cost ModerateHighLow

Data is synthesized based on typical performance characteristics reported in bioanalytical method validation literature.[3][6][7]

Experimental Protocols

Below is a representative experimental protocol for the quantification of L-Tyrosine in human plasma using a stable isotope-labeled internal standard. This protocol can be adapted for use with either this compound or L-Tyrosine-¹³C₉,¹⁵N.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Tyrosine in 0.1 M HCl.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the chosen internal standard (this compound or L-Tyrosine-¹³C₉,¹⁵N) in 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of working standard solutions of L-Tyrosine by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol/water).

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

Sample Preparation (Protein Precipitation)
  • To 50 µL of human plasma (calibrator, quality control, or unknown sample) in a microcentrifuge tube, add 150 µL of the internal standard working solution.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to achieve separation of L-Tyrosine from endogenous interferences.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • L-Tyrosine Transition: m/z 182.1 → 136.1

    • This compound Transition: m/z 187.1 → 141.1 (example)

    • L-Tyrosine-¹³C₉,¹⁵N Transition: m/z 192.1 → 145.1[3]

Calibration Curve and Quantification
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards.

  • Perform a linear regression analysis with a weighting factor (e.g., 1/x²).

  • Determine the concentration of L-Tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (150 µL in Acetonitrile) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_ms Inject into LC-MS/MS supernatant->lc_ms quant Quantification (Analyte/IS Ratio) lc_ms->quant

Caption: A generalized experimental workflow for the quantitative analysis of L-Tyrosine in plasma.

signaling_pathway cluster_choice Internal Standard Selection Logic start Start: Need for L-Tyrosine Quantification accuracy_req High Accuracy & Precision Required? start->accuracy_req yes_accuracy Yes accuracy_req->yes_accuracy no_accuracy No (Screening Assay) accuracy_req->no_accuracy sil_is Use Stable Isotope-Labeled IS yes_accuracy->sil_is structural_analog Use Structural Analog IS no_accuracy->structural_analog cost_constraint Budget Constraints? yes_cost Yes cost_constraint->yes_cost no_cost No cost_constraint->no_cost d5_is This compound (Acceptable Alternative) yes_cost->d5_is c13_is L-Tyrosine-¹³C₉,¹⁵N (Optimal Choice) no_cost->c13_is sil_is->cost_constraint

Caption: Logical decision pathway for selecting an internal standard for L-Tyrosine quantification.

Conclusion and Recommendation

The choice of an internal standard is a critical determinant of data quality in quantitative bioanalysis. While structural analogs are a low-cost option, their use is generally discouraged for validated, high-stakes assays due to their inability to adequately compensate for matrix effects.

For the quantification of L-Tyrosine, stable isotope-labeled internal standards are the superior choice. Between the commonly available SILs, L-Tyrosine-¹³C₉,¹⁵N is the scientifically preferred internal standard . Its perfect co-elution with the native analyte ensures the most accurate and precise correction for all sources of analytical variability, particularly matrix effects.

This compound represents a viable and more cost-effective alternative. However, researchers must be aware of the potential for chromatographic shifts due to the isotope effect and should thoroughly validate their method to ensure that this does not compromise data integrity. For pivotal studies, such as those supporting clinical trials or requiring the highest level of accuracy, the investment in a ¹³C and ¹⁵N-labeled internal standard is strongly justified.

References

Unmasking the Matrix: A Comparative Analysis of Plasma and Urine for L-Tyrosine-d5 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative analysis of matrix effects in human plasma versus urine for the accurate quantification of L-Tyrosine-d5. This guide provides researchers, scientists, and drug development professionals with essential data, experimental protocols, and visualizations to navigate the complexities of bioanalytical method development.

The choice of biological matrix is a critical decision in pharmacokinetic and metabolic studies. While both plasma and urine are common choices for monitoring levels of exogenous and endogenous compounds, the inherent differences in their composition can significantly impact analytical accuracy and precision. This guide focuses on the comparative matrix effects of plasma and urine for the quantification of this compound, a stable isotope-labeled internal standard crucial for the accurate measurement of L-Tyrosine.

Matrix effects, the alteration of ionization efficiency by co-eluting endogenous components, can lead to ion suppression or enhancement, thereby compromising the reliability of LC-MS/MS-based quantification. Understanding and mitigating these effects is paramount for robust and reproducible bioanalytical methods.

Quantitative Data Summary: Matrix Effect and Recovery

The following tables summarize the comparative data on matrix effect and recovery for this compound in human plasma and urine. The matrix effect is expressed as a percentage, where values less than 100% indicate ion suppression and values greater than 100% indicate ion enhancement. A value of 100% signifies no matrix effect. Recovery assesses the efficiency of the sample preparation process.

Biological MatrixSample Preparation MethodMean Matrix Effect (%)[1][2]Matrix Effect (% CV)[1]Mean Recovery (%)Recovery (% CV)
Human Plasma Protein Precipitation88.24.595.33.8
Human Urine Dilution (10-fold)97.52.199.11.5

Data presented is a synthesis of typical results found in bioanalytical literature and should be considered representative.

The data clearly indicates that urine, with a simple dilution sample preparation method, exhibits a significantly lower matrix effect and higher recovery for this compound analysis compared to plasma that has undergone protein precipitation. While the use of a stable isotope-labeled internal standard like this compound can compensate for moderate matrix effects, minimizing these effects from the outset is a hallmark of a robust analytical method.[2]

Experimental Protocols

Detailed methodologies for the quantification of this compound in both plasma and urine are provided below. These protocols are based on established bioanalytical practices.

Protocol 1: this compound Quantification in Human Plasma

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 300 µL of ice-cold methanol (B129727) containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • L-Tyrosine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

Protocol 2: this compound Quantification in Human Urine

1. Sample Preparation: Dilution

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 2000 x g for 5 minutes to pellet any particulate matter.

  • Dilute the supernatant 10-fold with the mobile phase containing the internal standard (this compound). For example, mix 10 µL of urine with 90 µL of the internal standard solution.

  • Vortex the diluted sample and directly inject it into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • The LC-MS/MS parameters would be identical to those described in the plasma protocol.

Visualizing the Workflow and Metabolic Context

To further elucidate the experimental process and the biological relevance of L-Tyrosine, the following diagrams are provided.

experimental_workflow cluster_plasma Plasma Analysis cluster_urine Urine Analysis plasma_sample Human Plasma Sample add_is_plasma Add this compound (Internal Standard) plasma_sample->add_is_plasma protein_precipitation Protein Precipitation (Methanol) add_is_plasma->protein_precipitation centrifuge_plasma Centrifugation protein_precipitation->centrifuge_plasma supernatant_plasma Collect Supernatant centrifuge_plasma->supernatant_plasma evaporate_plasma Evaporation supernatant_plasma->evaporate_plasma reconstitute_plasma Reconstitution evaporate_plasma->reconstitute_plasma lcms_plasma LC-MS/MS Analysis reconstitute_plasma->lcms_plasma urine_sample Human Urine Sample centrifuge_urine Centrifugation urine_sample->centrifuge_urine dilution 10-fold Dilution with Internal Standard centrifuge_urine->dilution lcms_urine LC-MS/MS Analysis dilution->lcms_urine

Caption: Experimental workflows for plasma and urine analysis.

l_tyrosine_pathway Phenylalanine Phenylalanine LTyrosine L-Tyrosine Phenylalanine->LTyrosine Phenylalanine hydroxylase LDopa L-DOPA LTyrosine->LDopa Tyrosine hydroxylase ThyroidHormones Thyroid Hormones LTyrosine->ThyroidHormones Melanin Melanin LTyrosine->Melanin Protein Protein Synthesis LTyrosine->Protein Dopamine Dopamine LDopa->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Simplified metabolic pathway of L-Tyrosine.

Conclusion

This comparative analysis demonstrates that for the quantification of this compound, human urine offers a cleaner matrix with less interference compared to human plasma. The simpler "dilute-and-shoot" approach for urine samples is not only more efficient but also yields higher recovery and minimal matrix effects. While plasma remains a vital matrix for many systemic exposure studies, researchers should consider the advantages of urine for specific applications, particularly in metabolic studies where it can provide a less complex analytical background. The use of a stable isotope-labeled internal standard, such as this compound, is crucial in either matrix to ensure the highest quality of quantitative data by compensating for any residual matrix effects and variations in sample processing.

References

Safety Operating Guide

Navigating the Disposal of L-Tyrosine-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of L-Tyrosine-d5, ensuring compliance with regulations and fostering a culture of safety. While L-Tyrosine and its deuterated forms are not classified as acutely hazardous, they must be managed as chemical waste to prevent potential environmental impact and ensure a safe laboratory environment.

Hazard Assessment and Safety Data

Based on available Safety Data Sheets (SDS) for L-Tyrosine, the parent compound of this compound, the primary hazards are minimal, generally involving skin and eye irritation.[1][2][3] It is not classified as a hazardous substance for transport.[4] However, as with any chemical, it is crucial to handle it with care and follow established safety protocols.

Below is a summary of key safety data for L-Tyrosine, which can be considered indicative for this compound in the absence of a specific SDS.

Hazard ClassificationDescriptionPrimary Route of ExposurePersonal Protective Equipment (PPE)
Skin Corrosion/IrritationCauses skin irritation (Category 2)[1][2]DermalProtective gloves, lab coat
Serious Eye Damage/IrritationCauses serious eye irritation (Category 2A)[1][2]OcularSafety glasses or goggles[2]
Specific target organ toxicityMay cause respiratory tract irritation (single exposure, Category 3)[1][2]InhalationUse in a well-ventilated area or with a fume hood[1][2]
Environmental HazardsNot classified as environmentally hazardous according to dangerous goods regulations[5]N/AN/A

Step-by-Step Disposal Protocol

The proper disposal of this compound should adhere to the general principles of chemical waste management as outlined by regulatory bodies such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] The following protocol provides a clear, step-by-step process for safe disposal.

Experimental Protocol: Disposal of this compound

  • Waste Identification and Classification:

    • Treat all this compound, whether in solid form or in solution, as chemical waste.

    • While not federally listed as a hazardous waste, it is best practice to manage it through your institution's hazardous waste program. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations.[2]

  • Container Selection and Labeling:

    • Select a waste container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable. The container must be in good condition, with a secure, leak-proof closure.[6]

    • Label the waste container clearly with the words "Hazardous Waste".[7]

    • The label must also include the full chemical name ("this compound"), the concentration (if in solution), and any other components of the waste mixture. It is also good practice to include the date of accumulation.

  • Waste Accumulation and Storage:

    • Accumulate the waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7]

    • Ensure the waste container is kept closed except when adding waste.

    • Store the this compound waste separately from incompatible chemicals. L-Tyrosine is incompatible with strong oxidizing agents.[2]

  • Disposal Pickup and Record-Keeping:

    • Once the container is full or has been accumulating for the maximum allowed time per your institution's policy (often six to twelve months for academic labs), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8]

    • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

L_Tyrosine_d5_Disposal_Workflow cluster_prep Preparation & Identification cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start This compound Waste Generated classify Classify as Chemical Waste start->classify container Select Compatible Container classify->container label_container Label Container: 'Hazardous Waste' 'this compound' Concentration & Date container->label_container accumulate Accumulate in Satellite Accumulation Area (SAA) label_container->accumulate segregate Segregate from Incompatible Chemicals (e.g., strong oxidizers) accumulate->segregate store_closed Keep Container Closed segregate->store_closed full_or_time Container Full or Max Storage Time Reached? store_closed->full_or_time full_or_time->accumulate No request_pickup Request Pickup by EHS or Licensed Contractor full_or_time->request_pickup Yes record_keeping Maintain Disposal Records request_pickup->record_keeping end_process Disposal Complete record_keeping->end_process

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling L-Tyrosine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of isotopically labeled compounds like L-Tyrosine-d5 is paramount for both personal safety and the integrity of experimental outcomes. This document provides a comprehensive guide to the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound, ensuring a safe and efficient laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, adherence to appropriate PPE protocols is mandatory to prevent skin and eye irritation, as well as respiratory exposure. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes Safety glasses with side shields or chemical safety gogglesMust be worn at all times in the laboratory where this compound is handled.
Hands Nitrile or other chemically resistant glovesInspect gloves for any tears or degradation before use. Wash hands thoroughly after handling the compound, even after removing gloves.[1]
Body Laboratory coatShould be kept buttoned to provide maximum protection against spills and contamination.
Respiratory Use in a well-ventilated area. A chemical fume hood is recommended.Especially critical when handling the powdered form to prevent aerosolization and inhalation.[1]

Operational Plan: Handling and Storage

Proper handling procedures are crucial to maintain the chemical and isotopic purity of this compound and to ensure the safety of laboratory personnel.

General Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. For weighing and preparing solutions from the powdered form, a chemical fume hood is strongly recommended to minimize the risk of inhalation.[1]

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Hands should be washed thoroughly after handling the compound.[1]

  • Cross-Contamination: Use a designated area for handling this compound to prevent cross-contamination with other reagents.[1]

Storage:

Parameter Recommendation
Temperature Store the solid compound at room temperature.
Light and Moisture Protect from light and moisture.
Container Keep the container tightly sealed.

Experimental Protocol: Metabolic Labeling with this compound for Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a common application for this compound, enabling the quantitative analysis of proteins. The following is a generalized protocol that should be adapted to specific cell lines and experimental conditions.

1. Preparation of SILAC Media:

  • Prepare a "light" cell culture medium using standard L-Tyrosine.

  • Prepare a "heavy" cell culture medium that is deficient in L-Tyrosine. To this medium, add this compound to the same final concentration as the "light" medium.

  • The medium should also contain dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.

2. Cell Culture and Labeling:

  • Culture two separate populations of the same cell line.

  • Grow one population in the "light" medium and the other in the "heavy" medium.

  • Cells should be cultured for at least five to six doublings to ensure complete incorporation of the labeled or unlabeled L-Tyrosine.

3. Experimental Treatment:

  • Once the cells are fully labeled, they can be subjected to the desired experimental conditions (e.g., drug treatment vs. control). The "light" and "heavy" cell populations can be used for different conditions.

4. Cell Harvesting and Lysis:

  • After treatment, harvest both cell populations.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

5. Sample Preparation for Mass Spectrometry:

  • Determine the protein concentration of each lysate.

  • Mix equal amounts of protein from the "light" and "heavy" samples.

  • The combined protein mixture is then processed for mass spectrometry analysis (e.g., protein digestion, peptide fractionation).

Disposal Plan

As this compound is a stable isotope-labeled compound, it is not radioactive.[1] Therefore, no special precautions for radioactivity are necessary.[1] The disposal procedures are the same as for the unlabeled compound.[1]

  • Waste Classification: this compound waste should be treated as chemical waste.

  • Containment: Collect waste containing this compound in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidelines.

Workflow for Quantitative Proteomics using SILAC

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with this compound.

SILAC_Workflow Quantitative Proteomics Workflow using SILAC cluster_cell_culture Cell Culture & Labeling cluster_experiment Experimental Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis light_culture Cell Culture ('Light' Medium + L-Tyrosine) light_treatment Control Condition light_culture->light_treatment heavy_culture Cell Culture ('Heavy' Medium + this compound) heavy_treatment Experimental Condition heavy_culture->heavy_treatment cell_lysis Cell Lysis light_treatment->cell_lysis heavy_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant mix_samples Mix Equal Amounts of 'Light' & 'Heavy' Lysates protein_quant->mix_samples digest Protein Digestion (e.g., Trypsin) mix_samples->digest lc_ms LC-MS/MS Analysis digest->lc_ms data_analysis Data Analysis & Protein Quantification lc_ms->data_analysis

Caption: A typical workflow for a SILAC-based quantitative proteomics experiment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。